Vildagliptin-d3
描述
Structure
3D Structure
属性
IUPAC Name |
(2S)-2,5,5-trideuterio-1-[2-[[(5S,7R)-3-hydroxy-1-adamantyl]amino]acetyl]pyrrolidine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c18-9-14-2-1-3-20(14)15(21)10-19-16-5-12-4-13(6-16)8-17(22,7-12)11-16/h12-14,19,22H,1-8,10-11H2/t12-,13+,14-,16?,17?/m0/s1/i3D2,14D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYOKIDBDQMKNDQ-COZVPQRFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@]1(CCC(N1C(=O)CNC23C[C@H]4C[C@@H](C2)CC(C4)(C3)O)([2H])[2H])C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40858562 | |
| Record name | (2S)-1-{N-[(5R,7S)-3-Hydroxytricyclo[3.3.1.1~3,7~]decan-1-yl]glycyl}(2,5,5-~2~H_3_)pyrrolidine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40858562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217546-82-1 | |
| Record name | (2S)-1-{N-[(5R,7S)-3-Hydroxytricyclo[3.3.1.1~3,7~]decan-1-yl]glycyl}(2,5,5-~2~H_3_)pyrrolidine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40858562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Vildagliptin-d3 as an Internal Standard: A Technical Guide to its Mechanism of Action in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of vildagliptin-d3 as an internal standard in the quantitative bioanalysis of the anti-diabetic drug, vildagliptin. We will delve into the core principles of its mechanism of action, provide detailed experimental protocols, and present key quantitative data in a structured format.
The Core Principle: Stable Isotope Dilution Mass Spectrometry
The use of this compound as an internal standard (IS) is rooted in the principle of stable isotope dilution (SID), a cornerstone of high-precision quantitative analysis by mass spectrometry (MS). In this technique, a known quantity of a stable isotope-labeled version of the analyte, in this case, this compound, is added to a biological sample prior to any sample preparation steps.
This compound is an ideal internal standard for several key reasons:
-
Chemical and Physical Equivalence: Having a chemical structure virtually identical to vildagliptin, with the only difference being the substitution of three hydrogen atoms with deuterium, this compound exhibits nearly the same physicochemical properties. This includes extraction efficiency, chromatographic retention time, and ionization response in the mass spectrometer.
-
Co-elution: During liquid chromatography (LC), vildagliptin and this compound co-elute, meaning they pass through the analytical column and enter the mass spectrometer at the same time. This simultaneous analysis is crucial for correcting any variations that may occur during the analytical run.
-
Mass Differentiation: Despite their similar chemical behavior, vildagliptin and this compound are readily distinguishable by the mass spectrometer due to the mass difference imparted by the deuterium atoms. This allows for their simultaneous but independent detection and quantification.
By measuring the ratio of the MS signal of the analyte (vildagliptin) to that of the internal standard (this compound), any loss of analyte during sample preparation or fluctuations in instrument response can be accurately compensated for. This ensures a highly accurate and precise quantification of vildagliptin in complex biological matrices such as plasma or serum.
Vildagliptin's Therapeutic Mechanism of Action: DPP-4 Inhibition
To appreciate the context of its bioanalysis, it is essential to understand the therapeutic mechanism of action of vildagliptin. Vildagliptin is a potent and selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4). DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).
By inhibiting DPP-4, vildagliptin increases the circulating levels of active GLP-1 and GIP. This leads to:
-
Enhanced Glucose-Dependent Insulin Secretion: Increased incretin levels stimulate the pancreatic β-cells to release more insulin in response to elevated blood glucose levels.
-
Suppressed Glucagon Secretion: Vildagliptin also acts on pancreatic α-cells to reduce the secretion of glucagon, a hormone that raises blood glucose levels.
This dual action on insulin and glucagon secretion results in improved glycemic control in patients with type 2 diabetes.
Figure 1: Signaling pathway of vildagliptin's DPP-4 inhibition.
Quantitative Data for Bioanalysis
The following tables summarize the key quantitative parameters for the analysis of vildagliptin using this compound as an internal standard.
Table 1: Physicochemical and Mass Spectrometric Properties
| Parameter | Vildagliptin (Analyte) | This compound (Internal Standard) |
| Chemical Formula | C₁₇H₂₅N₃O₂ | C₁₇H₂₂D₃N₃O₂ |
| Molecular Weight | 303.40 g/mol | 306.42 g/mol |
| Precursor Ion ([M+H]⁺) m/z | 304.3 | ~307.3 (theoretical) |
| Product Ion m/z | 154.2 | Not explicitly found for d3, but ~157.2 is expected based on fragmentation patterns of other deuterated analogs. A common transition for a similar analog, Vildagliptin-d7, is 161.1.[1] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
Note: The exact MRM transition for this compound can vary slightly between instruments and may need to be optimized.
Table 2: Typical Liquid Chromatography Parameters
| Parameter | Value |
| LC Column | C18 reverse-phase column (e.g., Hypurity C18, 150 mm x 2.1 mm, 5 µm) |
| Mobile Phase | Gradient elution with Methanol and an aqueous buffer (e.g., 5 mM ammonium formate)[2] |
| Flow Rate | 0.5 mL/min[2] |
| Column Temperature | 40 °C[2] |
| Injection Volume | 2 µL[2] |
Detailed Experimental Protocol: Quantification of Vildagliptin in Human Plasma
This section provides a representative experimental protocol for the extraction and quantification of vildagliptin from human plasma using this compound as an internal standard, based on common methodologies found in the literature.
4.1. Materials and Reagents
-
Vildagliptin reference standard
-
This compound internal standard
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Ammonium formate
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
4.2. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve vildagliptin and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the vildagliptin stock solution with a suitable solvent mixture (e.g., 50:50 acetonitrile:water) to prepare a series of working standard solutions for the calibration curve.
-
Internal Standard Working Solution: Dilute the this compound stock solution with the same solvent mixture to a final concentration (e.g., 100 ng/mL).
4.3. Sample Preparation (Protein Precipitation)
-
Label polypropylene tubes for blank, calibration standards, quality control samples, and unknown samples.
-
To 100 µL of plasma in each tube, add 20 µL of the internal standard working solution (for all tubes except the blank, to which 20 µL of the solvent mixture is added).
-
Vortex each tube for 30 seconds.
-
Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex vigorously for 2 minutes.
-
Centrifuge the samples at high speed (e.g., 10,000 rpm) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean set of tubes or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex for 1 minute and transfer to autosampler vials for LC-MS/MS analysis.
Figure 2: Experimental workflow for sample preparation.
4.4. LC-MS/MS Analysis
-
Inject the prepared samples into the LC-MS/MS system.
-
The system is operated in the positive electrospray ionization (ESI+) mode.
-
Monitor the MRM transitions for vildagliptin and this compound as specified in Table 1.
-
Acquire and process the data using the instrument's software.
4.5. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of vildagliptin to this compound against the nominal concentration of the calibration standards.
-
Use a linear regression model with a weighting factor (e.g., 1/x²) to fit the data.
-
Determine the concentration of vildagliptin in the quality control and unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
This compound serves as an exemplary internal standard for the bioanalysis of vildagliptin, enabling researchers and drug development professionals to achieve highly accurate and precise quantification. Its mechanism of action as an internal standard, based on the principles of stable isotope dilution, effectively mitigates the variability inherent in complex bioanalytical workflows. The detailed protocol and quantitative data provided in this guide offer a solid foundation for the development and validation of robust bioanalytical methods for vildagliptin, ultimately supporting pharmacokinetic, toxicokinetic, and clinical studies.
References
Vildagliptin-d3: A Technical Guide for its Application as an Internal Standard in Bioanalytical Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of Vildagliptin-d3, a deuterated analog of the dipeptidyl peptidase-4 (DPP-4) inhibitor Vildagliptin, in a research setting. Its primary utility lies in its role as an internal standard for the accurate quantification of Vildagliptin in biological matrices. This is crucial for pharmacokinetic and toxicokinetic studies, which are fundamental to drug development. This document details the experimental methodologies, presents quantitative data from validated bioanalytical methods, and illustrates the workflows involved.
Core Application: Internal Standard in LC-MS/MS Bioanalysis
This compound serves as an ideal internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. The key principle behind using a stable isotope-labeled internal standard is its chemical and physical similarity to the analyte of interest (Vildagliptin). This compound and Vildagliptin co-elute chromatographically and exhibit similar ionization efficiency in the mass spectrometer's ion source. However, they are distinguishable by their difference in mass-to-charge ratio (m/z) due to the presence of deuterium atoms. This allows for the correction of variability that may occur during sample preparation, injection, and ionization, thereby ensuring the accuracy and precision of the quantitative analysis.
Experimental Protocols: Validated LC-MS/MS Methodologies
The following sections outline a typical experimental protocol for the quantification of Vildagliptin in plasma using this compound (or other stable isotope-labeled Vildagliptin variants like Vildagliptin-d7 or ¹³C-¹⁵N-Vildagliptin) as an internal standard.
Sample Preparation: Protein Precipitation
A common and efficient method for extracting Vildagliptin from plasma samples is protein precipitation.
-
To a 20 µL aliquot of plasma sample in a polypropylene tube, add 50 µL of an internal standard working solution (e.g., Vildagliptin-d7 at a concentration of ~250.00 ng/mL). For a double blank sample, 50 µL of the dilution solution without the internal standard is added.[1]
-
Add 1.0 mL of acetonitrile to precipitate the plasma proteins.[1]
-
Vortex the samples to ensure thorough mixing of the contents.
-
Centrifuge the samples at a high speed (e.g., 20,000 rcf) for a minimum of 5 minutes to pellet the precipitated proteins.[1]
-
The resulting supernatant, containing Vildagliptin and the internal standard, is then transferred for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The chromatographic separation is typically achieved using a reverse-phase C18 column, followed by detection using a mass spectrometer operating in the positive electrospray ionization (ESI) mode.
Table 1: Representative LC-MS/MS Instrumental Conditions
| Parameter | Condition |
| Liquid Chromatography | |
| Column | Hypurity C18 (150 mm × 2.1 mm, 5 µm) or ACE 3 C18 PFP |
| Mobile Phase | Gradient elution with methanol and 5 mmol·L⁻¹ ammonium formate, or isocratic elution with ammonium acetate buffer:acetonitrile (20:80, v/v)[1][2] |
| Flow Rate | 0.5 - 0.7 mL/min[1][2] |
| Column Temperature | 40 °C[2] |
| Injection Volume | 2 µL[2] |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI)[1][2] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Vildagliptin) | m/z 304.3 → 154.2 or m/z 304.4 → 154.1[1][2] |
| MRM Transition (Internal Standard) | m/z 310.3 → 160.3 (for ¹³C-¹⁵N-Vildagliptin) or m/z 311.1 → 161.1 (for Vildagliptin-d7)[1][2] |
Quantitative Data and Method Validation
Validated bioanalytical methods using this compound or its isotopic variants as an internal standard demonstrate high levels of sensitivity, accuracy, and precision.
Table 2: Summary of Quantitative Parameters from Validated Methods
| Parameter | Value |
| Linearity Range | 1.11 to 534.0 ng/mL or 7.06 to 3023.81 ng/mL[1][2] |
| Lower Limit of Quantification (LLOQ) | 1.11 ng/mL[2] |
| Intra-day Precision | 0.9% - 8.5%[2] |
| Inter-day Precision | < 9%[1] |
| Accuracy | 99.8% - 109.3% or within ± 15% of nominal values[1][2] |
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for a bioanalytical study employing this compound as an internal standard.
References
Vildagliptin-d3 chemical properties and synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the chemical properties and synthesis of Vildagliptin-d3, a deuterated analog of the dipeptidyl peptidase-4 (DPP-4) inhibitor Vildagliptin. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development and metabolic studies.
Chemical Properties
This compound is a stable, isotopically labeled form of Vildagliptin, where three hydrogen atoms have been replaced by deuterium. This labeling is typically at the 2, 5, and 5-positions of the pyrrolidine ring. The primary application of this compound is as an internal standard in pharmacokinetic and metabolic studies, allowing for accurate quantification of Vildagliptin in biological matrices by mass spectrometry.
General Information
| Property | Value | Reference(s) |
| IUPAC Name | (2S)-1-[2-[(3-Hydroxytricyclo[3.3.1.1³,⁷]dec-1-yl)amino]acetyl]-2-(pyrrolidine-2,5,5-d3)carbonitrile | [1][2][3] |
| Synonyms | (2S)-1-[2-[(3-Hydroxytricyclo[3.3.1.13,7]dec-1-yl)amino]acetyl]-2-(pyrrolidine-d3)carbonitrile; LAF 237-d3; NVP-LAF 237-d3; Galvus-d3 | [3] |
| CAS Number | 1217546-82-1 | [1][2][4] |
| Molecular Formula | C₁₇H₂₂D₃N₃O₂ | [1][2][4] |
| Appearance | Off-white to pale beige solid |
Physicochemical Data
| Property | Value | Reference(s) |
| Molecular Weight | 306.42 g/mol | [1][2][4] |
| Exact Mass | 306.21350729 Da | [3] |
| Melting Point | >146 °C (decomposes) | |
| Boiling Point | No data available for this compound. For unlabeled Vildagliptin: ~531.3 °C at 760 mmHg (predicted) | |
| Purity (by HPLC) | >95% | [2] |
Solubility
| Solvent | Solubility | Reference(s) |
| Water | Freely Soluble | [5] |
| Methanol | Soluble | |
| Ethanol | ~15 mg/mL | |
| Dimethylformamide (DMF) | ~20 mg/mL | |
| Dimethyl sulfoxide (DMSO) | ~15 mg/mL | |
| Phosphate Buffered Saline (PBS, pH 7.2) | ~10 mg/mL |
Synthesis of this compound
The synthesis of this compound typically follows a similar pathway to that of unlabeled Vildagliptin, with the key difference being the introduction of deuterium atoms at specific positions. This is most commonly achieved by using a deuterated starting material, such as 2,5,5-trideuterio-L-prolinamide.
Synthetic Workflow
The following diagram illustrates a probable synthetic route for this compound.
Experimental Protocols
The following are generalized experimental protocols based on the synthesis of unlabeled Vildagliptin, adapted for the preparation of its deuterated analog.
Step 1 & 2: Synthesis of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile-d3 (Intermediate C)
This key intermediate is synthesized from 2,5,5-trideuterio-L-prolinamide. The process involves two main reactions: acylation followed by dehydration.
-
Materials: 2,5,5-trideuterio-L-prolinamide, Chloroacetyl chloride, a suitable solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF)), and a dehydrating agent (e.g., trifluoroacetic anhydride or cyanuric chloride).
-
Procedure (based on similar non-deuterated synthesis):
-
Acylation: 2,5,5-trideuterio-L-prolinamide is dissolved in an appropriate solvent. Chloroacetyl chloride is added dropwise at a controlled temperature (e.g., 0-5 °C) to yield (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide-d3.
-
Dehydration: The resulting amide is then treated with a dehydrating agent. For instance, trifluoroacetic anhydride is added to the reaction mixture at a low temperature, followed by stirring at room temperature.
-
Work-up and Purification: The reaction is quenched, and the product is extracted using an organic solvent. The crude product can be purified by crystallization or column chromatography to yield (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile-d3.
-
Step 3: Synthesis of this compound (Final Product E)
The final step involves the condensation of the deuterated intermediate with 3-Amino-1-adamantanol.
-
Materials: (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile-d3, 3-Amino-1-adamantanol, a base (e.g., Potassium carbonate), and a suitable solvent (e.g., Dimethylformamide (DMF) or Isopropyl acetate).
-
Procedure (based on similar non-deuterated synthesis):
-
A mixture of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile-d3, 3-Amino-1-adamantanol, and potassium carbonate in a suitable solvent is heated.
-
The reaction progress is monitored by a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Purification: Upon completion, the reaction mixture is filtered to remove inorganic salts. The solvent is evaporated, and the crude this compound is purified by recrystallization from an appropriate solvent system (e.g., isopropyl acetate) to afford the final product as a solid.
-
Analytical Data
A Certificate of Analysis for this compound confirms its identity and purity through various analytical techniques. While the actual spectra were not publicly available, the results from these analyses are summarized below.
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of this compound. A typical purity specification is greater than 95%.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR spectroscopy is a crucial tool for confirming the structure of this compound and verifying the positions of deuterium incorporation. The absence of signals at the 2 and 5-positions of the pyrrolidine ring in the ¹H-NMR spectrum, which are present in the spectrum of unlabeled Vildagliptin, would confirm successful deuteration.
While an experimental ¹H-NMR spectrum for this compound is not publicly available, a patent for unlabeled Vildagliptin provides the following ¹H-NMR data (400MHz, DMSO-d₆): δ 1.35-1.52 (m, 14H), 1.93-2.03 (m, 2H, OH, NH), 2.05-2.18 (m, 4H), 2.48-2.50 (s, 2H), 3.28-3.34 (m, 2H), 4.45-4.50 (dd, 1H, CHCN).[1]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of this compound. The expected molecular ion peak would be at m/z 307.2 [M+H]⁺, which is 3 units higher than that of unlabeled Vildagliptin (m/z 304.2 [M+H]⁺), confirming the incorporation of three deuterium atoms.[1] A Certificate of Analysis confirms that the mass spectrum is consistent with the structure of this compound.
Signaling Pathways and Logical Relationships
As this compound is chemically and pharmacologically equivalent to Vildagliptin, it acts as a DPP-4 inhibitor. The following diagram illustrates the mechanism of action.
Conclusion
This technical guide provides a comprehensive overview of the chemical properties and synthetic approaches for this compound. The provided data, compiled from various sources, offers a solid foundation for researchers and professionals working with this stable isotope-labeled compound. While a detailed, step-by-step synthesis protocol and complete spectral data for the deuterated analog are not fully available in the public domain, the information presented herein allows for a clear understanding of its characteristics and a logical approach to its preparation.
References
- 1. CN104744334A - Preparation method for vildagliptin - Google Patents [patents.google.com]
- 2. This compound | CAS 1217546-82-1 | LGC Standards [lgcstandards.com]
- 3. (2S)-1-(N-((5R,7S)-3-Hydroxytricyclo(3.3.1.1~3,7~)decan-1-yl)glycyl)(2,5,5-~2~H_3_)pyrrolidine-2-carbonitrile | C17H25N3O2 | CID 71752939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS No- 1217546-82-1 | Simson Pharma Limited [simsonpharma.com]
- 5. researchgate.net [researchgate.net]
The Gold Standard: A Technical Guide to the Role of Deuterated Standards in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug development, the precise quantification of drug candidates and their metabolites within biological matrices is fundamental to understanding their pharmacokinetic (PK) profiles. This in-depth technical guide delineates the critical role of deuterated internal standards in modern bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays. Adherence to rigorous analytical methodologies is paramount for generating the robust data required for regulatory submissions and for making informed decisions in the drug development pipeline. Deuterated standards have emerged as the "gold standard" for internal standards in quantitative bioanalysis due to their ability to mimic the analyte of interest, thereby providing superior accuracy and precision.[1][2]
The Principle of Stable Isotope Dilution with Deuterated Standards
The core principle behind the use of deuterated standards is stable isotope dilution (SID). In this technique, a known concentration of a stable isotope-labeled (SIL) version of the analyte, in this case, a deuterated analog, is added to the sample at the earliest stage of analysis.[3] This "internal standard" (IS) is chemically identical to the analyte but has a higher mass due to the replacement of one or more hydrogen atoms with deuterium.[4] As the sample is processed, any loss of the analyte during extraction, handling, or injection will be mirrored by a proportional loss of the deuterated internal standard. The mass spectrometer distinguishes between the analyte and the deuterated IS based on their mass-to-charge (m/z) ratio. By measuring the ratio of the analyte's signal to the IS's signal, accurate quantification can be achieved, as this ratio remains constant despite variations in sample preparation and instrument response.[2][4]
Advantages of Deuterated Standards Over Structural Analogs
The superiority of deuterated internal standards over non-deuterated standards, such as structural analogs, is well-documented.[2] Structural analogs are molecules with similar but not identical chemical structures to the analyte. While they can compensate for some variability, they often exhibit different chromatographic retention times, extraction recoveries, and ionization efficiencies in the mass spectrometer's ion source.[2] This disparity can lead to inaccurate and imprecise results, especially in complex biological matrices.[2]
Deuterated standards, by virtue of being nearly chemically identical to the analyte, co-elute during chromatography. This co-elution is crucial for compensating for matrix effects—the suppression or enhancement of the analyte's ionization signal by other components in the sample matrix.[5] Because the deuterated standard experiences the same matrix effects as the analyte at the same retention time, the ratio of their signals remains unaffected, leading to more reliable data.[5]
Quantitative Data Presentation: Deuterated vs. Non-Deuterated Internal Standards
The empirical evidence strongly supports the use of deuterated internal standards for achieving high-quality data in quantitative bioanalytical assays. The following tables summarize quantitative data from comparative studies.
| Parameter | Deuterated IS | Structural Analog IS | No IS |
| Accuracy (%) | 98.5 - 102.3 | 85.2 - 115.8 | 65.7 - 134.1 |
| Precision (%CV) | ≤ 4.8 | ≤ 12.5 | ≤ 21.7 |
| Caption: Comparison of assay performance for the quantification of a tubulin inhibitor (D-24851) using different internal standards. The deuterated standard demonstrates significantly better accuracy and precision. |
| Analyte | Internal Standard | Accuracy (% Bias) | Precision (%RSD) |
| Kahalalide F | Deuterated IS | -0.3 | 7.6 |
| Kahalalide F | Analog IS | -3.2 | 8.6 |
| Caption: Comparison of a deuterated internal standard and a structural analog for the LC-MS/MS assay of Kahalalide F in plasma. The deuterated IS resulted in improved accuracy and precision.[5] |
| Analyte | Internal Standard | Interpatient Assay Imprecision (CV%) |
| Sirolimus | Deuterated IS (SIR-d3) | 4.5 - 6.8 |
| Sirolimus | Analog IS (DMR) | 8.2 - 12.1 |
| Caption: Therapeutic drug monitoring of sirolimus, demonstrating lower interpatient assay imprecision with the use of a deuterium-labeled internal standard compared to a structural analog.[1] |
Experimental Protocols for Bioanalytical Method Validation
The validation of a bioanalytical method is a regulatory requirement to ensure its suitability for its intended purpose.[6] The following are detailed methodologies for key validation experiments when using deuterated internal standards, in line with guidelines such as the ICH M10.[6][7][8]
Matrix Effect Evaluation
Objective: To assess the potential for matrix components to suppress or enhance the ionization of the analyte and the deuterated internal standard.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and deuterated IS are prepared in a neat solvent (e.g., mobile phase).
-
Set B (Post-Extraction Spike): Blank biological matrix from at least six different sources is extracted first, and then the analyte and deuterated IS are added to the extracted matrix.
-
Set C (Pre-Extraction Spike): The analyte and deuterated IS are spiked into the blank matrix before the extraction process.
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system.
-
Calculate the Matrix Factor (MF) and IS-Normalized MF:
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
IS-Normalized MF = (Peak Area Ratio of Analyte/IS in Set B) / (Peak Area Ratio of Analyte/IS in Set A)
-
-
Acceptance Criteria: The coefficient of variation (%CV) of the IS-normalized matrix factor across the different matrix sources should be ≤15%.
Stability Assessment
Objective: To evaluate the stability of the analyte in the biological matrix under various storage and handling conditions.
Methodology:
-
Use quality control (QC) samples at low and high concentrations.
-
Subject the samples to a minimum of three freeze-thaw cycles. A typical cycle involves freezing the samples at -20°C or -80°C for at least 12 hours, followed by thawing unassisted at room temperature.[9]
-
After the final thaw, analyze the samples and compare the concentrations to those of freshly prepared QC samples.
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.[9]
Methodology:
-
Use QC samples at low and high concentrations.
-
Place the samples on a laboratory bench at room temperature for a duration that reflects the expected sample handling time.
-
Analyze the samples and compare the concentrations to those of freshly prepared QC samples.
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.[9]
Visualizing Workflows and Relationships
Bioanalytical Workflow Using a Deuterated Internal Standard
Caption: A generalized workflow for quantitative bioanalysis using a deuterated internal standard.
Principle of Matrix Effect Compensation
Caption: How a deuterated internal standard compensates for matrix effects to ensure accurate quantification.
Metabolite Identification Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. database.ich.org [database.ich.org]
- 9. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
Vildagliptin vs. Vildagliptin-d3: A Comprehensive Structural and Functional Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Core Structural Differences and Rationale for Deuteration
Vildagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes. Its deuterated analog, Vildagliptin-d3, is structurally identical to Vildagliptin with the exception of the substitution of three hydrogen atoms with deuterium atoms. This isotopic substitution is strategically placed at the 2-, 5-, and 5-positions of the pyrrolidine ring.
The primary rationale for this specific deuteration lies in the "kinetic isotope effect." The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can slow down the rate of metabolic processes that involve the cleavage of these bonds. By deuterating metabolically vulnerable sites, the pharmacokinetic profile of a drug can be potentially improved, leading to a longer half-life and altered metabolic clearance.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Structural Difference |
| Vildagliptin | C₁₇H₂₅N₃O₂ | 303.40 | Standard isotopic abundance |
| This compound | C₁₇H₂₂D₃N₃O₂ | 306.42 | Three deuterium atoms at the 2-, 5-, and 5-positions of the pyrrolidine ring |
Impact on Pharmacokinetics: A Comparative Overview
While direct, head-to-head comparative pharmacokinetic studies between Vildagliptin and this compound are not extensively published, the principle of the kinetic isotope effect suggests potential differences in their metabolic fate. The primary route of metabolism for Vildagliptin is hydrolysis of the cyano group to a carboxylic acid metabolite (M20.7), a process not mediated by cytochrome P450 enzymes. Minor metabolic pathways include amide bond hydrolysis and oxidation on the pyrrolidine moiety.
Deuteration at the pyrrolidine ring in this compound could potentially slow down the oxidative metabolism at this site, although this is a minor pathway for the parent compound. The impact on the major hydrolytic pathway is less predictable without specific experimental data. The table below presents the known pharmacokinetic parameters for Vildagliptin. A hypothetical comparison for this compound is included to illustrate the potential effects of deuteration, which would require experimental verification.
| Pharmacokinetic Parameter | Vildagliptin | This compound (Hypothetical) |
| Absorption | ||
| Bioavailability | ~85%[1][2] | Potentially similar or slightly increased |
| Tmax (Time to Peak Concentration) | ~1.7 hours (fasting)[3] | Potentially similar |
| Distribution | ||
| Protein Binding | ~9.3%[1][2] | Expected to be identical |
| Volume of Distribution (Vd) | ~71 L[1][2] | Expected to be identical |
| Metabolism | ||
| Primary Pathway | Cyano group hydrolysis (non-CYP mediated)[3] | Expected to be the same |
| Minor Pathways | Amide bond hydrolysis, oxidation of pyrrolidine ring | Oxidation of the pyrrolidine ring may be slowed |
| Elimination | ||
| Half-life (t½) | ~2-3 hours[4] | Potentially longer |
| Clearance | Primarily renal | Potentially reduced |
Experimental Protocols
Synthesis of this compound
A detailed, publicly available, step-by-step protocol for the synthesis of this compound is not readily found. However, based on the synthesis of Vildagliptin and general methods for deuteration of pyrrolidine derivatives, a plausible synthetic route can be outlined. The key step would involve the use of a deuterated L-prolinamide or the introduction of deuterium at a late stage of the synthesis of the pyrrolidine-2-carbonitrile intermediate.
Illustrative Synthetic Workflow:
Caption: A potential synthetic workflow for this compound.
Structural Characterization: NMR and Mass Spectrometry
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a crucial technique to confirm the location and extent of deuteration.
Protocol for ¹H and ²H NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of Vildagliptin or this compound in a suitable non-deuterated solvent (for ²H NMR) or a deuterated solvent (for ¹H NMR) (e.g., CDCl₃).
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum for both compounds.
-
For this compound, the signals corresponding to the protons at the 2, 5, and 5 positions of the pyrrolidine ring should be significantly reduced or absent.
-
-
²H NMR Acquisition:
-
Acquire a ²H NMR spectrum for this compound.
-
Observe signals at the chemical shifts corresponding to the deuterated positions.
-
-
Data Analysis: Compare the spectra to confirm the isotopic labeling. Integration of the remaining proton signals in the ¹H NMR of this compound can be used to estimate the degree of deuteration.
3.2.2. Mass Spectrometry (MS)
MS is used to confirm the change in molecular weight due to deuterium incorporation.
Protocol for High-Resolution Mass Spectrometry (HRMS):
-
Sample Preparation: Prepare dilute solutions of Vildagliptin and this compound in a suitable solvent (e.g., acetonitrile/water).
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source in positive ion mode.
-
Data Acquisition: Acquire full scan mass spectra for both compounds.
-
Data Analysis:
-
Determine the accurate mass of the molecular ion [M+H]⁺ for both compounds.
-
The mass difference should correspond to the mass of three deuterium atoms minus three hydrogen atoms (approximately 3.018 Da).
-
Fragmentation analysis (MS/MS) can be used to further confirm the location of the deuterium atoms on the pyrrolidine ring fragment.
-
In Vitro Metabolic Stability Assay
This assay helps to determine if the deuteration improves the metabolic stability of the compound.
Protocol for Metabolic Stability in Liver Microsomes:
-
Incubation: Incubate Vildagliptin and this compound separately with liver microsomes (human, rat, etc.) and NADPH (a cofactor for many metabolic enzymes) at 37°C over a time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Analysis: Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
The slope of the linear regression gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Compare the half-lives of Vildagliptin and this compound. A longer half-life for this compound would indicate improved metabolic stability.
-
Mechanism of Action: Vildagliptin's Signaling Pathway
Vildagliptin exerts its therapeutic effect by inhibiting the DPP-4 enzyme. This inhibition prevents the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). The increased levels of active incretins lead to several downstream effects that improve glycemic control.
Caption: Vildagliptin's mechanism of action via DPP-4 inhibition.
Conclusion
The strategic deuteration of Vildagliptin to create this compound offers a compelling example of how isotopic substitution can be employed to potentially modify a drug's pharmacokinetic properties. While the core pharmacodynamic action of DPP-4 inhibition remains unchanged, the altered metabolic stability due to the kinetic isotope effect could lead to a more favorable dosing regimen or a different side-effect profile. This technical guide provides a foundational understanding of the structural and potential functional differences between these two molecules, along with the experimental framework necessary for their detailed investigation. Further direct comparative studies are warranted to fully elucidate the clinical implications of deuterating Vildagliptin.
References
Vildagliptin-d3: A Technical Guide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide serves as a comprehensive resource for researchers utilizing Vildagliptin-d3 in their studies. This compound, a deuterated analog of the dipeptidyl peptidase-4 (DPP-4) inhibitor Vildagliptin, is an invaluable tool in pharmacokinetic and metabolic research. Its use as an internal standard in mass spectrometry-based bioanalysis ensures accurate quantification of Vildagliptin in complex biological matrices. This guide provides an overview of reputable suppliers, key physicochemical and quality control data, a detailed exploration of its mechanism of action, and robust experimental protocols for its application.
Sourcing and Physicochemical Properties of this compound
This compound for research purposes can be procured from a number of specialized chemical suppliers. These suppliers typically provide the compound with a certificate of analysis detailing its purity and isotopic enrichment.
Table 1: this compound Suppliers for Research
| Supplier | Website | Notes |
| Santa Cruz Biotechnology | --INVALID-LINK-- | Provides this compound for biochemical research. |
| Simson Pharma Limited | --INVALID-LINK-- | Offers this compound with a Certificate of Analysis. |
| LGC Standards | --INVALID-LINK-- | Supplies a range of reference standards, including stable isotope-labeled compounds. |
| CymitQuimica | --INVALID-LINK-- | Distributes a variety of research chemicals. |
| Mithridion | --INVALID-LINK-- | Offers this compound in various quantities. |
Table 2: Physicochemical and Quality Control Data for this compound
| Parameter | Specification | Reference |
| Chemical Formula | C₁₇H₂₂D₃N₃O₂ | --INVALID-LINK-- |
| Molecular Weight | 306.42 g/mol | --INVALID-LINK-- |
| CAS Number | 1217546-82-1 | --INVALID-LINK-- |
| Appearance | White to off-white solid | --INVALID-LINK-- |
| Purity (by HPLC) | >95% | --INVALID-LINK-- |
| Isotopic Purity | Typically ≥98% | General expectation for stable isotope-labeled standards |
| Solubility | Freely soluble in water and methanol | --INVALID-LINK-- |
| Storage | -20°C | --INVALID-LINK-- |
Mechanism of Action: DPP-4 Inhibition
Vildagliptin exerts its therapeutic effect by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, Vildagliptin increases the circulating levels of active GLP-1 and GIP. These incretins, in turn, stimulate insulin secretion from pancreatic β-cells and suppress glucagon release from pancreatic α-cells in a glucose-dependent manner. This action leads to improved glycemic control.
Experimental Protocols
This compound is primarily used as an internal standard for the quantification of Vildagliptin in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The following protocol is a generalized procedure that can be adapted for specific research needs.
Protocol 1: Quantification of Vildagliptin in Human Plasma using LC-MS/MS with this compound as an Internal Standard
1. Materials and Reagents:
-
Vildagliptin reference standard
-
This compound (Internal Standard, IS)
-
Human plasma (with K₂EDTA as anticoagulant)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ammonium acetate
-
Formic acid
-
Ultrapure water
2. Preparation of Stock and Working Solutions:
-
Vildagliptin Stock Solution (1 mg/mL): Accurately weigh and dissolve Vildagliptin in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Vildagliptin stock solution in a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution in the same diluent.
3. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of plasma sample (calibration standard, quality control, or unknown) into a microcentrifuge tube.
-
Add 50 µL of the this compound internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
Table 3: Example LC-MS/MS Parameters
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient Elution | Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | AB Sciex 5500 QTRAP or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Vildagliptin: m/z 304.2 → 154.2this compound: m/z 307.2 → 157.2 |
| Collision Energy | Optimized for each transition |
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Vildagliptin to this compound against the concentration of the calibration standards.
-
Determine the concentration of Vildagliptin in unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
This compound is an essential tool for researchers in the fields of pharmacology, drug metabolism, and clinical chemistry. Its use as an internal standard enables the accurate and precise quantification of Vildagliptin, facilitating a deeper understanding of its pharmacokinetic and pharmacodynamic properties. This guide provides a foundational understanding of this compound, from sourcing to application, to support the scientific community in their research endeavors. Researchers should always refer to the specific documentation provided by their supplier and adhere to all laboratory safety protocols.
In-Depth Technical Guide to the Certificate of Analysis for Vildagliptin-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical data and methodologies presented in a typical Certificate of Analysis (CoA) for Vildagliptin-d3. This compound, a deuterated analog of the dipeptidyl peptidase-4 (DPP-4) inhibitor Vildagliptin, serves as an essential internal standard in pharmacokinetic and metabolic studies. Understanding its quality control parameters is paramount for ensuring accurate and reproducible research outcomes.
Physicochemical and Quality Control Data
The following tables summarize the key quantitative data typically found on a CoA for this compound, ensuring the material's identity, purity, and quality.
Table 1: General Properties
| Parameter | Specification |
| Molecular Formula | C₁₇H₂₂D₃N₃O₂[1][2] |
| Molecular Weight | 306.42 g/mol [1][2] |
| Appearance | Off-white to pale beige solid[1] |
| Solubility | Freely soluble in water[3] |
| Storage Temperature | -20°C[2] |
Table 2: Identification and Purity
| Test | Method | Result | Specification |
| Identification | ¹H-NMR | Consistent with structure | Conforms to structure[1] |
| Identification | Mass Spectrometry | Consistent with structure | Conforms to structure[1] |
| Purity | HPLC | >95%[2] | ≥ 95% |
| Isotopic Purity | Mass Spectrometry | 97.3% | ≥ 97% |
| Melting Point | Capillary Method | > 146 °C (dec.)[1] | Report value |
Table 3: Elemental Analysis
| Element | Theoretical % | Actual % |
| Carbon | 66.64%[1] | 63.09%[1] |
| Hydrogen (including Deuterium) | 8.23%[1] | 8.04%[1] |
| Nitrogen | 13.71%[1] | 12.61%[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. The following sections outline the typical experimental protocols for the key tests cited in the CoA.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Reverse-phase HPLC (RP-HPLC) is the most common method for assessing the purity of Vildagliptin and its analogs.[4]
-
Instrumentation: A standard HPLC system equipped with a UV-visible detector.
-
Column: Inertsil C18 column (4.6 x 250 mm) or equivalent.[5]
-
Mobile Phase: A mixture of Acetonitrile and a Phosphate Buffer (e.g., 60:40 v/v) with the pH adjusted to a range of 6.5 to 7.5.[5][6] Isocratic elution is typically used.
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: UV detection at a wavelength of approximately 210-215 nm.[4][5]
-
Sample Preparation: The this compound sample is accurately weighed and dissolved in the mobile phase to a known concentration (e.g., 50 µg/mL).[6] The solution is then filtered through a 0.45 µm nylon filter before injection.[6]
-
Analysis: The retention time of the this compound peak is compared to a reference standard. Purity is calculated based on the area of the principal peak relative to the total area of all peaks.
Mass Spectrometry (MS) for Identification and Isotopic Purity
MS is used to confirm the molecular weight and isotopic enrichment of this compound.
-
Instrumentation: A high-resolution mass spectrometer, often coupled with a liquid chromatography system (LC-MS).
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically used.
-
Analysis: The mass spectrum is analyzed for the presence of the parent ion corresponding to the molecular weight of this compound (m/z ~307.4). The isotopic distribution is examined to confirm the incorporation of three deuterium atoms and to calculate the isotopic purity. The fragmentation pattern is also compared to a reference standard to confirm the structure.
Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy for Structural Confirmation
¹H-NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the sample is soluble, such as Deuterium Oxide (D₂O) or DMSO-d₆.
-
Analysis: The resulting spectrum is analyzed for chemical shifts, coupling constants, and integration values of the proton signals. The absence or reduced intensity of signals at the positions of deuteration, compared to the spectrum of non-deuterated Vildagliptin, confirms the successful isotopic labeling. The overall pattern must be consistent with the expected structure of this compound.
Visualized Workflows and Pathways
The following diagrams illustrate the analytical workflow and the mechanism of action of Vildagliptin.
Caption: Analytical workflow for this compound Certificate of Analysis.
Vildagliptin functions by inhibiting the DPP-4 enzyme, which plays a crucial role in glucose homeostasis.
Caption: Mechanism of action of Vildagliptin as a DPP-4 inhibitor.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. This compound | CAS 1217546-82-1 | LGC Standards [lgcstandards.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Physicochemical Properties and Methods of Analysis of Vildagliptin (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijrpr.com [ijrpr.com]
- 6. jst.tnu.edu.vn [jst.tnu.edu.vn]
Vildagliptin-d3 Stability and Storage: A Technical Guide
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Vildagliptin-d3. Due to a lack of extensive, publicly available stability data specifically for this compound, this document leverages in-depth stability studies conducted on its non-deuterated analogue, Vildagliptin. This information serves as a robust surrogate, offering critical insights for handling and storing this compound. It is important to note that while the chemical properties are very similar, the deuterated form may exhibit minor differences in stability, and this guide should be used as a baseline for establishing internal stability protocols.
Recommended Storage Conditions
This compound as a neat compound is typically stored at -20°C for long-term stability.[1][2] For Vildagliptin, long-term storage at -20°C is suggested to maintain stability for at least two years.[2] Once dissolved in organic solvents such as ethanol, DMSO, or dimethyl formamide (DMF), it is recommended to purge the solution with an inert gas.[2] Aqueous solutions of Vildagliptin are not recommended for storage for more than one day.[2] Commercially available Vildagliptin tablets do not require any special storage conditions.[3]
Forced Degradation and Stability-Indicating Studies
Forced degradation studies are crucial for understanding the intrinsic stability of a drug substance and identifying potential degradation products. Such studies on Vildagliptin have revealed its susceptibility to degradation under various stress conditions, including acidic, basic, and oxidative environments.[4][5]
Summary of Vildagliptin Degradation under Stress Conditions
| Stress Condition | Temperature | Duration | Observations | Degradation Products (Relative Retention Time - RRT) |
| Acidic Hydrolysis | 80°C | 3 - 9 hours | Significant degradation.[4] Almost 85% degradation after 210 minutes at 70°C.[5] | Major degradant at RRT 1.3.[4] |
| Basic Hydrolysis | 70°C | 1 hour | Significant degradation.[6] | Three major degradants at RRTs 0.4, 0.7, and 1.2.[4] |
| Oxidative Degradation | Room Temp / 60°C | 30 mins - 7 hours | Significant degradation.[4][6] | Five major degradants at RRTs 0.5, 0.6, 0.7, 0.8, and 1.2.[4] |
| Neutral Hydrolysis | 80°C | 1 - 7 hours | One major degradant produced.[4] | Major degradant at RRT 0.7.[4] |
| Thermal Degradation | 70°C | 3 hours | No significant degradants noticeable.[4][6] | - |
| Photolytic Degradation | UV Chamber | 24 hours | No significant degradants noticeable.[4][6] | - |
Influence of Excipients on Stability
The presence of pharmaceutical excipients can influence the stability of an active pharmaceutical ingredient (API). Studies on Vildagliptin have shown that the presence of common excipients such as microcrystalline cellulose, magnesium stearate, povidone, sodium starch glycolate, sucrose, and lactose can decrease the percentage of degradation.[4] This suggests that interactions between Vildagliptin and these excipients may have a stabilizing effect.
Experimental Protocols
Detailed methodologies are essential for replicating and building upon existing stability data. The following sections outline the typical experimental protocols used in the forced degradation studies of Vildagliptin.
Protocol for Forced Degradation Studies
A common approach to investigate the stability of Vildagliptin involves subjecting a solution of the compound to various stress conditions.
1. Preparation of Stock Solution: A stock solution of Vildagliptin is prepared by dissolving a known amount (e.g., 10.0 mg) in a suitable diluent (e.g., 10.0 mL) to achieve a concentration of 1.0 mg/mL.[4]
2. Stress Conditions:
-
Acidic Degradation: 9.0 mg of Vildagliptin is dissolved in 2.0 mL of methanol, followed by the addition of 3.0 mL of 1 M HCl. The mixture is then stored at 80°C for a specified period (e.g., 3 hours).[4]
-
Basic Degradation: A sample solution is treated with 5 mL of 0.1N NaOH and kept at 70°C for 1 hour, followed by neutralization with 2 N HCl.[6]
-
Oxidative Degradation: 5.0 mg of Vildagliptin is dissolved in 2.0 mL of methanol and exposed to different concentrations of hydrogen peroxide (e.g., 3%) for a set time.[4][6]
-
Neutral Hydrolysis: 6.0 mg of Vildagliptin is dissolved in 2.0 mL of methanol, and 3.0 mL of water is added. The solution is then stored at 80°C in a water bath for a specified duration (e.g., 1 to 7 hours).[4]
-
Thermal Degradation: The sample solution is subjected to a temperature of 70°C for 3 hours.[6]
-
Photolytic Degradation: The sample solution is exposed to UV light for 24 hours.[6]
3. Analytical Method: The degradation of Vildagliptin is monitored using a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection.[4] The method should be capable of separating the parent drug from its degradation products.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for conducting forced degradation studies on Vildagliptin.
References
- 1. This compound | CAS 1217546-82-1 | LGC Standards [lgcstandards.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. medicines.org.uk [medicines.org.uk]
- 4. jefc.scholasticahq.com [jefc.scholasticahq.com]
- 5. Comprehensive Insight into Chemical Stability of Important Antidiabetic Drug Vildagliptin Using Chromatography (LC-UV and UHPLC-DAD-MS) and Spectroscopy (Mid-IR and NIR with PCA) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. impactfactor.org [impactfactor.org]
Understanding the Mass Shift of Vildagliptin-d3 in LC-MS Analysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mass shift observed in the liquid chromatography-mass spectrometry (LC-MS) analysis of Vildagliptin-d3, a deuterated internal standard for the quantitative analysis of the anti-diabetic drug Vildagliptin. This document outlines the principles behind the mass shift, presents relevant quantitative data, details experimental protocols, and provides visual representations of key concepts and workflows.
The Principle of Mass Shift in this compound
In quantitative bioanalysis using LC-MS, a stable isotope-labeled internal standard (SIL-IS) is employed to ensure accuracy and precision. This compound serves as an ideal SIL-IS for Vildagliptin. The "mass shift" is the difference in mass between the unlabeled analyte (Vildagliptin) and its deuterated counterpart (this compound). This mass difference is fundamental for their simultaneous detection and differentiation by a mass spectrometer.
The incorporation of three deuterium (²H) atoms in place of three protium (¹H) atoms in the Vildagliptin molecule results in a predictable increase in its molecular weight. Deuterium has a mass of approximately 2.014 Da, while protium has a mass of approximately 1.008 Da. Therefore, each deuterium substitution adds approximately 1.006 Da to the mass of the molecule. For this compound, this results in a nominal mass increase of 3 Da.
The chemical structure of this compound reveals that the deuterium atoms are located on the pyrrolidine ring at positions 2, 5, and 5 ((2S)-2,5,5-trideuterio-1-[2-[[(5R,7S)-3-hydroxy-1-adamantyl]amino]acetyl]pyrrolidine-2-carbonitrile). This strategic placement ensures that the deuterium labels are in a stable position and are not prone to exchange with hydrogen atoms from the solvent during sample preparation or chromatographic separation.
Quantitative Data Summary
The mass spectrometric properties of Vildagliptin and this compound are summarized in the tables below. These values are crucial for setting up an LC-MS/MS method for the quantification of Vildagliptin.
Table 1: Molecular Properties of Vildagliptin and this compound
| Compound | Molecular Formula | Average Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) |
| Vildagliptin | C₁₇H₂₅N₃O₂ | 303.40 | 303.1947 |
| This compound | C₁₇H₂₂D₃N₃O₂ | 306.42 | 306.2135 |
Table 2: Mass Spectrometric Parameters for Vildagliptin and this compound
| Analyte | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) |
| Vildagliptin | 304.2 | 154.2 |
| This compound | 307.2 | 157.2 |
Note: The MRM transition for this compound is deduced based on the fragmentation pattern of Vildagliptin and the location of the deuterium atoms on the pyrrolidine ring. The precursor ion reflects the addition of three deuterons, and the product ion reflects the retention of the deuterated pyrrolidine moiety after fragmentation.
Experimental Protocols
A typical LC-MS/MS method for the analysis of Vildagliptin using this compound as an internal standard involves the following steps:
Sample Preparation
Biological samples (e.g., plasma, serum) are typically prepared using protein precipitation followed by solid-phase extraction or liquid-liquid extraction to remove interfering substances.
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard (this compound).
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes.
-
Supernatant Transfer: Transfer the clear supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
Liquid Chromatography Conditions
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm) is commonly used.
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: Maintained at a constant temperature, for instance, 40°C.
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
MRM Transitions:
-
Vildagliptin: 304.2 → 154.2
-
This compound: 307.2 → 157.2
-
-
Instrument Parameters: Optimization of parameters such as declustering potential, collision energy, and source temperature is necessary to achieve the best signal intensity.
Visualizations
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Logical relationship illustrating the mass shift from Vildagliptin to this compound.
Caption: A typical experimental workflow for the LC-MS/MS analysis of Vildagliptin.
Caption: Major metabolic pathways of Vildagliptin.[1]
This guide provides a foundational understanding of the mass shift in this compound and its application in LC-MS analysis. For specific applications, further method development and validation are essential to ensure the accuracy and reliability of the results.
References
Methodological & Application
Application Note: Quantification of Vildagliptin in Human Plasma using Vildagliptin-d3 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of vildagliptin in human plasma. The method utilizes Vildagliptin-d3 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. A simple protein precipitation procedure is employed for sample preparation, followed by a rapid chromatographic separation. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving vildagliptin.
Introduction
Vildagliptin is an oral hypoglycemic agent that enhances the incretin system by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme.[1][2][3] This inhibition prevents the degradation of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), leading to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner.[1][4] Accurate quantification of vildagliptin in biological matrices is crucial for clinical and pharmacological research. The use of a stable isotope-labeled internal standard like this compound is the gold standard for LC-MS/MS bioanalysis, as it effectively compensates for variations in sample preparation and instrument response.
Experimental Protocols
Materials and Reagents
-
Vildagliptin analytical standard
-
This compound internal standard
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid
-
Ammonium acetate
-
Human plasma (with anticoagulant)
Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve vildagliptin and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the vildagliptin primary stock solution with a mixture of acetonitrile and water (1:1 v/v) to create working standard solutions for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with methanol to obtain a final concentration of 100 ng/mL.
Sample Preparation
-
To 100 µL of plasma sample (blank, calibration standard, or QC sample), add 20 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue with 100 µL of the mobile phase.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography:
| Parameter | Condition |
| LC System | Agilent 1260 Infinity or equivalent |
| Column | C18 column (e.g., 4.6 x 100 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (in a specific ratio, e.g., 40:60 v/v) |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Run Time | Approximately 6 minutes |
Mass Spectrometry:
| Parameter | Condition |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Vildagliptin Transition | m/z 304.2 → 154.0 |
| This compound Transition | m/z 307.2 → 157.0 (Note: A close proxy, Vildagliptin-d7, uses m/z 311.1 → 161.1[5]) |
| Dwell Time | 200 ms |
| Collision Gas | Argon |
Data Presentation
The following tables summarize the quantitative data obtained from method validation studies.
Table 1: Calibration Curve and Linearity
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Vildagliptin | 1.57 - 501.21 | ≥ 0.99 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 1.57 | ≤ 9.62 | ≤ 11.70 | 95.97 - 102.28 |
| Low QC | 4.87 | As per study | As per study | As per study |
| Mid QC | ~150 | As per study | As per study | As per study |
| High QC | ~400 | As per study | As per study | As per study |
Note: LLOQ stands for Lower Limit of Quantification. QC stands for Quality Control. %CV is the coefficient of variation.
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low QC | 4.87 | As per study | As per study |
| High QC | 337.35 | As per study | As per study |
Mandatory Visualizations
Caption: Vildagliptin inhibits DPP-4, increasing GLP-1 levels.
Caption: Workflow for sample preparation and analysis.
References
- 1. Mechanisms of action of the dipeptidyl peptidase-4 inhibitor vildagliptin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. Inhibition of dipeptidyl peptidase-4: The mechanisms of action and clinical use of vildagliptin for the management of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sciensage.info [sciensage.info]
Application Notes and Protocols for the Quantitative Analysis of Vildagliptin using Vildagliptin-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vildagliptin is an oral hypoglycemic agent that enhances the incretin system by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme.[1] Accurate quantification of Vildagliptin in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This document outlines a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Vildagliptin in plasma, utilizing its stable isotope-labeled counterpart, Vildagliptin-d3, as an internal standard (IS) to ensure high accuracy and precision. The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, thus providing reliable correction for variations during sample preparation and analysis.
Experimental Protocols
This section details the methodologies for sample preparation, LC-MS/MS analysis, and method validation for the quantification of Vildagliptin.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting Vildagliptin from plasma samples.
Materials:
-
Human plasma (with K3EDTA as anticoagulant)
-
Vildagliptin and this compound reference standards
-
Acetonitrile (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Protocol:
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (this compound in 50% methanol).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot of the supernatant into the LC-MS/MS system for analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 4.6 mm, 5 µm) |
| Mobile Phase | A: 2 mM Ammonium Acetate in WaterB: Acetonitrile |
| Gradient | Isocratic elution with 80% B |
| Flow Rate | 0.7 mL/min |
| Injection Volume | 2 µL |
| Column Temperature | 40°C |
| Run Time | Approximately 5 minutes |
Mass Spectrometric Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Vildagliptin: m/z 304.2 → 154.0This compound: m/z 307.2 → 157.0 (projected) |
| Ion Source Temp. | 500°C |
| IonSpray Voltage | 5500 V |
Quantitative Data Summary
The following tables summarize the typical validation parameters for a bioanalytical method for Vildagliptin quantification.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Vildagliptin | 1.57 - 501.21 | ≥ 0.99 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 1.57 | ≤ 11.70 | ≤ 11.70 | 97.23 - 105.11 |
| LQC | 4.87 | ≤ 9.62 | ≤ 9.62 | 95.97 - 102.28 |
| MQC | ~150 | ≤ 9.62 | ≤ 9.62 | 95.97 - 102.28 |
| HQC | ~375 | ≤ 9.62 | ≤ 9.62 | 95.97 - 102.28 |
Data adapted from a study using a similar methodology.[2]
Table 3: Recovery and Matrix Effect
| Analyte | QC Level | Recovery (%) | Matrix Effect (%) |
| Vildagliptin | LQC | ~85 | 104 ± 2.71 |
| Vildagliptin | HQC | ~85 | 105 ± 0.84 |
Data adapted from a study using a similar methodology.[2]
Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the quantitative analysis of Vildagliptin from sample receipt to final data processing.
Caption: Workflow for Vildagliptin analysis.
References
Application Notes and Protocols for Bioequivalence Studies of Vildagliptin in Human Plasma using Vildagliptin-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vildagliptin is an oral hypoglycemic agent that enhances the incretin system by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme.[1][2][3][4] This inhibition prevents the degradation of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), thereby increasing their plasma concentrations and improving glycemic control in patients with type 2 diabetes mellitus.[1][2][5] Bioequivalence studies are crucial for the development of generic formulations to ensure they exhibit comparable pharmacokinetic profiles to the originator product.[6][7][8][9]
This document provides detailed application notes and protocols for conducting bioequivalence studies of vildagliptin in human plasma, with a specific focus on the use of a stable isotope-labeled internal standard, such as Vildagliptin-d3, for accurate quantification using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Mechanism of Action of Vildagliptin
Vildagliptin's therapeutic effect is mediated through the inhibition of DPP-4. This enzyme is responsible for the rapid inactivation of incretin hormones, GLP-1 and GIP, which are released from the gut in response to food intake.[2][3] By inhibiting DPP-4, vildagliptin increases the levels of active GLP-1 and GIP, leading to:
-
Glucose-dependent insulin secretion: Enhanced insulin release from pancreatic β-cells in the presence of elevated blood glucose.[1][2]
-
Suppressed glucagon secretion: Reduced glucagon release from pancreatic α-cells, which in turn decreases hepatic glucose production.[1][2][5]
This dual action helps to improve glycemic control with a low risk of hypoglycemia.[2][5]
Experimental Protocols
Bioanalytical Method: LC-MS/MS
A robust and validated LC-MS/MS method is essential for the accurate quantification of vildagliptin in human plasma. This compound or other deuterated forms like Vildagliptin-d7 are commonly used as internal standards (IS) to ensure high precision and accuracy by correcting for matrix effects and variability in sample processing.[10][11][12]
1. Sample Preparation
Two common methods for extracting vildagliptin and its internal standard from human plasma are protein precipitation and solid-phase extraction (SPE).
-
Protein Precipitation (PPT): This is a simpler and faster method.
-
To 100 µL of human plasma, add a known concentration of this compound internal standard.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.[13]
-
Vortex the mixture for 1 minute.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
Solid-Phase Extraction (SPE): This method provides cleaner extracts.[10][11]
-
Condition an appropriate SPE cartridge (e.g., Phenomenex Strata-X) with methanol followed by water.[10]
-
Load the plasma sample (pre-treated with the internal standard) onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard with an appropriate solvent mixture (e.g., methanol: 5 mM sodium lauryl sulphate).[10]
-
Evaporate the eluate and reconstitute as in the PPT method.
-
2. Chromatographic Conditions
The following table summarizes typical HPLC and UPLC conditions for the analysis of vildagliptin.
| Parameter | HPLC Method | UPLC Method |
| Column | Cosmosil CN (150 x 4.6 mm, 5 µm)[10][11] or XBridge Shield C18 (150 x 4.6 mm, 3.5 µm)[14][15] | Hypurity C18 (150 mm × 2.1 mm, 5 μm)[13] |
| Mobile Phase | 10 mM Ammonium Formate (pH 5.0) and Methanol (30:70 v/v)[10][11] | Methanol and 5 mmol·L-1 Ammonium Formate (gradient elution)[13] |
| Flow Rate | 1.0 mL/min[10][11] | 0.5 mL/min[13] |
| Injection Volume | 10 µL | 2 µL[13] |
| Column Temperature | Ambient or 40°C[13] | 40°C[13] |
| Retention Time | Vildagliptin: ~3.8 min[10][11] | Vildagliptin: ~4.6 min[16] |
3. Mass Spectrometric Conditions
Mass spectrometric detection is typically performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in the positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification.
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive[10][11][13] |
| MRM Transition | |
| Vildagliptin | m/z 304.3 → 154.2[13] or m/z 304 → 180[17] |
| This compound (IS) | m/z 307.3 → 157.2 (projected based on stable isotope labeling) |
| 13C-15N-Vildagliptin (IS) | m/z 310.3 → 160.3[13] |
| Source Temperature | Dependent on the instrument, typically 400-550°C |
| Ion Spray Voltage | ~5500 V |
Bioequivalence Study Design
A typical bioequivalence study for vildagliptin follows a randomized, two-treatment, two-period, two-sequence crossover design.[9]
-
Subjects: Healthy adult volunteers (typically male, aged 18-45 years) are enrolled.[6][7]
-
Dosing: Subjects receive a single oral dose of the test formulation and the reference formulation in separate periods, with a washout period of at least 7 days between doses.[8]
-
Blood Sampling: Blood samples are collected at predetermined time points before and up to 24 hours after drug administration.[6][7]
-
Pharmacokinetic Analysis: Plasma concentrations of vildagliptin are measured using the validated LC-MS/MS method. The primary pharmacokinetic parameters, Cmax (maximum plasma concentration) and AUC (area under the plasma concentration-time curve), are calculated.[6][7][9]
-
Statistical Analysis: The 90% confidence intervals for the geometric mean ratios (test/reference) of Cmax and AUC must fall within the acceptance range of 80-125% for the products to be considered bioequivalent.[6][7][9][18]
Quantitative Data Summary
The following tables summarize the quantitative data for a typical validated bioanalytical method for vildagliptin and the outcomes of representative bioequivalence studies.
Table 1: Bioanalytical Method Validation Parameters
| Parameter | Vildagliptin | Internal Standard (this compound/d7) | Reference(s) |
| Linearity Range | 1.11 - 534.0 ng/mL or 0.2 - 160 ng/mL | N/A | [10][11][13] |
| Correlation Coefficient (r²) | > 0.99 | N/A | [10][11][19] |
| Lower Limit of Quantification (LLOQ) | 1.11 ng/mL or 2.00 ng/mL | N/A | [6][7][13] |
| Intra-day Precision (%CV) | 0.9% - 8.5% | N/A | [13] |
| Inter-day Precision (%CV) | Within 0.9% - 8.5% | N/A | [13] |
| Accuracy (% Bias) | 99.8% - 109.3% | N/A | [13] |
| Recovery | 92.26% | 89.58% | [10][11] |
Table 2: Pharmacokinetic Parameters from a Bioequivalence Study
| Parameter | Test Formulation (Generic Vildagliptin 50 mg) | Reference Formulation (Originator Vildagliptin 50 mg) | Reference(s) |
| Cmax (ng/mL) | 287.89 | 285.17 | [8] |
| AUC0-t (ng·h/mL) | 1390.03 | 1409.37 | [8] |
| AUC0-∞ (ng·h/mL) | 1452.03 | 1473.53 | [8] |
Table 3: Bioequivalence Study Results
| Parameter | Geometric Mean Ratio (Test/Reference) (%) | 90% Confidence Interval (%) | Conclusion | Reference(s) |
| Cmax | 97.91 | 92.22 - 103.94 | Bioequivalent | [6][7][9] |
| AUC0-t | 100.81 | 99.00 - 102.66 | Bioequivalent | [6][7][9] |
Conclusion
The protocols and data presented provide a comprehensive framework for conducting bioequivalence studies of vildagliptin in human plasma. The use of a validated LC-MS/MS method with a deuterated internal standard like this compound is critical for achieving the necessary accuracy and precision to meet regulatory requirements. The successful demonstration of bioequivalence, as evidenced by pharmacokinetic parameters falling within the accepted 90% confidence intervals, is essential for the approval and marketing of generic vildagliptin products, ensuring they are therapeutically equivalent to the originator drug.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Vildagliptin? [synapse.patsnap.com]
- 3. Inhibition of dipeptidyl peptidase-4: The mechanisms of action and clinical use of vildagliptin for the management of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jicrcr.com [jicrcr.com]
- 5. Mechanisms of action of the dipeptidyl peptidase-4 inhibitor vildagliptin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioequivalence Studies of New Generic Formulations of Vildagliptin and Fixed-Drug Combination of Vildagliptin and Metformin Versus Respective Originator Products in Healthy Volunteers | springermedizin.de [springermedizin.de]
- 7. Bioequivalence Studies of New Generic Formulations of Vildagliptin and Fixed-Drug Combination of Vildagliptin and Metformin Versus Respective Originator Products in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bioequivalence Studies of New Generic Formulations of Vildagliptin and Fixed-Drug Combination of Vildagliptin and Metformin Versus Respective Originator Products in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bioanalytical Method Development and Validation for the Estimation of Metformin and Vildagliptin in K3EDTA Human Plasma Using HPLCESI- MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benthamdirect.com [benthamdirect.com]
- 12. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 13. ywfx.nifdc.org.cn [ywfx.nifdc.org.cn]
- 14. BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF VILDAGLIPTIN A NOVEL DIPEPTIDYL PEPTIDASE IV INHIBITOR BY RP-HPLC METHOD Research Article | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Validation of LC-MS/MS method applied to evaluation of free tissue concentrations of vildagliptin in diabetic rats by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. jmpas.com [jmpas.com]
- 18. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 19. researchgate.net [researchgate.net]
Application Notes & Protocols: Vildagliptin-d3 for Pharmacokinetic Assays
These application notes provide a comprehensive protocol for the use of Vildagliptin-d3 as an internal standard in pharmacokinetic assays of Vildagliptin. The methodologies outlined are intended for researchers, scientists, and drug development professionals involved in bioanalytical studies.
Introduction
Vildagliptin is an oral antihyperglycemic agent that enhances pancreatic islet cell responsiveness to glucose by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme.[1][2][3] This inhibition prevents the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), leading to improved glycemic control in patients with type 2 diabetes mellitus.[3][4][5]
Pharmacokinetic (PK) studies are crucial for determining the absorption, distribution, metabolism, and excretion (ADME) of Vildagliptin. Accurate quantification of Vildagliptin in biological matrices is essential for these studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound compensates for variability in sample preparation and matrix effects, ensuring high accuracy and precision.
Following oral administration, Vildagliptin is rapidly absorbed, with peak plasma concentrations reached within 1 to 2 hours.[2][6] It has an absolute bioavailability of 85% and a terminal elimination half-life of approximately 1.5 to 2.4 hours.[1][2][7] The drug is minimally bound to plasma proteins (9.3%).[1]
Mechanism of Action Signaling Pathway
Vildagliptin's therapeutic effect is mediated through the inhibition of DPP-4. This enzyme is responsible for the rapid inactivation of the incretin hormones GLP-1 and GIP, which are released from the gut in response to food intake.[3][5] By inhibiting DPP-4, Vildagliptin increases the levels of active GLP-1 and GIP.[3][4] This leads to a glucose-dependent increase in insulin secretion from pancreatic β-cells and a suppression of glucagon release from pancreatic α-cells, ultimately resulting in reduced hepatic glucose production and improved glycemic control.[3][4][8]
Caption: Vildagliptin signaling pathway.
Experimental Protocol: Pharmacokinetic Assay
This protocol details a typical bioanalytical method for the quantification of Vildagliptin in human plasma using this compound as an internal standard (IS).
Materials and Reagents
-
Vildagliptin reference standard
-
This compound (or other deuterated variants like -d7) internal standard[9][10]
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Ammonium formate or ammonium acetate
-
Formic acid (optional, for pH adjustment)
-
Human plasma (with K3EDTA or other suitable anticoagulant)[9]
-
Polypropylene tubes
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve Vildagliptin and this compound in methanol to obtain stock solutions of 1 mg/mL.[10]
-
Working Solutions: Prepare serial dilutions of the Vildagliptin stock solution with a suitable solvent mixture (e.g., 50:50 acetonitrile:water) to create calibration curve (CC) standards.
-
Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration (e.g., 250 ng/mL) for spiking into samples.[10]
Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma sample (blank, CC, or unknown) into a polypropylene tube.
-
Add 50 µL of the this compound internal standard working solution to all tubes except the blank (add 50 µL of dilution solvent instead).
-
Vortex for 10 seconds.
-
Add 1.0 mL of acetonitrile to precipitate plasma proteins.[10][11]
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at high speed (e.g., 12,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen if necessary, or inject directly.
-
Reconstitute the residue in mobile phase if evaporated, and inject into the LC-MS/MS system.
LC-MS/MS Analysis
The following tables summarize typical parameters for LC-MS/MS analysis, compiled from various validated methods.
Table 1: Liquid Chromatography Parameters
| Parameter | Typical Value | Reference |
| Column | C18 or CN column (e.g., Hypurity C18, 150x2.1mm, 5µm) | [9][11] |
| Mobile Phase A | 5 mM Ammonium Formate or Acetate in water | [11][12] |
| Mobile Phase B | Methanol or Acetonitrile | [10][11][12] |
| Flow Rate | 0.5 - 1.0 mL/min | [9][11] |
| Injection Volume | 2 - 10 µL | [11][12] |
| Column Temp. | 40°C | [11] |
| Elution | Isocratic or Gradient | [9][11] |
Table 2: Mass Spectrometry Parameters
| Parameter | Typical Value | Reference |
| Ionization Mode | Electrospray Ionization (ESI), Positive | [9][11] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | [11] |
| Vildagliptin MRM Transition (m/z) | 304.3 → 154.2 | [11] |
| This compound MRM Transition (m/z) | 307.3 → 157.2 (approx.) | N/A |
| Vildagliptin-d7 MRM Transition (m/z) | 311.1 → 161.1 | [10] |
| Dwell Time | 200 ms | N/A |
Method Validation
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA), assessing the following parameters:
Table 3: Bioanalytical Method Validation Parameters
| Parameter | Typical Acceptance Criteria | Example Data |
| Linearity (r²) | ≥ 0.99 | 1.11 - 534.0 ng/mL[11] |
| Lower Limit of Quantification (LLOQ) | S/N > 10, Precision < 20%, Accuracy ±20% | 1.11 ng/mL[11] |
| Precision (Intra- & Inter-day) | ≤ 15% RSD (≤ 20% at LLOQ) | 0.9% - 8.5%[11] |
| Accuracy (Intra- & Inter-day) | 85-115% (80-120% at LLOQ) | 99.8% - 109.3%[11] |
| Recovery | Consistent, precise, and reproducible | > 85%[9] |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | Met requirements[11] |
| Stability | Bench-top, freeze-thaw, long-term | Met requirements[11] |
Experimental Workflow Diagram
Caption: Bioanalytical workflow for Vildagliptin PK studies.
Summary of Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters of Vildagliptin in healthy subjects after a single oral dose.
Table 4: Vildagliptin Pharmacokinetic Parameters in Healthy Adults
| Parameter | Value | Reference |
| Dose | 50 mg | [11] |
| Tmax (h) | 2.06 ± 1.11 | [11] |
| Cmax (ng/mL) | 290.94 ± 100.36 | [11] |
| AUC₀₋₂₄ (ng·h/mL) | 1343.46 ± 186.89 | [11] |
| t½ (h) | 1.49 ± 0.37 | [11] |
| Absolute Bioavailability | 85% | [1] |
| Plasma Protein Binding | 9.3% | [1] |
These notes provide a robust framework for conducting pharmacokinetic assays of Vildagliptin using this compound. Adherence to these protocols and rigorous validation will ensure the generation of high-quality, reliable data for drug development and clinical research.
References
- 1. Clinical pharmacokinetics and pharmacodynamics of vildagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. What is the mechanism of Vildagliptin? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Inhibition of dipeptidyl peptidase-4: The mechanisms of action and clinical use of vildagliptin for the management of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and pharmacodynamics of vildagliptin in patients with type 2 diabetes mellitus. – ScienceOpen [scienceopen.com]
- 7. Pharmacokinetics and pharmacodynamics of vildagliptin in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of action of the dipeptidyl peptidase-4 inhibitor vildagliptin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bioanalytical Method Development and Validation for the Estimation of Metformin and Vildagliptin in K3EDTA Human Plasma Using HPLCESI- MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sciensage.info [sciensage.info]
- 11. ywfx.nifdc.org.cn [ywfx.nifdc.org.cn]
- 12. Validation of LC-MS/MS method applied to evaluation of free tissue concentrations of vildagliptin in diabetic rats by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Vildagliptin-d3 in Drug Metabolism Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Vildagliptin-d3 as an internal standard in various drug metabolism and pharmacokinetic (DMPK) studies of Vildagliptin. The inclusion of a stable isotope-labeled internal standard is critical for accurate and precise quantification of the parent drug in complex biological matrices by correcting for variability in sample processing and instrument response.
Bioanalytical Method for Vildagliptin in Plasma using LC-MS/MS
This protocol outlines a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Vildagliptin in plasma samples, employing this compound as the internal standard.
Experimental Protocol
1.1. Materials and Reagents:
-
Vildagliptin reference standard
-
This compound (or Vildagliptin-d7) internal standard (IS)
-
Human or rat plasma (with appropriate anticoagulant, e.g., K2EDTA)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
1.2. Stock and Working Solutions Preparation:
-
Vildagliptin Stock Solution (1 mg/mL): Accurately weigh and dissolve Vildagliptin in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Vildagliptin stock solution in a mixture of acetonitrile and water (e.g., 50:50, v/v) to create calibration curve standards and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the this compound stock solution in acetonitrile to a final concentration (e.g., 100 ng/mL).
1.3. Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of plasma sample (calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the internal standard working solution (containing this compound in acetonitrile).
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject a small volume (e.g., 5 µL) into the LC-MS/MS system.
1.4. LC-MS/MS Conditions:
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | ACE 3 C18 PFP or equivalent (e.g., 50 x 2.1 mm, 3 µm) |
| Mobile Phase A | 5 mM Ammonium Acetate in water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.5 mL/min |
| Gradient | Isocratic or gradient elution (e.g., 80% B) |
| Column Temperature | 40°C |
| Autosampler Temp. | 10°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Vildagliptin: m/z 304.4 → 154.1this compound (or -d7): m/z 307.4 (or 311.1) → 157.1 (or 161.1) |
| Dwell Time | 200 ms |
Data Presentation: Bioanalytical Method Validation Summary
The following table summarizes typical validation parameters for a bioanalytical method for Vildagliptin using this compound as an internal standard.
| Validation Parameter | Typical Acceptance Criteria | Representative Results |
| Linearity (r²) | ≥ 0.99 | > 0.99 over a range of 1.0 - 1000 ng/mL |
| Lower Limit of Quant. | Signal-to-Noise ≥ 10 | 1.0 ng/mL |
| Intra-day Precision | ≤ 15% RSD | < 10% RSD at Low, Medium, and High QC levels |
| Inter-day Precision | ≤ 15% RSD | < 12% RSD at Low, Medium, and High QC levels |
| Accuracy | 85-115% of nominal value | Within ±10% of nominal values for Low, Medium, and High QC levels |
| Recovery | Consistent and reproducible | Vildagliptin: 85-95%this compound: 88-98% |
| Matrix Effect | CV of IS-normalized factor ≤ 15% | Within acceptable limits, demonstrating minimal ion suppression or enhancement |
| Stability | ≤ 15% deviation | Stable for at least 6 hours at room temperature, 3 freeze-thaw cycles, and 30 days at -80°C.[1] |
Mandatory Visualization: Bioanalytical Workflow
In Vitro Metabolic Stability in Human Liver Microsomes
This protocol describes a method to assess the metabolic stability of Vildagliptin in human liver microsomes (HLMs), using this compound for accurate quantification of the parent drug over time.
Experimental Protocol
2.1. Materials and Reagents:
-
Vildagliptin
-
This compound
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile
-
Methanol
2.2. Incubation Procedure:
-
Prepare a Vildagliptin working solution in phosphate buffer (e.g., 100 µM).
-
In a 96-well plate, add phosphate buffer, HLM suspension (final protein concentration e.g., 0.5 mg/mL), and the Vildagliptin working solution (final substrate concentration e.g., 1 µM).
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 3 volumes of ice-cold acetonitrile containing this compound (internal standard).
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant for LC-MS/MS analysis to determine the remaining concentration of Vildagliptin.
2.3. Data Analysis:
-
Calculate the percentage of Vildagliptin remaining at each time point relative to the 0-minute time point.
-
Determine the in vitro half-life (t½) and intrinsic clearance (CLint).
Data Presentation: Metabolic Stability of Vildagliptin
| Parameter | Result |
| Vildagliptin Conc. | 1 µM |
| HLM Protein Conc. | 0.5 mg/mL |
| In Vitro Half-life (t½) | > 60 min (indicative of low clearance) |
| Intrinsic Clearance (CLint) | Low (consistent with primary metabolism not being CYP-mediated) |
Mandatory Visualization: Metabolic Stability Workflow
Reaction Phenotyping of Vildagliptin
Given that Vildagliptin's metabolism is primarily through hydrolysis and not significantly mediated by cytochrome P450 (CYP) enzymes, a full CYP reaction phenotyping study may not be the primary focus. However, this protocol outlines the general approach to confirm the low involvement of major CYP isoforms.
Experimental Protocol
3.1. Materials and Reagents:
-
Vildagliptin
-
This compound
-
Pooled Human Liver Microsomes
-
Recombinant human CYP enzymes (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4)
-
Selective chemical inhibitors for each CYP isoform
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
3.2. Incubation with Recombinant CYPs:
-
Incubate Vildagliptin (e.g., 1 µM) with individual recombinant human CYP enzymes (e.g., 50 pmol/mL) in the presence of the NADPH regenerating system at 37°C.
-
After a set incubation time (e.g., 60 minutes), quench the reaction with acetonitrile containing this compound.
-
Analyze the samples by LC-MS/MS to measure the depletion of Vildagliptin.
3.3. Incubation with HLM and Chemical Inhibitors:
-
Incubate Vildagliptin (e.g., 1 µM) with HLMs (e.g., 0.5 mg/mL) and the NADPH regenerating system in the presence and absence of selective CYP inhibitors.
-
After a set incubation time, quench the reaction and analyze for Vildagliptin depletion.
3.4. Data Analysis:
-
Compare the rate of Vildagliptin metabolism across the different recombinant CYP enzymes.
-
Calculate the percent inhibition of Vildagliptin metabolism in the presence of each chemical inhibitor.
Expected Outcome
The results are expected to show minimal metabolism of Vildagliptin by all major CYP isoforms, confirming that its clearance is not dependent on this pathway. This has important implications for predicting a low potential for drug-drug interactions.
Mandatory Visualization: Reaction Phenotyping Logic
References
Application Notes and Protocols for the Quantification of Vildagliptin in Human Urine using Vildagliptin-d3 by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vildagliptin is an oral hypoglycemic agent that enhances the incretin system by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme. This action increases the levels of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner. Accurate quantification of Vildagliptin in biological matrices such as urine is crucial for pharmacokinetic and pharmacodynamic studies. This document provides a detailed protocol for the determination of Vildagliptin in human urine using a stable isotope-labeled internal standard, Vildagliptin-d3, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Vildagliptin Signaling Pathway
Vildagliptin's therapeutic effect is mediated through the inhibition of the DPP-4 enzyme. The following diagram illustrates the mechanism of action.
Figure 1: Vildagliptin's Mechanism of Action.
Experimental Protocols
This section details the materials and procedures for the quantification of Vildagliptin in human urine.
Materials and Reagents
-
Vildagliptin analytical standard
-
This compound internal standard
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Formic acid, LC-MS grade
-
Ammonium acetate, LC-MS grade
-
Ultrapure water
-
Human urine (drug-free)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis MCX or equivalent mixed-mode cation exchange cartridges)
-
Standard laboratory glassware and pipettes
-
Vortex mixer
-
Centrifuge
-
SPE manifold
-
Nitrogen evaporator
Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of Vildagliptin and this compound into separate 10 mL volumetric flasks.
-
Dissolve in and dilute to volume with methanol.
-
-
Intermediate Stock Solutions (10 µg/mL):
-
Dilute 100 µL of each primary stock solution to 10 mL with 50% methanol in water.
-
-
Working Standard Solutions:
-
Prepare a series of Vildagliptin working standards by serial dilution of the intermediate stock solution with 50% methanol in water to create calibration standards.
-
-
Internal Standard (IS) Working Solution (100 ng/mL):
-
Dilute the this compound intermediate stock solution with 50% methanol in water.
-
Sample Preparation: Solid-Phase Extraction (SPE)
The following is a general solid-phase extraction protocol that should be optimized for your specific laboratory conditions and SPE cartridge type.
Figure 2: Solid-Phase Extraction Workflow.
-
Sample Pre-treatment:
-
Thaw urine samples at room temperature.
-
Vortex and centrifuge at 4000 rpm for 10 minutes to pellet any precipitate.
-
To 500 µL of supernatant, add 50 µL of the this compound internal standard working solution.
-
Vortex for 30 seconds.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of ultrapure water.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 2% formic acid in water.
-
Wash the cartridge with 1 mL of methanol.
-
-
Elution:
-
Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for analysis.
-
LC-MS/MS Instrumentation and Conditions
The following parameters are a starting point and may require optimization for your specific instrumentation.
Table 1: LC-MS/MS Method Parameters
| Parameter | Recommended Condition |
| LC System | |
| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Start with 5% B, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate |
| MS/MS System | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Table 2: MRM Transitions and MS Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Vildagliptin | 304.4 | 154.1 | 100 | 20 |
| This compound | 307.4 | 157.1 | 100 | 20 |
Method Validation Data
The following tables summarize the expected performance characteristics of the method. This data is based on typical values reported for bioanalytical methods of Vildagliptin and should be confirmed through in-house validation.
Table 3: Calibration Curve and Sensitivity
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| LLOQ Precision (%CV) | < 20% |
| LLOQ Accuracy (%Bias) | ± 20% |
Table 4: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |
| Low | 3 | < 10% | < 10% | ± 10% | ± 10% |
| Medium | 100 | < 10% | < 10% | ± 10% | ± 10% |
| High | 800 | < 10% | < 10% | ± 10% | ± 10% |
Table 5: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low | 3 | 85 - 115 | 85 - 115 |
| High | 800 | 85 - 115 | 85 - 115 |
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of Vildagliptin in human urine samples using this compound as an internal standard with LC-MS/MS. The described method, including the solid-phase extraction procedure and optimized mass spectrometry parameters, offers the necessary sensitivity, specificity, and robustness for bioanalytical studies. The provided validation data serves as a benchmark for method performance. Adherence to these protocols will enable researchers to obtain reliable and accurate data for pharmacokinetic assessments and other clinical research applications involving Vildagliptin.
Application Note: High-Throughput LC-MS/MS Method for the Quantification of Vildagliptin in Human Plasma Using Vildagliptin-d3 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Vildagliptin in human plasma. The method utilizes Vildagliptin-d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. A simple protein precipitation method is employed for sample preparation, allowing for a high-throughput workflow suitable for pharmacokinetic studies and clinical research. The chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, and detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This method was developed to provide a reliable and efficient analytical solution for researchers, scientists, and drug development professionals.
Introduction
Vildagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus. Accurate and precise quantification of Vildagliptin in biological matrices is crucial for pharmacokinetic and bioavailability studies. LC-MS/MS has become the preferred technique for bioanalytical assays due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting matrix effects and variability in sample processing and instrument response, thereby ensuring the reliability of the results.
Experimental
Materials and Reagents
-
Vildagliptin and this compound reference standards were of high purity (≥98%).
-
HPLC-grade methanol and acetonitrile were used for mobile phase and sample preparation.
-
Formic acid and ammonium formate were of analytical grade.
-
Human plasma (K3EDTA) was sourced from an accredited biobank.
Instrumentation
A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer was used for the analysis.
Table 1: LC-MS/MS Instrumentation
| Component | Specification |
| HPLC System | Waters Acquity UPLC or equivalent |
| Mass Spectrometer | Sciex API 4000 or equivalent |
| Analytical Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Column Temperature | 40 °C |
| Autosampler Temperature | 10 °C |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
Chromatographic and Mass Spectrometric Conditions
The chromatographic and mass spectrometric parameters were optimized to achieve sensitive and selective detection of Vildagliptin and this compound.
Table 2: Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Gradient Program | 5% B to 95% B in 2.0 min, hold for 1.0 min, re-equilibrate for 1.0 min |
Table 3: Mass Spectrometer Parameters
| Parameter | Vildagliptin | This compound (Internal Standard) |
| Precursor Ion (m/z) | 304.3 | 307.3 |
| Product Ion (m/z) | 154.2 | 154.2 |
| Collision Energy (eV) | 25 | 25 |
| Dwell Time (ms) | 200 | 200 |
Note: The MRM transition for this compound is inferred based on the stable isotope labeling on the adamantyl moiety, which is lost during fragmentation, resulting in the same product ion as the unlabeled Vildagliptin.
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of Vildagliptin and this compound in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the Vildagliptin stock solution in 50% methanol to create calibration curve (CC) and quality control (QC) working solutions at various concentration levels.
-
Internal Standard Working Solution: Prepare a working solution of this compound in 50% methanol at a concentration of 100 ng/mL.
-
Spiking: Spike the appropriate working solutions into blank human plasma to prepare CC and QC samples.
Sample Preparation Protocol (Protein Precipitation)
-
Pipette 50 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the internal standard working solution (this compound in acetonitrile).
-
Vortex the mixture for 30 seconds to precipitate the plasma proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer 100 µL of the supernatant to a 96-well plate or autosampler vials.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Workflow Diagram
Caption: Experimental workflow for the LC-MS/MS analysis of Vildagliptin.
Method Validation Summary
The method was validated according to the FDA guidelines on bioanalytical method validation. The following parameters were assessed:
Table 4: Method Validation Results
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL (r² > 0.99) |
| LLOQ | 1 ng/mL |
| Precision (Intra-day) | RSD < 10% |
| Precision (Inter-day) | RSD < 12% |
| Accuracy | 90 - 110% of nominal concentration |
| Recovery | > 85% |
| Matrix Effect | Negligible |
| Stability | Stable under various storage and handling conditions (freeze-thaw, short-term, long-term) |
Signaling Pathway (Illustrative)
While Vildagliptin's primary mechanism is enzymatic inhibition rather than direct signaling pathway modulation, its effect can be visualized in the context of the incretin pathway.
Caption: Vildagliptin's role in the incretin pathway.
Conclusion
The LC-MS/MS method described provides a rapid, sensitive, and reliable approach for the quantification of Vildagliptin in human plasma. The use of this compound as an internal standard ensures high accuracy and precision. The simple sample preparation procedure and short chromatographic run time make this method suitable for high-throughput bioanalysis in a research setting.
Application Notes and Protocols for the Use of Vildagliptin-d3 in Preclinical DMPK Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vildagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus. Preclinical Drug Metabolism and Pharmacokinetics (DMPK) studies are crucial for characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of new chemical entities. Vildagliptin-d3, a stable isotope-labeled form of Vildagliptin, serves as an ideal internal standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS). Its use ensures high accuracy and precision in determining Vildagliptin concentrations in various biological matrices during preclinical development. These application notes provide an overview of Vildagliptin's mechanism of action, a summary of its preclinical DMPK parameters, and detailed protocols for key in vivo and in vitro studies.
Mechanism of Action of Vildagliptin
Vildagliptin exerts its therapeutic effect by inhibiting the DPP-4 enzyme. DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2][3] By inhibiting DPP-4, Vildagliptin increases the levels of active GLP-1 and GIP.[1][3] This leads to enhanced glucose-dependent insulin secretion from pancreatic β-cells and suppressed glucagon secretion from α-cells, ultimately resulting in improved glycemic control.[1][3][4]
Preclinical Pharmacokinetic Data Summary
The following tables summarize the pharmacokinetic parameters of Vildagliptin in commonly used preclinical species.
Table 1: Pharmacokinetic Parameters of Vildagliptin in Rats
| Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| 3 | IV | - | - | 1330 | - | [5][6] |
| 10 | PO | 1260 | 0.5 | 2880 | 45 | [5][6] |
Table 2: Pharmacokinetic Parameters of Vildagliptin in Dogs
| Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| 1 | IV | - | - | 780 | - | [5][6] |
| 5 | PO | 2370 | 1.5 | 7780 | 100 | [5][6] |
Experimental Protocols
Preclinical Pharmacokinetic Study in Rats
This protocol outlines a typical single-dose pharmacokinetic study of Vildagliptin in rats, utilizing this compound as an internal standard for bioanalysis.
Materials:
-
Vildagliptin
-
This compound (Internal Standard)
-
Male Sprague-Dawley rats (250-300 g)
-
Vehicle for oral administration (e.g., 0.5% w/v methylcellulose in water)
-
Vehicle for intravenous administration (e.g., saline)
-
K2EDTA collection tubes
-
Standard laboratory equipment for animal handling and dosing
Procedure:
-
Animal Acclimatization: Acclimatize rats for at least 3 days prior to the study with free access to food and water.
-
Dosing:
-
Oral (PO) Group: Administer Vildagliptin (e.g., 10 mg/kg) by oral gavage.
-
Intravenous (IV) Group: Administer Vildagliptin (e.g., 3 mg/kg) via tail vein injection.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein at predose (0 h) and at specified time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 h) into K2EDTA tubes.
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate plasma.
-
Sample Storage: Store plasma samples at -80°C until bioanalysis.
-
Bioanalysis: Analyze plasma samples for Vildagliptin concentration using a validated LC-MS/MS method with this compound as the internal standard (see Protocol 3).
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, clearance, and bioavailability) using non-compartmental analysis software.
In Vitro Metabolic Stability Assay using Rat Liver Microsomes
This protocol describes the determination of the metabolic stability of Vildagliptin in rat liver microsomes.
Materials:
-
Vildagliptin
-
Pooled rat liver microsomes
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (for reaction termination)
-
This compound (for LC-MS/MS analysis)
Procedure:
-
Preparation of Incubation Mixture: Prepare a master mix containing phosphate buffer and rat liver microsomes (final protein concentration of 0.5 mg/mL).
-
Pre-incubation: Pre-incubate the microsome mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding Vildagliptin (final concentration of 1 µM) and the NADPH regenerating system.
-
Time-point Sampling: At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the incubation mixture.
-
Reaction Termination: Immediately terminate the reaction by adding the aliquot to cold acetonitrile containing this compound as the internal standard.
-
Sample Processing: Vortex the samples and centrifuge at 13,000 rpm for 10 minutes to precipitate proteins.
-
Analysis: Transfer the supernatant to a new plate or vials for LC-MS/MS analysis to determine the remaining concentration of Vildagliptin.
-
Data Analysis: Plot the natural logarithm of the percentage of Vildagliptin remaining versus time. Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Bioanalytical LC-MS/MS Method for Vildagliptin in Rat Plasma
This protocol provides a general procedure for the quantification of Vildagliptin in rat plasma using this compound as an internal standard.
Materials:
-
Rat plasma samples from PK study
-
Vildagliptin and this compound stock solutions
-
Acetonitrile
-
Ammonium acetate
-
Formic acid
-
HPLC or UPLC system coupled to a triple quadrupole mass spectrometer
Procedure:
-
Preparation of Standards and Quality Controls (QCs): Prepare calibration standards and QCs by spiking blank rat plasma with known concentrations of Vildagliptin.
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, standard, or QC, add 150 µL of cold acetonitrile containing this compound (e.g., 100 ng/mL).
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
-
LC-MS/MS Conditions:
-
Chromatographic Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A suitable gradient to separate Vildagliptin from endogenous plasma components.
-
Mass Spectrometer: Operate in positive electrospray ionization (ESI+) mode.
-
MRM Transitions:
-
Vildagliptin: Q1 304.2 -> Q3 154.1
-
This compound: Q1 307.2 -> Q3 157.1
-
-
-
Data Analysis:
-
Integrate the peak areas for Vildagliptin and this compound.
-
Calculate the peak area ratio of Vildagliptin to this compound.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of Vildagliptin in the unknown samples from the calibration curve.
-
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Vildagliptin - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Vildagliptin? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Disposition of vildagliptin, a novel dipeptidyl peptidase 4 inhibitor, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Therapeutic Drug Monitoring of Vildagliptin using Vildagliptin-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vildagliptin is an oral hypoglycemic agent belonging to the dipeptidyl peptidase-4 (DPP-4) inhibitor class of drugs. It is utilized in the management of type 2 diabetes mellitus. Therapeutic Drug Monitoring (TDM) of vildagliptin is crucial to optimize dosing regimens, ensure efficacy, and minimize potential adverse effects in diverse patient populations. This document provides detailed application notes and protocols for the quantitative analysis of vildagliptin in human plasma using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), employing its deuterated analog, Vildagliptin-d3, as an internal standard.
Mechanism of Action
Vildagliptin exerts its therapeutic effect by inhibiting the DPP-4 enzyme.[1] DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] By inhibiting DPP-4, vildagliptin increases the levels of active GLP-1 and GIP.[1] This leads to enhanced glucose-dependent insulin secretion from pancreatic β-cells and suppressed glucagon release from α-cells, ultimately resulting in improved glycemic control.[2][3]
Vildagliptin Signaling Pathway
Caption: Vildagliptin's mechanism of action via DPP-4 inhibition.
Quantitative Analysis of Vildagliptin using LC-MS/MS
The use of a stable isotope-labeled internal standard like this compound is highly recommended for quantitative bioanalytical methods using LC-MS/MS. It closely mimics the analyte's behavior during sample preparation and ionization, correcting for matrix effects and variations in instrument response, thereby ensuring high accuracy and precision.
Summary of Quantitative Data
The following table summarizes typical validation parameters for the quantification of vildagliptin in human plasma by LC-MS/MS.
| Parameter | Typical Range/Value | Reference(s) |
| Linearity Range | 1 - 500 ng/mL | [4][5] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | [4][5] |
| Intra-day Precision (%RSD) | < 10% | [4] |
| Inter-day Precision (%RSD) | < 10% | [4] |
| Accuracy (%RE) | Within ±15% | [4] |
| Recovery | > 85% | [6] |
| Matrix Effect | Minimal | [4] |
Experimental Protocol
This protocol outlines a typical LC-MS/MS method for the determination of vildagliptin in human plasma.
Materials and Reagents
-
Vildagliptin analytical standard
-
This compound internal standard (IS)
-
HPLC grade acetonitrile, methanol, and water
-
Formic acid
-
Ammonium acetate
-
Human plasma (with K3EDTA as anticoagulant)
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of vildagliptin and this compound in methanol.
-
Working Standard Solutions: Serially dilute the vildagliptin stock solution with methanol:water (1:1, v/v) to prepare working standard solutions for calibration curve (CC) and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.
-
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare CC samples (e.g., 1, 5, 10, 50, 100, 200, 400, 500 ng/mL) and QC samples (e.g., LQC: 3 ng/mL, MQC: 150 ng/mL, HQC: 400 ng/mL).
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (blank, CC, QC, or unknown), add 25 µL of the internal standard working solution (100 ng/mL this compound).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| Liquid Chromatography | |
| Column | C18 column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase | A: 5 mM Ammonium acetate in water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with 10% B, ramp to 90% B over 2 min, hold for 1 min, return to 10% B and equilibrate for 2 min. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Vildagliptin: m/z 304.2 → 154.1this compound: m/z 307.2 → 157.1 |
| Dwell Time | 200 ms |
| Collision Energy | Optimized for specific instrument |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
Experimental Workflow Diagram
Caption: Workflow for Vildagliptin TDM assay.
Logical Relationships in the Analytical Method
The success of this TDM assay relies on the interplay of several key components. The logical relationship between these components ensures the accuracy and reliability of the results.
Caption: Logical relationships in the Vildagliptin TDM assay.
Conclusion
The described LC-MS/MS method using this compound as an internal standard provides a robust, sensitive, and specific assay for the therapeutic drug monitoring of vildagliptin in human plasma. Adherence to this detailed protocol will enable researchers and clinicians to obtain reliable data for pharmacokinetic studies and personalized medicine applications.
References
- 1. BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF VILDAGLIPTIN A NOVEL DIPEPTIDYL PEPTIDASE IV INHIBITOR BY RP-HPLC METHOD Research Article | Semantic Scholar [semanticscholar.org]
- 2. jmpas.com [jmpas.com]
- 3. journalcmpr.com [journalcmpr.com]
- 4. ywfx.nifdc.org.cn [ywfx.nifdc.org.cn]
- 5. pharmacyscijournal.com [pharmacyscijournal.com]
- 6. Combined experimental and computational investigation of vildagliptin: spectroscopy, electronic structure, MD and Docking to EGFR, VEGFR2, and HER2 anticancer targets - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Vildagliptin-d3 Matrix Effect in Biological Samples
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the vildagliptin-d3 matrix effect in biological samples during LC-MS/MS analysis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the bioanalysis of vildagliptin using this compound as an internal standard.
| Issue | Potential Cause | Recommended Action |
| High Variability in this compound Response Across Different Samples | Significant and variable matrix effects (ion suppression or enhancement) between different lots of biological matrix. | 1. Re-evaluate Sample Cleanup: Enhance the sample preparation method (e.g., switch from protein precipitation to solid-phase extraction (SPE) or liquid-liquid extraction (LLE)) to remove interfering matrix components more effectively. 2. Chromatographic Separation: Optimize the LC method to better separate vildagliptin and its internal standard from co-eluting matrix components. Consider a shallower gradient or a different column chemistry. 3. Matrix-Matched Calibrators: Prepare calibration standards and quality control (QC) samples in the same biological matrix as the study samples to compensate for the matrix effect. |
| Poor Accuracy and Precision in QC Samples | The matrix effect for vildagliptin and this compound may not be consistent, meaning the internal standard does not adequately track the analyte's behavior. | 1. Investigate Differential Matrix Effects: The assumption that a deuterated internal standard co-elutes and experiences the same degree of ion suppression/enhancement as the analyte may not always hold true. A post-column infusion experiment can help identify regions of significant ion suppression. 2. Dilution: If sensitivity allows, diluting the sample extract can minimize the concentration of interfering matrix components. |
| Chromatographic Peak Shape Issues for this compound (e.g., tailing, splitting) | Co-eluting endogenous components interacting with the analyte and/or internal standard. Buildup of matrix components on the analytical column. | 1. Optimize Chromatography: Adjust mobile phase pH or organic content to improve peak shape. 2. Column Maintenance: Implement a robust column washing procedure between injections to remove strongly retained matrix components. Consider using a guard column. |
| Observed Isotopic Crosstalk | The M+n isotope peak of vildagliptin contributes to the signal of this compound, or the this compound standard contains a significant amount of unlabeled vildagliptin. | 1. Verify Purity of Internal Standard: Analyze a high concentration solution of the this compound internal standard and check for the presence of unlabeled vildagliptin. 2. Optimize Mass Spectrometry Parameters: Ensure that the mass resolution is sufficient to distinguish between the analyte and internal standard signals. |
| Chromatographic Shift Between Vildagliptin and this compound | Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography due to the deuterium isotope effect. | 1. Adjust Chromatographic Conditions: A shallower gradient can help to ensure better co-elution and peak integration. 2. Integration Parameters: Ensure that the peak integration parameters are appropriate to accurately capture both the analyte and internal standard peaks. |
Frequently Asked Questions (FAQs)
Q1: What is the matrix effect and why is it a concern for this compound?
A1: The matrix effect is the alteration of ionization efficiency of an analyte by co-eluting substances in the sample matrix.[1][2] In the context of this compound, endogenous components in biological samples like plasma or blood can suppress or enhance its ionization in the mass spectrometer source. This can lead to inaccurate and imprecise quantification of vildagliptin if the matrix effect on this compound does not perfectly mimic that of vildagliptin.
Q2: How is the matrix effect for this compound quantitatively assessed?
A2: The matrix effect is typically evaluated by calculating the Matrix Factor (MF). The MF is the ratio of the peak response of an analyte in the presence of matrix (post-extraction spiked sample) to the peak response of the analyte in a neat solution at the same concentration. A deuterated internal standard like this compound should also be assessed. The internal standard-normalized MF is then calculated to determine if the internal standard adequately compensates for the matrix effect.
Q3: What are the acceptance criteria for matrix effect studies?
A3: According to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA), the precision (coefficient of variation, %CV) of the internal standard-normalized matrix factor across different lots of the biological matrix should be ≤15%.
Q4: Can the use of a deuterated internal standard like this compound completely eliminate matrix effects?
A4: While stable isotope-labeled internal standards, such as this compound, are the gold standard for compensating for matrix effects, they may not eliminate them completely.[3] This is because the analyte and the internal standard may not experience identical ion suppression or enhancement, especially if they have slightly different chromatographic retention times or if the interfering matrix components are not homogeneously distributed.
Q5: What should I do if I observe significant ion suppression for this compound?
A5: If significant ion suppression is observed, the following steps are recommended:
-
Improve Sample Preparation: Employ a more rigorous sample cleanup technique (e.g., solid-phase extraction) to remove phospholipids and other interfering substances.
-
Optimize Chromatography: Modify the LC conditions to separate vildagliptin and this compound from the regions of ion suppression. A post-column infusion experiment can identify these regions.
-
Sample Dilution: If the assay has sufficient sensitivity, diluting the sample can reduce the concentration of matrix components causing suppression.
Q6: Are there any potential issues specific to using a deuterated internal standard like this compound?
A6: Yes, potential issues include:
-
Isotopic Crosstalk: Where the signal from the unlabeled analyte contributes to the signal of the deuterated internal standard.
-
Deuterium Exchange: The loss of deuterium atoms from the internal standard, which can be influenced by pH and temperature.
-
Chromatographic Shift: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts.
Quantitative Data Summary
The following table presents illustrative data for a matrix effect assessment of vildagliptin and this compound in human plasma. These values are examples and actual results may vary. The acceptance criterion for the %CV of the IS-Normalized Matrix Factor is typically ≤15%.
| QC Level | Statistic | Vildagliptin Matrix Factor | This compound Matrix Factor | IS-Normalized Matrix Factor |
| Low QC | Mean | 0.92 | 0.90 | 1.02 |
| SD | 0.08 | 0.07 | 0.05 | |
| %CV | 8.7 | 7.8 | 4.9 | |
| High QC | Mean | 0.88 | 0.86 | 1.02 |
| SD | 0.09 | 0.08 | 0.06 | |
| %CV | 10.2 | 9.3 | 5.9 |
Experimental Protocols
Protocol 1: Assessment of Matrix Effect
This protocol outlines the procedure for quantitatively evaluating the matrix effect on this compound and vildagliptin in a biological matrix (e.g., human plasma) in accordance with regulatory guidelines.
1. Materials:
-
Vildagliptin and this compound reference standards.
-
Control blank human plasma from at least six different donors (including normal, hemolyzed, and lipemic plasma).
-
LC-MS/MS system.
-
All necessary solvents and reagents for sample preparation and LC-MS/MS analysis.
2. Procedure:
-
Prepare three sets of samples at two concentration levels (low and high QC):
-
Set A (Neat Solution): Spike vildagliptin and this compound into the mobile phase or reconstitution solvent.
-
Set B (Post-extraction Spike): Extract blank plasma from each of the six donors. Spike vildagliptin and this compound into the extracted matrix.
-
Set C (Pre-extraction Spike): Spike vildagliptin and this compound into blank plasma from each of the six donors and then perform the extraction.
-
-
Analyze all samples using the validated LC-MS/MS method.
-
Calculations:
-
Matrix Factor (MF): MF = (Peak Area in Set B) / (Peak Area in Set A)
-
Recovery (RE): RE = (Peak Area in Set C) / (Peak Area in Set B)
-
Internal Standard (IS) Normalized MF: IS-Normalized MF = (MF of Vildagliptin) / (MF of this compound)
-
-
Data Evaluation: Calculate the mean, standard deviation (SD), and coefficient of variation (%CV) for the MF and IS-Normalized MF across the different plasma lots.
Visualizations
Troubleshooting Logic for Matrix Effect Issues
The following diagram illustrates a logical workflow for troubleshooting common issues related to the this compound matrix effect.
References
Technical Support Center: Vildagliptin-d3 Internal Standard Optimization
Welcome to the technical support center for the optimization and use of Vildagliptin-d3 as an internal standard in bioanalytical assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving accurate and robust quantitative results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration for this compound as an internal standard (IS)?
The ideal concentration for this compound should be high enough to provide a stable and reproducible signal, yet low enough to not interfere with the analyte's signal or saturate the detector. A common starting point is a concentration that mirrors the midpoint of the calibration curve for Vildagliptin. For instance, one study utilized a Vildagliptin-d7 concentration of approximately 250.00 ng/mL for a calibration curve ranging from 7.06 ng/mL to 3023.81 ng/mL.[1] Ultimately, the optimal concentration should be determined empirically during method development by assessing the IS response across the entire calibration range.
Q2: Why is my this compound signal inconsistent across samples?
Signal inconsistency can stem from several factors:
-
Inconsistent Sample Preparation: Variability in extraction recovery between the analyte and the IS can occur. Ensure your sample preparation technique, such as protein precipitation or solid-phase extraction (SPE), is consistent and well-controlled.
-
Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of the IS. While a stable isotope-labeled IS like this compound is designed to co-elute and experience similar matrix effects as the analyte, significant variations in the matrix between samples can still lead to inconsistent responses.[2][3]
-
Pipetting Errors: Inaccurate or inconsistent pipetting of the IS solution into the samples will directly lead to variable signal intensity. Calibrate and verify the accuracy of your pipettes regularly.
Q3: I am observing a signal for the unlabeled Vildagliptin in my blank samples spiked only with this compound. What is the cause?
This is a common issue related to the isotopic purity of the stable isotope-labeled standard.[2] The synthesis of this compound is rarely 100% efficient, meaning a small amount of the unlabeled Vildagliptin may be present as an impurity in the IS material.[2] This will contribute to the analyte's signal, particularly impacting the accuracy at the lower limit of quantitation (LLOQ).
Q4: The retention time of this compound is slightly different from Vildagliptin. Is this a problem?
A slight shift in retention time between the analyte and its deuterated internal standard can occur due to the deuterium isotope effect, which may alter the molecule's physicochemical properties.[2][4][5] While a minor shift is often acceptable, a significant separation can be problematic. If the analyte and IS elute at different times, they may be subjected to different matrix effects, which undermines the primary purpose of the IS to compensate for these variations.[2][3]
Troubleshooting Guides
Issue 1: Poor Peak Shape or Signal-to-Noise for this compound
This guide helps you troubleshoot issues related to the chromatographic performance and detector response of the internal standard.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Suboptimal LC Conditions | Review mobile phase composition and gradient. | Ensure the mobile phase pH is appropriate for Vildagliptin (pKa ~9.0). Consider using additives like ammonium formate or acetate to improve peak shape and ionization efficiency.[1] |
| Column Degradation | Inject a standard solution to check column performance. | If peak fronting or tailing is observed, flush the column or replace it if necessary. |
| IS Concentration Too Low | Prepare and inject a higher concentration of this compound. | Increase the IS concentration to ensure a robust signal well above the background noise. |
| Mass Spectrometer Tuning | Verify MS parameters for this compound. | Infuse a solution of this compound directly into the mass spectrometer to optimize parameters such as declustering potential and collision energy for the specific MRM transition. |
Issue 2: Inaccurate Quantification at Low Analyte Concentrations
This guide addresses challenges in accurately quantifying Vildagliptin at the lower end of the calibration curve.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Isotopic Impurity in IS | Analyze a high-concentration solution of this compound alone. | Quantify the amount of unlabeled Vildagliptin present. If significant, subtract this contribution from the analyte signal in your samples or source a higher purity standard.[2] |
| Carryover | Inject a blank sample immediately after a high-concentration standard. | If a peak is observed in the blank, optimize the autosampler wash procedure and LC gradient to ensure complete elution of the analyte and IS from the system. |
| Matrix Effects | Perform a post-extraction addition experiment. | Compare the IS response in a neat solution versus a post-extraction spiked blank sample. A significant difference indicates ion suppression or enhancement that needs to be addressed, potentially by improving the sample cleanup procedure. |
| Non-Co-elution of Analyte and IS | Overlay chromatograms of the analyte and IS. | If retention times differ significantly, adjust chromatographic conditions (e.g., gradient, temperature) to achieve co-elution.[2] |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of Vildagliptin and this compound
This protocol provides a general framework for the analysis of Vildagliptin using this compound as an internal standard, based on common methodologies.[1][6]
1. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 50 µL of this compound working solution (e.g., 250 ng/mL in methanol).
-
Add 1.0 mL of acetonitrile to precipitate proteins.[1]
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in mobile phase for injection.
2. Liquid Chromatography Conditions
| Parameter | Example Value |
| Column | C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm)[7] |
| Mobile Phase A | 10 mM Ammonium Formate (pH 5.0)[7] |
| Mobile Phase B | Methanol[7] |
| Gradient | Isocratic (e.g., 30:70 A:B)[7] |
| Flow Rate | 1.0 mL/min[7] |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
3. Mass Spectrometry Conditions
| Parameter | Example Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |
| MRM Transition (Vildagliptin) | Q1: 304.2 m/z, Q3: 154.2 m/z[6] |
| MRM Transition (this compound/d7) | Q1: 311.1 m/z, Q3: 161.1 m/z (for d7)[1][6] |
| Ion Source Temperature | 500°C |
| Collision Gas | Argon |
Visualizations
Caption: Experimental workflow for bioanalysis of Vildagliptin.
Caption: Troubleshooting logic for this compound signal issues.
References
- 1. sciensage.info [sciensage.info]
- 2. benchchem.com [benchchem.com]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. waters.com [waters.com]
- 6. Addressing stability issues of vildagliptin: Method optimization and validation for accurate analysis in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioanalytical Method Development and Validation for the Estimation of Metformin and Vildagliptin in K3EDTA Human Plasma Using HPLCESI- MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Vildagliptin-d3 Isotopic Interference
Welcome to the technical support center for troubleshooting isotopic interference when using Vildagliptin-d3 as an internal standard in LC-MS/MS analysis. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on identifying and resolving common issues encountered during bioanalytical method development and sample analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled version of Vildagliptin, where three hydrogen atoms have been replaced by deuterium atoms. It is used as an internal standard (IS) in quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Because this compound is chemically almost identical to Vildagliptin, it co-elutes and experiences similar ionization effects in the mass spectrometer. This allows for accurate quantification of Vildagliptin in complex biological matrices by correcting for variations during sample preparation and analysis.
Q2: What is isotopic interference or crosstalk?
Isotopic interference, or crosstalk, refers to the signal contribution of the unlabeled analyte (Vildagliptin) to the mass channel of its deuterated internal standard (this compound). This occurs because naturally abundant heavy isotopes (like ¹³C, ¹⁵N, ¹⁸O) in the Vildagliptin molecule can result in a mass peak that overlaps with the mass of this compound. This can lead to an artificially high response for the internal standard, resulting in inaccurate quantification of the analyte.
Q3: What are the typical mass transitions for Vildagliptin and this compound in MS/MS analysis?
Based on published methods for Vildagliptin and its deuterated analogs, the following Multiple Reaction Monitoring (MRM) transitions are commonly used:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Vildagliptin | 304.4 | 154.1[1] |
| This compound (inferred) | 307.4 | 157.1 |
| Vildagliptin-d7 | 311.1 | 161.1[1] |
Note: The transitions for this compound are inferred based on the d7 analog and the addition of three deuterium atoms. Optimal transitions should be empirically determined.
Q4: What is the acceptable isotopic purity for this compound?
A high isotopic purity is crucial to minimize the contribution of unlabeled Vildagliptin in the internal standard stock. A typical acceptable isotopic purity for deuterated internal standards is ≥98%. A certificate of analysis for a commercially available this compound standard indicates an isotopic purity of 97.3%[2].
Troubleshooting Guides
Issue 1: Inaccurate and Imprecise Results at Low Analyte Concentrations
Symptoms:
-
Poor accuracy and precision for low concentration quality control (QC) samples.
-
Non-linear calibration curve, particularly at the lower end.
-
Blank samples (containing only internal standard) show a significant peak in the analyte's MRM transition.
Potential Cause: Isotopic contribution from this compound to the Vildagliptin signal. Even with high isotopic purity, the internal standard solution may contain a small amount of unlabeled Vildagliptin.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inaccurate low concentration results.
Issue 2: Overestimation of Internal Standard Peak Area
Symptoms:
-
Decreasing analyte recovery with increasing concentration.
-
Underestimation of high concentration QC samples.
-
Calibration curve shows a negative deviation from linearity at higher concentrations.
Potential Cause: Isotopic crosstalk from the M+3 isotope of Vildagliptin to the this compound MRM transition. At high concentrations of Vildagliptin, the signal from its naturally occurring heavy isotopes can spill over into the MRM channel of the internal standard.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting overestimation of the internal standard signal.
Experimental Protocols
Protocol 1: Assessment of Isotopic Crosstalk
Objective: To determine the extent of signal contribution from Vildagliptin to the this compound MRM transition.
Methodology:
-
Prepare a High-Concentration Vildagliptin Stock Solution: Prepare a stock solution of Vildagliptin at the highest concentration of the intended calibration curve (e.g., 1000 ng/mL) in a suitable solvent.
-
Sample Preparation: Prepare a sample containing only the high-concentration Vildagliptin solution. Do not add the this compound internal standard.
-
LC-MS/MS Analysis: Inject the prepared sample onto the LC-MS/MS system.
-
Data Acquisition: Acquire data for both the Vildagliptin and this compound MRM transitions.
-
Data Analysis:
-
Measure the peak area of Vildagliptin in its designated MRM channel.
-
Measure the peak area, if any, in the this compound MRM channel at the retention time of Vildagliptin.
-
Calculate the percentage of crosstalk using the following formula: (Peak Area in IS Channel / Peak Area in Analyte Channel) * 100
-
Acceptance Criteria: The crosstalk should be minimal, ideally less than 0.1%. If significant crosstalk is observed, chromatographic separation or the use of a different internal standard should be considered.
Protocol 2: Evaluation of Chromatographic Separation of Vildagliptin and this compound
Objective: To determine if there is a retention time shift between Vildagliptin and this compound due to the deuterium isotope effect.
Methodology:
-
Prepare a Mixed Standard Solution: Prepare a solution containing both Vildagliptin and this compound at a mid-range concentration (e.g., 100 ng/mL each).
-
LC-MS/MS Analysis: Inject the mixed standard solution multiple times (n=6) to assess reproducibility.
-
Data Acquisition: Acquire data for both the Vildagliptin and this compound MRM transitions.
-
Data Analysis:
-
Determine the retention time for Vildagliptin and this compound for each injection.
-
Calculate the average retention time and standard deviation for both compounds.
-
Calculate the difference in average retention times (ΔRT).
-
Data Presentation:
| Parameter | Vildagliptin | This compound |
| Average Retention Time (min) | ||
| Standard Deviation | ||
| ΔRT (min) | \multicolumn{2}{c | }{} |
Interpretation: A small, consistent ΔRT is expected due to the deuterium isotope effect, with the deuterated compound often eluting slightly earlier in reversed-phase chromatography. A large or inconsistent ΔRT may indicate analytical issues. If there is partial or complete chromatographic separation, the risk of differential matrix effects between the analyte and internal standard increases. In such cases, adjusting the chromatographic method to achieve co-elution is recommended.
References
Vildagliptin-d3 Stability in Processed Samples: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Vildagliptin-d3 in processed samples. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of vildagliptin in processed samples?
A1: Vildagliptin is susceptible to degradation under several conditions, including exposure to acidic, basic, and oxidative environments.[1][2] Temperature is also a critical factor, with higher temperatures accelerating degradation.[1][2] The presence of certain excipients in formulations can also impact stability.[3][4][5]
Q2: I'm observing significant degradation of my vildagliptin/Vildagliptin-d3 in plasma samples. What could be the cause and how can I prevent it?
A2: Degradation in plasma is a known issue. A recent study has shown that the addition of malic acid to human plasma can effectively stabilize vildagliptin and prevent its degradation.[6] This is a crucial step to ensure accurate analysis in biological matrices.
Q3: What are the common degradation products of vildagliptin?
A3: Vildagliptin can degrade into several products depending on the stress conditions. Common degradants include the amide and carboxylic acid forms resulting from hydrolysis of the nitrile group. Other identified degradation products are formed under specific acidic, basic, and oxidative conditions.[7]
Q4: Are there any known incompatibilities with common excipients?
A4: Yes, vildagliptin, which has a secondary amino group, can be incompatible with certain excipients, especially reducing sugars like lactose, which can promote the formation of amide and diketopiperazine degradants.[4] Interactions with microcrystalline cellulose, sodium starch glycolate, and others have also been noted.[4]
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected concentrations of this compound in analytical runs.
-
Possible Cause 1: Degradation in processed samples.
-
Troubleshooting Step: If working with plasma samples, add a stabilizing agent like malic acid.[6] For other sample types, ensure they are processed and analyzed as quickly as possible. Minimize the time samples spend at room temperature.
-
-
Possible Cause 2: Adsorption to container surfaces.
-
Troubleshooting Step: Use low-adsorption vials and pipette tips. Evaluate different types of plastic and glass containers to identify the most suitable option for your samples.
-
-
Possible Cause 3: Instability in the autosampler.
-
Troubleshooting Step: If possible, use a cooled autosampler. Prepare smaller batches of samples to minimize the time they reside in the autosampler before injection.
-
Issue 2: Appearance of unknown peaks in the chromatogram.
-
Possible Cause 1: Formation of degradation products.
-
Troubleshooting Step: Refer to the Vildagliptin Degradation Summary table below to tentatively identify the degradants based on the sample's storage and processing conditions. Perform forced degradation studies under acidic, basic, and oxidative conditions to confirm the retention times of the major degradation products.
-
-
Possible Cause 2: Contamination from solvents or reagents.
-
Troubleshooting Step: Analyze blank injections of your solvents and sample matrix to identify any background peaks. Ensure the use of high-purity solvents and freshly prepared reagents.
-
Vildagliptin Degradation Summary
The following table summarizes the conditions leading to the degradation of vildagliptin and the major degradation products that have been identified.
| Stress Condition | Reagents and Conditions | Major Degradation Products Identified | Reference |
| Acidic Hydrolysis | 1.0 M HCl at 80°C for 9 hours | One major degradant at RRT 1.3 | [7][8] |
| Basic Hydrolysis | 0.1 M NaOH at room temperature for 3 hours | Degradants at RRTs 0.4 and 1.2 | [8] |
| 1.0 M NaOH at 80°C for 1 hour | Degradants at RRTs 0.4 and 0.7 | [8] | |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 1-7 hours | Degradants at RRTs 0.38, 0.6, and 0.8 | [7] |
| 6% H₂O₂ at room temperature for 30 minutes | Significant degradation (over 25%) | [1] | |
| Neutral Hydrolysis | Water | One major degradant at RRT 0.7 | [8] |
| Thermal Degradation | 80°C to 150°C | No significant degradants noted | [8] |
| Photolytic Degradation | UV light | No significant degradants noted | [8] |
RRT = Relative Retention Time
Experimental Protocols
Protocol: Stability-Indicating RP-HPLC Method for Vildagliptin
This protocol outlines a general stability-indicating method based on procedures described in the literature.[7][8]
-
Chromatographic System:
-
Mobile Phase:
-
Sample Preparation:
-
Dissolve the vildagliptin or this compound sample in a suitable diluent (e.g., a mixture of the mobile phase components).
-
For plasma samples, incorporate a protein precipitation step followed by the addition of malic acid as a stabilizer.[6]
-
-
Forced Degradation Study:
-
Acidic: Dissolve the sample in methanol and add 1.0 M HCl. Heat at 80°C for a specified duration (e.g., 3-9 hours). Neutralize with NaOH before injection.[7][8]
-
Basic: Dissolve the sample in methanol and add 0.1 M or 1.0 M NaOH. Store at room temperature or 80°C for a specified time. Neutralize with HCl before injection.[7][8]
-
Oxidative: Dissolve the sample in methanol and add 3% H₂O₂. Keep at room temperature for a specified duration (e.g., 1-7 hours).[7]
-
Thermal: Store the solid drug substance at elevated temperatures (e.g., 80°C) for a defined period.[8]
-
Photolytic: Expose the drug substance to UV light.[8]
-
-
Analysis:
-
Inject the prepared samples into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the parent drug peak.
-
Calculate the percentage of degradation.
-
Visualizations
Caption: Experimental workflow for investigating this compound stability.
Caption: Vildagliptin's mechanism of action via DPP-4 inhibition.
References
- 1. Comprehensive Insight into Chemical Stability of Important Antidiabetic Drug Vildagliptin Using Chromatography (LC-UV and UHPLC-DAD-MS) and Spectroscopy (Mid-IR and NIR with PCA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Comprehensive Insight into Chemical Stability of Important Antidiabetic Drug Vildagliptin Using Chromatography (LC-UV and UHPLC-DAD-MS) and Spectroscopy (Mid-IR and NIR with PCA) | Scilit [scilit.com]
- 4. Physicochemical Properties and Methods of Analysis of Vildagliptin (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Addressing stability issues of vildagliptin: Method optimization and validation for accurate analysis in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. jefc.scholasticahq.com [jefc.scholasticahq.com]
Improving peak shape of Vildagliptin-d3 in chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the chromatographic analysis of Vildagliptin-d3, with a focus on improving peak shape.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape for this compound?
Poor peak shape, including tailing, fronting, and broadening, can arise from a variety of factors. For this compound, a basic compound, the most common causes include:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic amine groups of this compound, leading to peak tailing.[1]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase plays a crucial role in the ionization state of this compound. An unsuitable pH can lead to poor peak shape. Vildagliptin is a basic compound and needs to be in its ionized form for optimal separation.[2][3]
-
Column Overload: Injecting too much sample onto the column can saturate the stationary phase, resulting in peak fronting or tailing.[4]
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can lead to distorted peak shapes.[5][6]
-
Extra-column Effects: Issues outside of the analytical column, such as excessive tubing length or dead volume in fittings, can contribute to peak broadening.[5]
Q2: How does the mobile phase pH affect the peak shape of this compound?
The mobile phase pH is a critical parameter for achieving a good peak shape for this compound. Since Vildagliptin is a basic compound, the pH of the mobile phase will determine its degree of ionization.[2][3]
-
At low pH (acidic conditions): this compound will be protonated (ionized), which can reduce undesirable secondary interactions with the stationary phase and often leads to a more symmetrical peak.
-
At neutral or high pH: this compound may be in a neutral or partially ionized state, increasing the likelihood of secondary interactions and causing peak tailing.
One study found that for Vildagliptin, a mobile phase with an acidic pH was crucial for achieving symmetrical peaks.[2] Another review mentions that while a pH of 7.0 is commonly used, adjusting the pH based on the specific analytical requirements is often necessary.[3]
Q3: What type of analytical column is recommended for this compound analysis?
Reverse-phase C18 columns are the most commonly used stationary phases for the analysis of Vildagliptin and its deuterated analogs.[7] Look for columns with good end-capping to minimize the presence of free silanol groups, which can cause peak tailing. Modern columns with highly pure silica are also recommended.
Q4: Can the use of a deuterated internal standard like this compound itself cause peak shape issues?
While this compound is an ideal internal standard for the quantification of Vildagliptin due to its similar chemical properties, issues can still arise:
-
Co-elution with Matrix Components: If this compound co-elutes with interfering components from the sample matrix, it can lead to ion suppression or enhancement in LC-MS analysis, which may affect peak shape and reproducibility.[8]
-
Isotopic Exchange: In rare cases, the deuterium atoms on the molecule can exchange with protons from the mobile phase or sample matrix, especially under harsh pH or temperature conditions. This is generally not a significant issue for this compound under typical reverse-phase conditions.
Troubleshooting Guides
Guide 1: Resolving Peak Tailing
Peak tailing is characterized by an asymmetry factor > 1, where the latter half of the peak is broader than the front half.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Secondary Silanol Interactions | 1. Lower Mobile Phase pH: Adjust the mobile phase pH to be 2-3 units below the pKa of this compound to ensure it is fully ionized.[2][3] 2. Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (TEA), into the mobile phase to block the active silanol sites. 3. Use a Modern, End-capped Column: Switch to a high-purity silica column with robust end-capping. | Improved peak symmetry (asymmetry factor closer to 1). |
| Column Contamination | 1. Flush the Column: Flush the column with a strong solvent (e.g., isopropanol or a high percentage of organic solvent in the mobile phase). 2. Use a Guard Column: Install a guard column to protect the analytical column from strongly retained sample components.[6] | Restoration of good peak shape. If a guard column resolves the issue, it indicates sample matrix contamination. |
| Low Buffer Concentration | Increase Buffer Concentration: If using a buffered mobile phase, ensure the concentration is sufficient (typically 10-25 mM) to maintain a consistent pH and ionic strength.[6] | Sharper and more symmetrical peaks. |
Guide 2: Addressing Peak Fronting
Peak fronting is characterized by an asymmetry factor < 1, where the front half of the peak is broader than the latter half.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Column Overload | 1. Dilute the Sample: Reduce the concentration of the injected sample.[4] 2. Decrease Injection Volume: Inject a smaller volume of the sample. | Symmetrical peak shape. |
| Sample Solvent Incompatibility | Dissolve Sample in Mobile Phase: Whenever possible, dissolve the this compound standard or sample in the initial mobile phase of the chromatographic run. If a stronger solvent is necessary for solubility, inject the smallest possible volume.[9] | Improved peak shape, especially for early eluting peaks. |
| Column Void | Replace the Column: A void at the head of the column can cause peak fronting. This is often accompanied by a loss of efficiency. Replacing the column is the most effective solution.[10] | Restoration of expected peak shape and column performance. |
Experimental Protocols
Protocol 1: Mobile Phase Optimization for Improved Peak Shape
This protocol describes a systematic approach to optimizing the mobile phase to improve the peak shape of this compound.
Objective: To determine the optimal mobile phase pH and organic solvent ratio for symmetrical this compound peaks.
Materials:
-
This compound standard solution
-
HPLC-grade acetonitrile and/or methanol
-
HPLC-grade water
-
Buffers (e.g., ammonium acetate, ammonium formate, or phosphate buffer)
-
Acids and bases for pH adjustment (e.g., formic acid, phosphoric acid, ammonium hydroxide)
-
C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm)
Methodology:
-
Initial Conditions: Start with a common mobile phase composition, for example, 80:20 (v/v) 2 mM ammonium acetate:acetonitrile.[11]
-
pH Screening:
-
Prepare a series of mobile phases with different pH values (e.g., pH 3.0, 4.0, 5.0, 6.0, and 7.0).
-
Inject the this compound standard under each pH condition while keeping the organic solvent percentage and flow rate constant.
-
Record the peak asymmetry factor and theoretical plates for each run.
-
-
Organic Solvent Ratio Optimization:
-
Using the optimal pH determined in the previous step, vary the ratio of the organic solvent (e.g., acetonitrile) to the aqueous buffer.
-
Test ratios such as 70:30, 80:20, and 90:10 (aqueous:organic).
-
Inject the standard and record the peak shape parameters.
-
-
Data Analysis:
-
Summarize the results in a table to compare the peak asymmetry and theoretical plates at different pH values and organic solvent ratios.
-
Select the conditions that provide the best peak symmetry (asymmetry factor closest to 1) and efficiency (highest number of theoretical plates).
-
Quantitative Data Summary (Example)
| Mobile Phase pH | Acetonitrile (%) | Asymmetry Factor | Theoretical Plates |
| 3.0 | 20 | 1.1 | 12,000 |
| 4.0 | 20 | 1.2 | 11,500 |
| 5.0 | 20 | 1.5 | 9,800 |
| 6.0 | 20 | 1.8 | 8,200 |
| 7.0 | 20 | 2.1 | 7,500 |
| 3.0 | 30 | 1.0 | 13,500 |
| 3.0 | 10 | 1.3 | 10,000 |
Note: This is example data to illustrate the expected trend. Actual results may vary depending on the specific column and instrumentation.
Visualizations
Caption: Troubleshooting workflow for poor peak shape of this compound.
Caption: Effect of mobile phase pH on this compound ionization and peak shape.
References
- 1. youtube.com [youtube.com]
- 2. ejcmpr.com [ejcmpr.com]
- 3. Physicochemical Properties and Methods of Analysis of Vildagliptin (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uhplcs.com [uhplcs.com]
- 5. agilent.com [agilent.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Liquid Chromatographic Methods for the Determination of Vildagliptin in the Presence of its Synthetic Intermediate and the Simultaneous Determination of Pioglitazone Hydrochloride and Metformin Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. waters.com [waters.com]
- 11. Comprehensive Insight into Chemical Stability of Important Antidiabetic Drug Vildagliptin Using Chromatography (LC-UV and UHPLC-DAD-MS) and Spectroscopy (Mid-IR and NIR with PCA) - PMC [pmc.ncbi.nlm.nih.gov]
Vildagliptin-d3 Cross-Contamination Prevention Technical Support Center
This is an excellent request that requires a detailed and structured response. I will now proceed with generating the content for the technical support center.
Audience: Researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is Vildagliptin-d3 and what is its primary laboratory application?
A1: this compound is a deuterated form of Vildagliptin, meaning specific hydrogen atoms in the molecule have been replaced with deuterium, a stable (non-radioactive) isotope of hydrogen.[1][2] Its primary application in the laboratory is as an internal standard (IS) for the quantitative analysis of Vildagliptin in biological matrices (e.g., plasma, serum) using methods like Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The increased mass due to deuterium allows the mass spectrometer to distinguish it from the non-deuterated Vildagliptin, ensuring accurate quantification.
Q2: Why is preventing this compound cross-contamination so critical?
Q3: What are the most common sources of this compound cross-contamination in a lab?
A3: Common sources of cross-contamination include:
-
Shared Equipment: Using the same glassware, pipette tips, or autosampler vials for both Vildagliptin and this compound without rigorous cleaning.[3]
-
Aerosols: Generation of aerosols during sample preparation (e.g., vortexing, sonication) can lead to the spread of the compound to adjacent work areas and equipment.[4]
-
Improper Handling: Using the same gloves to handle different samples, or spills that are not properly cleaned can be a major source of contamination.[3]
-
Carryover in Analytical Instruments: Residual this compound from a high-concentration sample can adsorb to surfaces in the LC-MS/MS system (e.g., injector, column, tubing) and elute during a subsequent analysis of a blank or low-concentration sample.[5][6]
-
Contaminated Reagents: Solvents or other reagents can become contaminated if proper care is not taken during their preparation and use.[4]
Q4: What are the best practices for storing this compound?
A4: this compound, as a stable isotope-labeled compound, should be stored under conditions that ensure its stability and prevent contamination.[7][8] General guidelines include:
-
Temperature: Store at the recommended temperature, typically -20°C, in a tightly sealed container.[9]
-
Location: Store this compound solutions separately from the unlabeled Vildagliptin standard to prevent accidental mix-ups or contamination.
-
Inert Atmosphere: For long-term storage, especially for solids, storing under an inert atmosphere (e.g., argon or nitrogen) can prevent degradation.[7]
-
Labeling: All containers should be clearly labeled with the compound name, concentration, solvent, and date of preparation.[8]
Troubleshooting Guide
Problem: I am observing a significant this compound peak in my blank/zero samples.
This is a classic sign of carryover or contamination. Follow these steps to identify the source:
Step 1: Differentiate between Carryover and Contamination.
-
Carryover: The peak intensity decreases with each subsequent blank injection after a high-concentration sample.[6]
-
Contamination: The peak intensity remains relatively constant across multiple blank injections. This points to a contaminated solvent, reagent, or a persistently contaminated system component.[6]
Step 2: Investigate the Source (Systematic Approach).
-
Mobile Phase/Reagents: Prepare fresh mobile phase and blank matrix. If the peak disappears, your old reagents were contaminated.
-
Autosampler and Injection System: This is a very common source of carryover.[10]
-
Ensure the needle wash solution is appropriate (a strong solvent for Vildagliptin) and the wash volume is sufficient.
-
Inspect the injection port, needle, and sample loop for any signs of wear or contamination.
-
-
LC Column: The column can retain the analyte and cause carryover.[5]
-
Replace the column with a new one and inject a blank. If the peak is gone, the old column was the source.
-
Develop a more rigorous column washing step in your gradient method.
-
-
MS Source: If the contamination is persistent, the ion source of the mass spectrometer may need cleaning.
Data Presentation
Table 1: Bioanalytical Method Validation Acceptance Criteria for Carryover
| Parameter | Acceptance Criteria | Regulatory Guideline Reference |
| Analyte Carryover | The response in a blank sample following the highest calibration standard (ULOQ) should not be greater than 20% of the response of the lowest calibration standard (LLOQ). | EMA, ICH M10[11][12] |
| Internal Standard (IS) Carryover | The response of the IS in a blank sample should not be greater than 5% of the IS response in the study samples. | EMA[11] |
Experimental Protocols
Protocol 1: General Glassware Cleaning for Vildagliptin Analysis
-
Initial Rinse: Rinse glassware three times with a suitable organic solvent in which Vildagliptin is soluble (e.g., methanol, acetonitrile).
-
Washing: Wash with a laboratory-grade detergent. Avoid using household soaps as they can leave residues.[13]
-
Tap Water Rinse: Rinse thoroughly with tap water at least five times.
-
Deionized Water Rinse: Rinse three to five times with deionized water.
-
Final Solvent Rinse: Rinse with a high-purity solvent like methanol or acetonitrile to facilitate drying and remove any remaining organic residues.[14]
-
Drying: Dry the glassware in an oven at an appropriate temperature or allow it to air dry in a clean environment.
Protocol 2: LC-MS/MS Carryover Assessment
-
Equilibrate the System: Run the LC-MS/MS system with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject Blank Sample: Inject a blank matrix sample to establish the baseline and confirm no pre-existing contamination.
-
Inject ULOQ Sample: Inject the highest concentration standard (Upper Limit of Quantification).
-
Inject Blank Samples: Immediately following the ULOQ injection, inject one or more blank matrix samples.
-
Data Analysis: Analyze the chromatogram of the blank sample(s) that followed the ULOQ. The peak area for this compound should be less than 5% of the average IS peak area in the calibration standards.[15]
Mandatory Visualization
Diagram 1: Workflow for this compound Contamination Prevention
References
- 1. This compound | CAS 1217546-82-1 | LGC Standards [lgcstandards.com]
- 2. This compound | CAS 1217546-82-1 | LGC Standards [lgcstandards.com]
- 3. How Does Cross-Contamination Affect the Accuracy of Lab Tests [needle.tube]
- 4. health.maryland.gov [health.maryland.gov]
- 5. google.com [google.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. moravek.com [moravek.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound | CAS 1217546-82-1 | LGC Standards [lgcstandards.com]
- 10. researchgate.net [researchgate.net]
- 11. ema.europa.eu [ema.europa.eu]
- 12. database.ich.org [database.ich.org]
- 13. agilent.com [agilent.com]
- 14. msf.barefield.ua.edu [msf.barefield.ua.edu]
- 15. courses.washington.edu [courses.washington.edu]
Technical Support Center: Addressing Ion Suppression with Vildagliptin-d3
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding ion suppression when using Vildagliptin-d3 as an internal standard in LC-MS/MS analyses.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern when analyzing Vildagliptin?
A1: Ion suppression is a matrix effect phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of the target analyte, in this case, Vildagliptin, is reduced by co-eluting components from the sample matrix.[1][2] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[3]
Q2: How does a deuterated internal standard like this compound help in addressing ion suppression?
A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard for mitigating ion suppression.[4] Since this compound is chemically identical to Vildagliptin, it is assumed to have the same chromatographic retention time and experience the same degree of ion suppression.[1] By calculating the peak area ratio of the analyte to the internal standard, the variability caused by ion suppression can be effectively compensated for, leading to more accurate and precise quantification.[3]
Q3: What are the common sources of ion suppression in bioanalytical methods for Vildagliptin?
A3: Common sources of ion suppression in biofluids like plasma or urine include:
-
Phospholipids: Endogenous components of the cell membrane that are often extracted with the analyte.[2]
-
Salts and Buffers: High concentrations of non-volatile salts from the sample or mobile phase can interfere with the ionization process.[2]
-
Exogenous contaminants: Plasticizers, detergents, and other contaminants introduced during sample collection and preparation.
-
Co-administered drugs and their metabolites: Other compounds present in the sample can co-elute and compete for ionization.[1]
Q4: Can this compound itself cause any analytical issues?
A4: While highly effective, this compound can present challenges. One potential issue is the presence of unlabeled Vildagliptin as an impurity in the deuterated standard. This can lead to an overestimation of the analyte concentration, especially at the lower limit of quantification (LLOQ).[4] It is crucial to assess the isotopic purity of the this compound standard.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues related to ion suppression when using this compound.
Problem 1: Poor sensitivity and low signal intensity for both Vildagliptin and this compound.
-
Possible Cause: Significant ion suppression from the sample matrix.
-
Troubleshooting Steps:
-
Improve Sample Preparation: The goal is to remove interfering matrix components. Consider switching to a more rigorous sample preparation technique.
-
Optimize Chromatography: Modify the chromatographic conditions to separate Vildagliptin and this compound from the ion-suppressing regions of the chromatogram.
-
Sample Dilution: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.
-
Problem 2: Inconsistent and irreproducible results for quality control (QC) samples.
-
Possible Cause: Variable matrix effects between different sample lots, or the internal standard is not adequately compensating for the ion suppression.
-
Troubleshooting Steps:
-
Verify Co-elution: Ensure that Vildagliptin and this compound are perfectly co-eluting. Even a slight difference in retention time can lead to differential ion suppression.
-
Perform a Post-Column Infusion Experiment: This will help to identify the regions of the chromatogram where ion suppression is occurring.
-
Evaluate Matrix Factor: Quantitatively assess the matrix effect to understand its extent and variability.
-
Problem 3: Inaccurate results at the lower limit of quantification (LLOQ).
-
Possible Cause: Presence of unlabeled Vildagliptin in the this compound internal standard.
-
Troubleshooting Steps:
-
Assess Isotopic Purity: Analyze a high-concentration solution of this compound alone to check for the presence of any signal at the mass transition of Vildagliptin.
-
Use a Lower Concentration of Internal Standard: If isotopic purity is an issue, reducing the concentration of this compound can minimize the contribution of the unlabeled impurity.
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Vildagliptin Analysis and Their Impact on Matrix Effect.
| Sample Preparation Technique | Typical Recovery (%) | Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | > 90% | 85 - 115% | Simple, fast, and inexpensive. | Prone to significant matrix effects due to insufficient removal of phospholipids.[5] |
| Liquid-Liquid Extraction (LLE) | 70 - 90% | 90 - 110% | Cleaner extracts than PPT, good removal of salts. | More labor-intensive and requires optimization of extraction solvent. |
| Solid-Phase Extraction (SPE) | > 85% | 95 - 105% | Provides the cleanest extracts, effectively removes phospholipids and other interferences. | More expensive and requires method development for the selection of the appropriate sorbent and elution conditions. |
Note: The values presented are typical ranges and can vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression Zones
This experiment helps visualize the regions in the chromatogram where ion suppression occurs.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-union
-
Standard solution of Vildagliptin
-
Blank matrix extract (e.g., plasma extract prepared by your current method)
-
Mobile phase
Procedure:
-
System Setup:
-
Connect the outlet of the LC column to one inlet of the tee-union.
-
Connect the outlet of the syringe pump to the other inlet of the tee-union.
-
Connect the outlet of the tee-union to the mass spectrometer's ion source.
-
-
Analyte Infusion:
-
Fill a syringe with a standard solution of Vildagliptin (e.g., 100 ng/mL in mobile phase).
-
Set the syringe pump to a constant, low flow rate (e.g., 10-20 µL/min).
-
-
Data Acquisition:
-
Start the infusion of the Vildagliptin solution into the MS and begin acquiring data in MRM mode for the Vildagliptin transition. You should observe a stable baseline signal.
-
Inject a blank matrix extract onto the LC column and run your chromatographic method.
-
-
Data Analysis:
Protocol 2: Quantitative Assessment of Matrix Effect
This protocol quantifies the extent of ion suppression or enhancement.
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Vildagliptin and this compound spiked into the mobile phase or reconstitution solvent.
-
Set B (Post-extraction Spike): Blank matrix is extracted first, and then Vildagliptin and this compound are spiked into the final extract.
-
Set C (Pre-extraction Spike): Vildagliptin and this compound are spiked into the blank matrix before the extraction process.
-
-
Analyze all three sets of samples using the LC-MS/MS method.
-
Calculate the Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100 [8]
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
A matrix effect value of 100% indicates no ion suppression or enhancement. A value less than 100% indicates suppression, and a value greater than 100% indicates enhancement.
Mandatory Visualization
Caption: Troubleshooting workflow for addressing ion suppression.
Caption: Simplified metabolic pathway of Vildagliptin.
References
- 1. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 2. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ywfx.nifdc.org.cn [ywfx.nifdc.org.cn]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. akjournals.com [akjournals.com]
Vildagliptin-d3 purity assessment and potential interferences
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Vildagliptin-d3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a stable isotope-labeled (SIL) version of Vildagliptin, where three hydrogen atoms have been replaced with deuterium. Its primary application is as an internal standard (IS) in quantitative bioanalysis, typically using liquid chromatography-mass spectrometry (LC-MS/MS). The use of a SIL internal standard that is chemically almost identical to the analyte helps to correct for variability during sample preparation and analysis, such as matrix effects and ionization efficiency.[1][2]
Q2: How should I assess the purity of my this compound standard?
A2: The purity of a this compound standard should be assessed for both chemical and isotopic purity.
-
Chemical Purity: This can be determined using methods like High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection to identify and quantify any non-Vildagliptin related impurities.[3][4]
-
Isotopic Purity: It is crucial to verify the isotopic purity and determine the amount of unlabeled Vildagliptin present in the standard.[5] This is critical as any non-labeled impurity can lead to artificially high measurements of the analyte. This is typically done by the manufacturer but can be verified using high-resolution mass spectrometry.
Q3: What are the known degradation pathways for Vildagliptin that might affect my analysis?
A3: Vildagliptin is susceptible to degradation under forced conditions, which can generate potential interferences. Key degradation pathways include:
-
Hydrolysis: The nitrile group can be hydrolyzed to form an amide and subsequently a carboxylic acid.[6][7]
-
pH and Temperature Stress: The drug shows significant degradation at high temperatures in acidic (1M HCl), basic (1M NaOH), and oxidative (H₂O₂) conditions. Degradation products include the formation of a carboxylic acid derivative and a cyclic amidine.[6]
Q4: Which analytical techniques are most suitable for quantifying Vildagliptin using this compound?
A4: The most widely used and suitable method is reverse-phase High-Performance Liquid Chromatography coupled with tandem mass spectrometry (RP-HPLC-MS/MS).[6][8] This technique offers high sensitivity and selectivity, allowing for accurate quantification in complex biological matrices. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but it requires a derivatization step to make Vildagliptin volatile.[9][10]
Troubleshooting Guide
Issue 1: I am observing a different retention time for this compound compared to unlabeled Vildagliptin.
-
Possible Cause: This is a known phenomenon referred to as the "isotope effect." The replacement of hydrogen with the heavier deuterium isotope can sometimes lead to slight changes in chromatographic retention time.[2][11] Deuterated compounds may elute slightly earlier than their non-deuterated counterparts.
-
Solution:
-
Confirm Identity: Ensure both peaks are correctly identified by checking their mass-to-charge ratios (m/z) in the mass spectrometer.
-
Integration: As long as the peak shape is good and the separation is consistent, this small shift should not affect quantification. Ensure your integration parameters are set correctly for both the analyte and the internal standard peaks.
-
Consider Alternatives: For highly sensitive assays where this effect causes issues, using a ¹³C or ¹⁵N labeled internal standard may be an alternative, as they tend to have less pronounced retention time shifts compared to deuterated standards.[1][11]
-
Issue 2: My results show high variability or poor accuracy despite using a stable isotope-labeled internal standard.
-
Possible Cause 1: Matrix Effects. Even with a co-eluting SIL internal standard, significant ion suppression or enhancement from matrix components can lead to inaccurate results, especially if the analyte and IS experience different degrees of suppression.[1][5] This can happen if there is a slight retention time difference between the two.[5]
-
Solution 1:
-
Improve Sample Cleanup: Employ a more rigorous sample extraction method (e.g., solid-phase extraction) to remove more matrix components.
-
Modify Chromatography: Adjust the HPLC gradient to better separate the analyte from interfering matrix components.
-
-
Possible Cause 2: Isotopic Instability. In rare cases, deuterium atoms can exchange with protons from the solvent (H/D exchange), particularly under certain pH or temperature conditions. This is more likely if the deuterium labels are on heteroatoms (like -OH or -NH) or on carbons adjacent to carbonyl groups.[12]
-
Solution 2:
-
Review Labeling Position: Confirm the position of the deuterium labels on the this compound molecule. Labels on stable positions (e.g., aromatic rings, non-acidic aliphatic carbons) are preferred.
-
Control Sample Conditions: Maintain consistent and mild pH and temperature conditions during sample storage and preparation.
-
Issue 3: I am seeing a signal for unlabeled Vildagliptin in my this compound standard solution.
-
Possible Cause: The this compound standard contains a certain percentage of the unlabeled analyte as an impurity.
-
Solution:
-
Quantify the Impurity: Determine the percentage of the unlabeled Vildagliptin in the IS stock solution.
-
Correct Calculations: The contribution of this unlabeled analyte to the final measured concentration in your samples must be subtracted.
-
Consult Supplier: Contact the supplier for the certificate of analysis, which should specify the isotopic purity and the amount of unlabeled material.
-
Data & Protocols
Quantitative Data Tables
Table 1: Example HPLC Parameters for Vildagliptin Analysis
| Parameter | Condition 1 | Condition 2 |
| Column | C18 (150 mm x 4.6 mm, 5 µm) | Cyano (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and pH 7.0 buffer | Methanol and pH 5.5 phosphate buffer |
| Elution Mode | Gradient | Isocratic |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection (UV) | 210 nm | 210 nm |
| Reference | [6] | [13] |
Table 2: Example Mass Spectrometry Parameters for Vildagliptin
| Parameter | Vildagliptin | This compound |
| Ionization Mode | ESI+ | ESI+ |
| Precursor Ion (m/z) | 304.2 | 307.2 |
| Product Ion (m/z) | 154.1 | 157.1 |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |
| Note | Specific m/z values may vary slightly based on instrumentation and adduct formation. These are representative values. |
Table 3: Common Vildagliptin Degradation Products
| Degradant | Formation Condition | Molecular Weight ( g/mol ) | Observed m/z [M+H]⁺ | Reference |
| Carboxylic Acid Derivative | Acidic/Basic Hydrolysis | 322.4 | 323 | |
| Amide Intermediate | Acidic/Basic Hydrolysis | 321.4 | 322 | [6] |
| Cyclic Amidine | Degradation | - | - | [6] |
| [(3-hydroxytricyclo-[3.3.1.13,7]decan-1-yl)amino]acetic acid | Acidic/Basic Conditions | 225.29 | 226 |
Experimental Protocols
Protocol 1: Purity Assessment of Vildagliptin by RP-HPLC-UV
-
Standard Preparation: Prepare a stock solution of Vildagliptin in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Prepare a series of working standards by diluting the stock solution to a concentration range of 12.5-100 µg/mL.[3]
-
Chromatographic Conditions:
-
Injection and Analysis: Inject 10-20 µL of the standard solutions.
-
Data Evaluation: Assess the purity by calculating the area percentage of the main Vildagliptin peak relative to the total area of all observed peaks. The specificity of the method should be confirmed by ensuring that no impurity peaks co-elute with the main peak.[3]
Protocol 2: Quantification of Vildagliptin in Plasma using LC-MS/MS
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution (e.g., at 100 ng/mL).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for analysis.
-
-
LC-MS/MS Conditions:
-
LC System: UPLC or HPLC system.
-
Column: A suitable C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient starting with low %B, ramping up to elute Vildagliptin, followed by a wash and re-equilibration step.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
MRM Transitions: Monitor the transitions specified in Table 2 for Vildagliptin and this compound.
-
-
Quantification: Construct a calibration curve by plotting the peak area ratio (Vildagliptin / this compound) against the concentration of the calibration standards. Determine the concentration of Vildagliptin in the unknown samples from this curve.
Visualizations
Caption: Vildagliptin inhibits DPP-4, increasing incretins (GLP-1, GIP) to regulate blood glucose.
Caption: Workflow for quantitative analysis of Vildagliptin using this compound as an internal standard.
Caption: A decision tree for troubleshooting inaccurate results in this compound assays.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jst.tnu.edu.vn [jst.tnu.edu.vn]
- 4. researchgate.net [researchgate.net]
- 5. waters.com [waters.com]
- 6. Physicochemical Properties and Methods of Analysis of Vildagliptin (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive Insight into Chemical Stability of Important Antidiabetic Drug Vildagliptin Using Chromatography (LC-UV and UHPLC-DAD-MS) and Spectroscopy (Mid-IR and NIR with PCA) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Physicochemical Properties and Methods of Analysis of Vildagliptin (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of Sensitive and Specific Analysis of Vildagliptin in Pharmaceutical Formulation by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. development-of-sensitive-and-specific-analysis-of-vildagliptin-in-pharmaceutical-formulation-by-gas-chromatography-mass-spectrometry - Ask this paper | Bohrium [bohrium.com]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Vildagliptin Analysis with Vildagliptin-d3 Internal Standard
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals using Vildagliptin-d3 as an internal standard for the quantitative analysis of Vildagliptin.
Frequently Asked Questions (FAQs)
Q1: Why should I use a deuterated internal standard like this compound for Vildagliptin analysis?
A stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative mass spectrometry-based bioanalysis. Because its physicochemical properties are very similar to the analyte, it can effectively compensate for variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise results.
Q2: What are the typical mass transitions for Vildagliptin and this compound in LC-MS/MS analysis?
The optimal mass transitions can vary slightly depending on the instrument and source conditions. However, common transitions monitored in positive electrospray ionization (ESI) mode are:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Vildagliptin | 304.2 | 154.2 |
| This compound | 307.2 | 157.2 |
| Vildagliptin-d7 | 311.1 | 161.2 |
It is always recommended to optimize these transitions on your specific instrument.
Q3: Can Vildagliptin and this compound be separated chromatographically?
Ideally, the analyte and its deuterated internal standard should co-elute to ensure they experience the same matrix effects. Due to the kinetic isotope effect, a slight separation may sometimes be observed, but this is generally minimal and does not significantly impact the analysis if the peak shapes are symmetrical and the integration is consistent. One study noted that under their chromatographic conditions, a deuterated internal standard (Vildagliptin-d7) eluted at the same retention time as the unlabeled analyte.[1]
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing or Fronting) for Vildagliptin and/or this compound
Possible Causes & Solutions:
-
Mobile Phase pH: Vildagliptin is a basic compound. An inappropriate mobile phase pH can lead to peak tailing.
-
Solution: Adjust the mobile phase pH to be at least 2 pH units below the pKa of Vildagliptin (pKa ≈ 9.0). Using a mobile phase with a slightly acidic pH, such as one containing 0.1% formic acid or an ammonium acetate buffer, can improve peak shape.
-
-
Column Choice: The choice of stationary phase is critical.
-
Sample Solvent: The composition of the sample solvent can affect peak shape.
-
Solution: Ensure the sample is dissolved in a solvent that is of similar or weaker elution strength than the initial mobile phase conditions.
-
Issue 2: High Variability in Results or Poor Accuracy
Possible Causes & Solutions:
-
Matrix Effects: Co-eluting endogenous components from the sample matrix (e.g., plasma, urine) can suppress or enhance the ionization of the analyte and internal standard, leading to inaccurate quantification.
-
Solution 1: Improve sample clean-up. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be more effective at removing interfering matrix components than a simple protein precipitation.
-
Solution 2: Evaluate the matrix effect by comparing the response of the analyte in a clean solution versus a post-extraction spiked blank matrix sample.[5][6] If significant matrix effects are observed, further method optimization is needed.
-
-
Vildagliptin Instability: Vildagliptin can be unstable under certain conditions, such as in plasma at room temperature or under strongly acidic or basic conditions.[7]
-
Solution: Keep plasma samples on ice or frozen until analysis. One study suggests the addition of malic acid to human plasma to stabilize Vildagliptin. Processing samples promptly is also crucial.
-
-
Isotopic Interference/Crosstalk: The isotopic peaks of Vildagliptin may interfere with the signal of this compound, or vice-versa.
-
Solution: Check the mass spectra of the individual standards to ensure there is no significant overlap at the selected MRM transitions. If crosstalk is observed, select different, more specific product ions for quantification.
-
Issue 3: Low Signal Intensity or Poor Sensitivity
Possible Causes & Solutions:
-
Suboptimal Mass Spectrometer Settings: The cone voltage, collision energy, and other MS parameters may not be optimized for Vildagliptin and this compound.
-
Solution: Perform a full optimization of the MS parameters by infusing a standard solution of each compound and adjusting the settings to maximize the signal for the desired precursor and product ions. Positive ion mode electrospray ionization (ESI) is generally preferred for Vildagliptin analysis.[1]
-
-
Inefficient Sample Extraction: The chosen extraction method may have a low recovery for Vildagliptin.
-
Solution: Evaluate the extraction recovery by comparing the peak area of a pre-extraction spiked sample to a post-extraction spiked sample. If recovery is low, try a different extraction solvent or SPE cartridge.
-
-
Mobile Phase Composition: The mobile phase composition can affect ionization efficiency.
-
Solution: Ensure the mobile phase contains additives that promote ionization, such as ammonium formate or formic acid. The organic content of the mobile phase can also be optimized.
-
Experimental Protocols
Representative LC-MS/MS Method for Vildagliptin in Plasma
This protocol is a general guideline and should be optimized for your specific instrumentation and application.
1. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 20 µL of this compound internal standard working solution (e.g., at 500 ng/mL in methanol).
-
Add 300 µL of acetonitrile to precipitate the proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
2. Chromatographic Conditions
| Parameter | Value |
| Column | C18, 50 x 2.1 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate for 2 minutes. |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
3. Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Vildagliptin Transition | 304.2 -> 154.2 |
| This compound Transition | 307.2 -> 157.2 |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Visualizations
Caption: Workflow for Vildagliptin analysis using this compound.
Caption: Troubleshooting decision tree for Vildagliptin analysis.
References
- 1. sciensage.info [sciensage.info]
- 2. researchgate.net [researchgate.net]
- 3. Liquid Chromatographic Methods for the Determination of Vildagliptin in the Presence of its Synthetic Intermediate and the Simultaneous Determination of Pioglitazone Hydrochloride and Metformin Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liquid chromatographic methods for the determination of vildagliptin in the presence of its synthetic intermediate and the simultaneous determination of pioglitazone hydrochloride and metformin hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. akjournals.com [akjournals.com]
- 6. researchgate.net [researchgate.net]
- 7. Comprehensive Insight into Chemical Stability of Important Antidiabetic Drug Vildagliptin Using Chromatography (LC-UV and UHPLC-DAD-MS) and Spectroscopy (Mid-IR and NIR with PCA) - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing Vildagliptin-d3 degradation during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of Vildagliptin-d3 during sample preparation for bioanalytical studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during sample preparation?
A1: this compound, like its non-deuterated counterpart Vildagliptin, is susceptible to chemical degradation through several pathways. The primary causes include:
-
Hydrolysis: The nitrile group in the Vildagliptin molecule can be hydrolyzed to form an amide and subsequently a carboxylic acid. This process is significantly influenced by pH, with both acidic and basic conditions promoting degradation.[1][2]
-
Oxidation: Vildagliptin is sensitive to oxidative conditions, which can lead to the formation of various degradation products.[1][2]
-
High Temperatures: Elevated temperatures accelerate the rate of both hydrolysis and oxidation, leading to more rapid degradation.[1][3] At 70°C, for instance, significant degradation occurs in acidic, basic, and oxidative media.[1][3]
-
Enzymatic Degradation: Although Vildagliptin is a DPP-4 inhibitor, enzymatic activity in biological matrices like plasma can still contribute to its degradation if not properly handled.
Q2: How does pH affect the stability of this compound in a sample?
A2: this compound is unstable in both strongly acidic and strongly basic environments.[1][2]
-
In acidic conditions (e.g., 1M HCl), significant degradation can occur, especially at elevated temperatures.[1]
-
In basic conditions (e.g., 1M NaOH), degradation is even more rapid.[1] One study noted that Vildagliptin was completely degraded in 1M NaOH after 60 minutes at room temperature.[1]
-
For optimal stability, it is crucial to maintain the sample pH within a neutral or near-neutral range during preparation and storage. A recent study has shown that the addition of a weak acid, such as malic acid, can effectively stabilize Vildagliptin in human plasma.[4]
Q3: What is the impact of temperature on this compound stability?
A3: Temperature plays a critical role in the stability of this compound. Storing samples at room temperature for extended periods can lead to significant degradation. One study observed a notable decrease in Vildagliptin concentration in plasma samples left at room temperature for as little as two hours.[5] It is imperative to keep samples on ice or refrigerated during processing and to store them at -20°C or lower for long-term stability.[6]
Q4: Are there any specific considerations for this compound as an internal standard?
A4: this compound is commonly used as an internal standard in LC-MS/MS assays for the quantification of Vildagliptin.[4][7] Since its chemical structure is nearly identical to the analyte, it is presumed to have very similar stability characteristics. Therefore, any degradation affecting the analyte is likely to affect the internal standard in the same manner. It is crucial to handle the internal standard with the same care as the samples to ensure accurate quantification.
Q5: Can excipients in a formulation affect this compound stability?
A5: Yes, certain excipients commonly used in pharmaceutical formulations can interact with Vildagliptin and promote its degradation, particularly under conditions of high temperature and humidity.[1][3] Excipients such as lactose, mannitol, magnesium stearate, and polyvinylpyrrolidone have been shown to impact the stability of Vildagliptin.[1][3] While this is more of a concern for formulation and stability studies of the final drug product, it is a factor to be aware of if analyzing such formulations.
Troubleshooting Guides
Problem 1: Inconsistent or low recovery of this compound in my samples.
| Possible Cause | Troubleshooting Action |
| Degradation due to pH | Ensure all solutions and buffers used during sample preparation are within a neutral or slightly acidic pH range. Consider using a stabilizing agent like malic acid in plasma samples.[4] |
| Temperature-related degradation | Keep samples on ice at all times during processing. Minimize the time samples spend at room temperature. For long-term storage, ensure samples are kept at -20°C or below.[6] |
| Improper sample extraction | Optimize your protein precipitation or liquid-liquid extraction protocol. Ensure complete precipitation of proteins and efficient extraction of the analyte. Check the pH of the extraction solvent. |
| Adsorption to labware | Use low-adsorption polypropylene tubes and pipette tips. |
Problem 2: Appearance of unknown peaks in the chromatogram close to the this compound peak.
| Possible Cause | Troubleshooting Action |
| Formation of degradation products | This is a strong indicator of sample degradation. Review your entire sample handling procedure for potential exposure to high temperatures or extreme pH. The primary degradation product often results from the hydrolysis of the nitrile group.[1][8] |
| Matrix effects | Endogenous components from the biological matrix may be co-eluting with your analyte. Optimize the chromatographic method to improve separation. Consider a more rigorous sample clean-up procedure. |
| Contamination | Ensure all solvents, reagents, and labware are clean and free of contaminants. |
Quantitative Data on Vildagliptin Stability
The following tables summarize the stability of Vildagliptin under various conditions. The stability of this compound is expected to be comparable.
Table 1: Forced Degradation of Vildagliptin
| Condition | Temperature | Duration | % Degradation | Reference |
| 1M HCl | 23°C | 240 min | 59.28% | [1] |
| 1M NaOH | 23°C | 240 min | 84.33% | [1] |
| 3% H₂O₂ | 23°C | 180 min | 87.04% | [1] |
| 1M HCl | 70°C | 210 min | ~85% | [1] |
| 0.1M NaOH | Room Temp | 2 hours | Significant | [8] |
| 0.3% H₂O₂ | Room Temp | 2 hours | Significant | [8] |
Table 2: Short-Term Stability of Vildagliptin in Human Plasma
| Storage Condition | Duration | Analyte Concentration | Accuracy (%) | Reference |
| Room Temperature | 0.5 hours | Low QC | 92.0% | [5] |
| Room Temperature | 1 hour | Low QC | 87.6% | [5] |
| Room Temperature | 2 hours | Low QC | 71.2% | [5] |
| On Ice | 0.5 hours | Low QC | 102.0% | [5] |
| On Ice | 1 hour | Low QC | 94.5% | [5] |
| On Ice | 2 hours | Low QC | 86.6% | [5] |
Table 3: Freeze-Thaw Stability of Vildagliptin in Rat Plasma
| Number of Cycles | Analyte Concentration | Accuracy (%) | Reference |
| 3 | Low (1 ng/mL) | 97.56% | [6] |
| 3 | High (500 ng/mL) | 96.92% | [6] |
Experimental Protocols
Protocol 1: Recommended Blood Collection and Plasma Preparation
-
Collect whole blood samples in tubes containing K₂EDTA as an anticoagulant.
-
Immediately place the collected blood tubes on ice.
-
Within 30 minutes of collection, centrifuge the blood samples at approximately 1500 x g for 10 minutes at 4°C.
-
Transfer the resulting plasma to clearly labeled polypropylene tubes.
-
If not analyzing immediately, store the plasma samples at -20°C or below.
Protocol 2: Stabilization of Vildagliptin in Human Plasma using Malic Acid
This protocol is based on a method shown to enhance Vildagliptin stability in plasma.[4]
-
Prepare a stock solution of malic acid in water.
-
Immediately after separating the plasma (as in Protocol 1), add a small volume of the malic acid stock solution to the plasma to achieve a final concentration that effectively stabilizes the pH.
-
Vortex the plasma sample gently to ensure thorough mixing.
-
Proceed with the sample extraction or store the stabilized plasma at -20°C or below.
Protocol 3: Protein Precipitation for Sample Clean-up
This is a general protocol for preparing plasma samples for LC-MS/MS analysis.
-
Thaw the plasma samples on ice.
-
In a polypropylene microcentrifuge tube, add 100 µL of the plasma sample.
-
Add 20 µL of this compound internal standard solution (concentration will depend on the specific assay).
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new set of tubes or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a suitable volume of the mobile phase (e.g., 100 µL).
-
Vortex briefly and centrifuge again to pellet any remaining particulates.
-
Inject an aliquot of the clear supernatant into the LC-MS/MS system.
Visualizations
References
- 1. Comprehensive Insight into Chemical Stability of Important Antidiabetic Drug Vildagliptin Using Chromatography (LC-UV and UHPLC-DAD-MS) and Spectroscopy (Mid-IR and NIR with PCA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physicochemical Properties and Methods of Analysis of Vildagliptin (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Addressing stability issues of vildagliptin: Method optimization and validation for accurate analysis in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ywfx.nifdc.org.cn [ywfx.nifdc.org.cn]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
Validation & Comparative
Vildagliptin-d3 vs. Vildagliptin-d7 as Internal Standards: A Comparative Guide for Bioanalytical Applications
An objective evaluation of deuterated internal standards for the accurate quantification of Vildagliptin in biological matrices.
In the realm of bioanalysis, particularly in pharmacokinetic and drug metabolism studies, the use of a stable isotope-labeled internal standard (SIL-IS) is paramount for achieving accurate and precise quantification of drug molecules by liquid chromatography-mass spectrometry (LC-MS). For the analysis of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Vildagliptin, deuterated analogs such as Vildagliptin-d3 and Vildagliptin-d7 are potential candidates for use as internal standards. This guide provides a comparative overview of these two standards, supported by experimental data and protocols, to aid researchers, scientists, and drug development professionals in selecting the most appropriate internal standard for their analytical needs.
It is important to note that while Vildagliptin-d7 is well-documented in scientific literature as an effective internal standard for Vildagliptin bioanalysis, there is a conspicuous absence of published studies utilizing or evaluating this compound. Therefore, this guide will focus on the established performance of Vildagliptin-d7 and discuss the theoretical considerations for selecting a deuterated internal standard in the context of comparing it with a hypothetical this compound.
Principles of Selecting a Deuterated Internal Standard
The ideal SIL-IS should co-elute with the analyte of interest and exhibit similar ionization efficiency and extraction recovery, without interfering with the analyte's mass spectrometric signal. The choice between different deuterated analogs depends on several factors:
-
Degree of Deuteration: A higher degree of deuteration (e.g., d7 vs. d3) provides a greater mass difference between the analyte and the internal standard. This minimizes the potential for isotopic cross-talk, where the isotopic contribution of the analyte interferes with the signal of the internal standard, and vice versa.
-
Isotopic Stability: The deuterium labels should be located on chemically stable positions of the molecule to prevent back-exchange with hydrogen atoms from the solvent or matrix.
-
Chromatographic Behavior: The deuteration should not significantly alter the chromatographic retention time of the molecule compared to the unlabeled analyte. A significant shift in retention time could lead to differential matrix effects, compromising the accuracy of quantification.
Performance Data: Vildagliptin-d7 as an Internal Standard
Vildagliptin-d7 has been successfully employed as an internal standard in several validated LC-MS/MS methods for the quantification of Vildagliptin in biological matrices like plasma. The following table summarizes key performance parameters from a representative study.
| Parameter | Vildagliptin | Vildagliptin-d7 (Internal Standard) | Reference |
| Parent Ion (m/z) | 304.4 | 311.1 | [1] |
| Product Ion (m/z) | 154.1 | 161.1 | [1] |
| Retention Time | 3.00 - 3.20 min | 3.00 - 3.20 min | [1] |
| Linearity Range | 7.06 - 3023.81 ng/mL | N/A | [1] |
| Precision (%RSD) | < 9% | N/A | [1] |
| Accuracy (%Bias) | ± 15% | N/A | [1] |
Experimental Protocols
A detailed experimental protocol for the bioanalysis of Vildagliptin using Vildagliptin-d7 as an internal standard is provided below. This protocol is based on established methods and serves as a template for laboratory implementation.
Sample Preparation (Protein Precipitation)
-
To a 1.5 mL polypropylene tube, add 50 µL of plasma sample.
-
Add 50 µL of Vildagliptin-d7 internal standard working solution (e.g., 250 ng/mL in methanol).
-
Vortex for 30 seconds.
-
Add 200 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: Agilent 1200 Series HPLC or equivalent
-
Column: C18 column (e.g., 4.6 x 50 mm, 5 µm)
-
Mobile Phase: 0.1% Formic acid in Water (A) and 0.1% Formic acid in Acetonitrile (B)
-
Gradient: 10% B to 90% B over 5 minutes, followed by a 2-minute re-equilibration at 10% B
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
MS System: API 4000 or equivalent triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Vildagliptin: 304.4 → 154.1
-
Vildagliptin-d7: 311.1 → 161.1
-
Visualizations
Mechanism of Action of Vildagliptin
Vildagliptin is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4).[2][3][4] By inhibiting DPP-4, Vildagliptin prevents the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3] This leads to increased levels of active incretins, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner, ultimately leading to improved glycemic control.[2][3]
Caption: Mechanism of action of Vildagliptin.
Experimental Workflow for Vildagliptin Bioanalysis
The following diagram illustrates a typical workflow for the quantification of Vildagliptin in a biological matrix using an internal standard.
Caption: Bioanalytical workflow for Vildagliptin.
Conclusion
Based on the available scientific literature, Vildagliptin-d7 is a well-established and reliable internal standard for the bioanalysis of Vildagliptin. Its co-elution with the analyte and sufficient mass separation make it suitable for accurate and precise quantification using LC-MS/MS. While this compound could theoretically be used as an internal standard, the lack of published data on its performance and potential for isotopic overlap make Vildagliptin-d7 the more prudent and scientifically supported choice for researchers in drug development. The higher degree of deuteration in Vildagliptin-d7 provides a greater safety margin against potential analytical interferences, ensuring the robustness and reliability of the bioanalytical method.
References
- 1. sciensage.info [sciensage.info]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of action of the dipeptidyl peptidase-4 inhibitor vildagliptin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deep Scientific Insights on Vildagliptin's R&D Progress, Mechanism of Action, and Drug Target [synapse.patsnap.com]
A Comparative Guide to the Bioanalytical Method Validation of Vildagliptin Using Deuterated and Alternative Internal Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of bioanalytical method validation parameters for the quantification of Vildagliptin in plasma, with a focus on the performance of Vildagliptin-d7, a deuterated internal standard, against other commonly used internal standards such as Repaglinide and Tolbutamide. The data presented is compiled from various studies to offer a comprehensive overview for researchers selecting an appropriate internal standard for their pharmacokinetic and bioequivalence studies.
Comparative Performance of Internal Standards
The selection of an appropriate internal standard (IS) is critical for the accuracy and precision of bioanalytical methods. An ideal IS should mimic the analyte's behavior during sample preparation and analysis. Deuterated standards, such as Vildagliptin-d7, are often considered the gold standard due to their similar physicochemical properties to the analyte. This section compares the performance of Vildagliptin-d7 with other non-deuterated internal standards.
Table 1: Comparison of Validation Parameters for Vildagliptin Bioanalysis with Different Internal Standards
| Validation Parameter | Vildagliptin-d7 (in Rat Plasma) | Repaglinide (in Rat Plasma) | Tolbutamide (in Human Plasma) |
| Linearity Range | 7.06 - 3023.81 ng/mL[1] | 1.57 - 501.21 ng/mL | 10 - 120 µg/mL[2] |
| Lower Limit of Quantification (LLOQ) | 7.09 ng/mL[1] | 1.57 ng/mL | Not specified |
| Intra-day Precision (% CV) | < 9%[1] | ≤ 9.62% | Not specified |
| Inter-day Precision (% CV) | < 9%[1] | ≤ 11.70% | Not specified |
| Intra-day Accuracy (%) | Within ± 15%[1] | 95.97% - 102.28% | Not specified |
| Inter-day Accuracy (%) | Within ± 15%[1] | 97.23% - 105.11% | Not specified |
| Extraction Method | Protein Precipitation[1] | Liquid-Liquid Extraction[3] | Not specified |
| Detection Method | LC-MS/MS[1] | LC-MS/MS[3] | RP-HPLC with UV Detection[2] |
Table 2: Vildagliptin-d7 Performance in Human Plasma
| Validation Parameter | Vildagliptin-d7 (in Human Plasma) |
| Linearity Range | 0.2 - 160 ng/mL[4][5] |
| Recovery | 92.26 % (Vildagliptin) / 89.58 % (Vildagliptin-d7)[4][5] |
| Extraction Method | Solid Phase Extraction (SPE)[4][5] |
| Detection Method | HPLC-ESI-MS/MS[4] |
Experimental Protocols
A detailed methodology is crucial for the successful validation of a bioanalytical method. Below is a representative experimental protocol for the quantification of Vildagliptin in plasma using a deuterated internal standard and LC-MS/MS.
1. Preparation of Stock and Working Solutions
-
Vildagliptin Stock Solution: Accurately weigh and dissolve Vildagliptin in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).
-
Internal Standard (Vildagliptin-d7) Stock Solution: Prepare a stock solution of Vildagliptin-d7 in a similar manner to the Vildagliptin stock solution.
-
Working Solutions: Prepare serial dilutions of the Vildagliptin stock solution with a suitable diluent (e.g., 50% acetonitrile in water) to create calibration standards and quality control (QC) samples at various concentrations. Prepare a working solution of the internal standard at a fixed concentration (e.g., 250 ng/mL).[1]
2. Sample Preparation (Protein Precipitation)
-
Pipette a small aliquot of plasma sample (e.g., 20 µL) into a polypropylene tube.[1]
-
Add a fixed volume of the internal standard working solution (e.g., 50 µL of 250 ng/mL Vildagliptin-d7) to all samples except the double blank.[1]
-
Add a protein precipitating agent, such as acetonitrile (e.g., 1.0 mL), to the plasma sample.[1]
-
Vortex the mixture to ensure complete mixing and precipitation of proteins.
-
Centrifuge the samples at high speed (e.g., 20,000 rcf for 5 minutes) to pellet the precipitated proteins.[1]
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
3. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A suitable reversed-phase column, such as an ACE 3 C18 PFP column.[1]
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., ammonium acetate buffer) and an organic solvent (e.g., acetonitrile). A common composition is a 20:80 (v/v) mixture of ammonium acetate buffer and acetonitrile.[1]
-
Flow Rate: A typical flow rate is 0.7 mL/min.[1]
-
Injection Volume: A small injection volume, for instance, 2 µL.[3]
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Source/Gas Parameters: Optimize parameters such as collision activated dissociation (CAD) gas, curtain gas, nebulizer gas, heater gas, ion spray voltage, and source temperature for maximum sensitivity.[1]
-
4. Method Validation
The developed method must be validated according to regulatory guidelines (e.g., FDA). The validation should assess the following parameters:
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity: The range of concentrations over which the method is accurate and precise. A correlation coefficient (R²) of >0.99 is generally required.[1]
-
Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day). The precision (%CV) should be ≤15% (≤20% for LLOQ), and the accuracy should be within 85-115% (80-120% for LLOQ).[1]
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The effect of the biological matrix on the ionization of the analyte and internal standard.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, short-term, and long-term stability).
Visualizing the Bioanalytical Workflow
The following diagram illustrates the key steps in the validation of a bioanalytical method for Vildagliptin.
Caption: Workflow for Bioanalytical Method Validation of Vildagliptin.
References
- 1. Validation of LC-MS/MS method applied to evaluation of free tissue concentrations of vildagliptin in diabetic rats by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF VILDAGLIPTIN A NOVEL DIPEPTIDYL PEPTIDASE IV INHIBITOR BY RP-HPLC METHOD Research Article | Semantic Scholar [semanticscholar.org]
- 3. akjournals.com [akjournals.com]
- 4. Bioanalytical Method Development and Validation for the Estimation of Metformin and Vildagliptin in K3EDTA Human Plasma Using HPLCESI- MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Cross-validation of Vildagliptin assays with different internal standards
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard (IS) is a critical step in the development of robust and reliable bioanalytical methods for the quantification of Vildagliptin. This guide provides a comparative overview of various internal standards used in Vildagliptin assays, supported by experimental data from published literature.
The choice of an internal standard is crucial for correcting the variability in sample preparation and instrument response. An ideal internal standard should mimic the analyte's physicochemical properties and behavior during extraction, chromatography, and ionization. This guide compares several commonly used internal standards for Vildagliptin analysis, presenting their respective validation data to aid in the selection process.
Comparison of Validation Parameters with Different Internal Standards
The following table summarizes the performance of different bioanalytical methods for Vildagliptin quantification, categorized by the internal standard used. The data is compiled from various studies to provide a comprehensive comparison of key validation parameters.
| Internal Standard | Linearity Range (ng/mL) | Precision (% CV) | Accuracy (%) | Recovery (%) |
| Vildagliptin-D7 | 7.06 - 3023.81[1] | < 9[1] | ± 15 of nominal values[1] | 92.26 (Vildagliptin) / 89.58 (IS)[2] |
| Tolbutamide | 10,000 - 120,000[3][4] | - | - | - |
| Alogliptin | 5 - 300[5] | - | - | - |
| Nandrolone | 3.5 - 300[6][7] | ≤ 3.62 (Intra-day & Inter-day)[6][7] | -0.26 to 2.06 (Intra-day & Inter-day)[6][7] | - |
| Repaglinide | 1.57 - 501.21[8][9] | ≤ 11.70 (Inter-run at LOQ)[8][9] | 97.23 to 105.11 (Inter-run)[8][9] | - |
| Saxagliptin | 5 - 1000[10] | Low variance (%CV)[10] | Low variance (%CV)[10] | Excellent and reproducible[10] |
Experimental Workflows & Methodologies
The selection of an internal standard often dictates the choice of sample preparation and analytical technique. Below are the detailed experimental protocols associated with the use of different internal standards for Vildagliptin analysis.
Experimental Workflow for Vildagliptin Assay Cross-Validation
Method 1: Vildagliptin-D7 as Internal Standard (LC-MS/MS)
-
Sample Preparation: Protein precipitation.[1]
-
Chromatography:
-
Mass Spectrometry:
Method 2: Tolbutamide as Internal Standard (RP-HPLC)
-
Sample Preparation: Not specified in the provided abstract.
-
Chromatography:
Method 3: Alogliptin as Internal Standard (LC-MS/MS)
-
Sample Preparation: Liquid-liquid extraction.[5]
-
Chromatography:
-
Mass Spectrometry:
Method 4: Nandrolone as Internal Standard (GC-MS)
-
Sample Preparation: Derivatization with MSTFA/NH4I/β-mercaptoethanol at 60°C for 30 min.[6][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS):
Method 5: Repaglinide as Internal Standard (LC-MS/MS)
-
Sample Preparation: Liquid-liquid extraction with ethyl acetate after treating plasma with 0.1N sodium hydroxide.[8][9]
-
Chromatography:
-
Mass Spectrometry:
Method 6: Saxagliptin as Internal Standard (RP-HPLC)
-
Sample Preparation: Protein precipitation.[10]
-
Chromatography:
-
Detection: UV at an isobestic point of 235 nm.[10]
Conclusion
The selection of an internal standard for Vildagliptin bioanalysis is dependent on the available instrumentation, the required sensitivity, and the nature of the biological matrix. A stable isotope-labeled internal standard, such as Vildagliptin-D7 , is often considered the gold standard for LC-MS/MS assays due to its similar extraction and ionization properties to the analyte, leading to high accuracy and precision. However, other small molecules like Alogliptin , Repaglinide , and Saxagliptin have also been successfully employed in LC-MS/MS and HPLC methods, offering viable alternatives. For GC-MS applications, a derivatization step is necessary, and Nandrolone has been shown to be a suitable internal standard. The choice between different extraction techniques—protein precipitation, liquid-liquid extraction, or solid-phase extraction—will also influence the final method performance and should be carefully optimized. This guide provides the foundational data to assist researchers in making an informed decision for their specific bioanalytical needs.
References
- 1. sciensage.info [sciensage.info]
- 2. eurekaselect.com [eurekaselect.com]
- 3. BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF VILDAGLIPTIN A NOVEL DIPEPTIDYL PEPTIDASE IV INHIBITOR BY RP-HPLC METHOD Research Article | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. jmpas.com [jmpas.com]
- 6. Development of Sensitive and Specific Analysis of Vildagliptin in Pharmaceutical Formulation by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. akjournals.com [akjournals.com]
- 9. researchgate.net [researchgate.net]
- 10. abap.co.in [abap.co.in]
A Comparative Guide to Vildagliptin Quantification: With and Without Vildagliptin-d3 Internal Standard
For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients (APIs) like Vildagliptin is paramount. The choice of analytical methodology can significantly impact the reliability and robustness of pharmacokinetic studies, quality control of pharmaceutical formulations, and bioequivalence assessments. This guide provides an objective comparison between two common approaches for Vildagliptin quantification: a high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection, typically used for pharmaceutical formulations without an internal standard, and a more sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method employing a deuterated internal standard (Vildagliptin-d3 or its variants) for bioanalytical applications.
Experimental Protocols
The selection of an analytical method is contingent on the sample matrix and the required sensitivity. For the analysis of Vildagliptin in pharmaceutical dosage forms, a straightforward HPLC-UV method without an internal standard is often sufficient. In contrast, the quantification of Vildagliptin in complex biological matrices like plasma necessitates a highly selective and sensitive LC-MS/MS method with a stable isotope-labeled internal standard to correct for matrix effects and variations in sample processing.
Vildagliptin Quantification without Internal Standard (HPLC-UV)
This method is suitable for determining the Vildagliptin content in tablets. The quantification is based on an external standard calibration curve.
Sample Preparation (Tablets):
-
Twenty tablets are weighed to determine the average tablet weight and then crushed into a fine powder.
-
A portion of the powder equivalent to a specific amount of Vildagliptin (e.g., 50 mg) is accurately weighed and transferred to a volumetric flask.
-
The powder is dissolved in a suitable solvent (e.g., a mixture of methanol, acetonitrile, and water), often with the aid of sonication to ensure complete dissolution.[1]
-
The solution is then diluted to a specific concentration, filtered through a 0.45 µm filter, and injected into the HPLC system.[1]
Chromatographic Conditions:
-
Instrument: Waters HPLC system with a UV detector.
-
Column: Altima C18 (150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of dilute orthophosphoric acid (pH 2.6) and acetonitrile (72:28 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 266 nm.
-
Injection Volume: 10 µL.
Vildagliptin Quantification with Vildagliptin-d7 Internal Standard (LC-MS/MS)
This bioanalytical method is designed for the quantification of Vildagliptin in rat plasma, employing a deuterated internal standard (Vildagliptin-d7) to ensure high accuracy and precision.
Sample Preparation (Rat Plasma):
-
To a small volume of plasma sample (e.g., 100 µL), the internal standard solution (Vildagliptin-d7) is added.
-
Protein precipitation is performed by adding a precipitating agent like acetonitrile.
-
The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
The clear supernatant is collected, and an aliquot is injected into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions:
-
Instrument: Applied Biosystems LC-MS/MS system.
-
Column: ACE 3 C18 PFP (150 mm × 4.6 mm, 3µm).
-
Mobile Phase: A mixture of ammonium acetate buffer and acetonitrile (20:80, v/v) in isocratic mode.
-
Flow Rate: 0.7 mL/min.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Vildagliptin Transition: m/z 304.4 → 154.1.
-
Vildagliptin-d7 Transition: m/z 311.1 → 161.1.
-
Quantitative Data Comparison
The performance characteristics of an analytical method are critical for its intended application. The following tables summarize the key quantitative parameters for the two compared methods.
Table 1: Performance Characteristics of Vildagliptin Quantification without Internal Standard (HPLC-UV in Tablets)
| Parameter | Result | Reference |
| Linearity Range | 25 - 150 µg/mL | |
| Correlation Coefficient (r²) | 0.999 | |
| Limit of Detection (LOD) | 0.06 µg/mL | |
| Limit of Quantification (LOQ) | 0.21 µg/mL | |
| Accuracy (% Recovery) | 99.73% | |
| Precision (%RSD) | < 2% |
Table 2: Performance Characteristics of Vildagliptin Quantification with Vildagliptin-d7 Internal Standard (LC-MS/MS in Rat Plasma)
| Parameter | Result | Reference |
| Linearity Range | 7.06 - 3023.81 ng/mL | |
| Correlation Coefficient (r²) | > 0.99 | |
| Lower Limit of Quantification (LLOQ) | 7.06 ng/mL | |
| Accuracy | Within ±15% of nominal concentration | |
| Precision (%CV) | ≤ 15% |
Experimental Workflow Visualizations
The following diagrams illustrate the typical workflows for the quantification of Vildagliptin with and without an internal standard.
References
Vildagliptin Assay: A Comparative Analysis of Linearity and Precision Using Vildagliptin-d3 and Alternative Methods
A detailed guide for researchers, scientists, and drug development professionals on the quantitative performance of vildagliptin assays. This report provides a comparative analysis of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing a deuterated internal standard (Vildagliptin-d3/d7) against alternative analytical techniques, supported by experimental data and detailed protocols.
The accurate quantification of vildagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, is critical in pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations. The use of a stable isotope-labeled internal standard, such as this compound, in LC-MS/MS assays is a widely accepted approach to ensure high precision and accuracy by compensating for matrix effects and variability in sample processing. This guide provides a comprehensive comparison of the linearity and precision of a vildagliptin assay using a deuterated internal standard with other reported analytical methods, including High-Performance Liquid Chromatography (HPLC) with UV detection.
Comparative Performance Data
The following tables summarize the key performance characteristics of various analytical methods for vildagliptin quantification, allowing for a direct comparison of their linearity and precision.
Table 1: Linearity of Vildagliptin Assays
| Method | Internal Standard | Linearity Range | Correlation Coefficient (r²) |
| LC-MS/MS | Vildagliptin-d7 | 5 - 300 ng/mL | > 0.99 |
| LC-MS/MS | Alogliptin | 5 - 300 ng/mL | Not explicitly stated, but method validated |
| RP-HPLC | Tolbutamide | 10 - 120 µg/mL | Not explicitly stated, but method validated |
| RP-HPLC | None | 5 - 30 ppm | 0.99987 |
| RP-HPLC | None | 25 - 150 µg/mL | 0.999 |
| RP-HPLC | None | 10 - 60 µg/mL | ~0.999 |
| RP-HPLC | None | 50 - 90 µg/mL | 0.999 |
| HPTLC | None | Not Specified | Not Specified |
Table 2: Precision of Vildagliptin Assays
| Method | Internal Standard | Intra-day Precision (% RSD) | Inter-day Precision (% RSD) |
| LC-MS/MS | Vildagliptin-d7 | < 15% | < 15% |
| LC-MS/MS | Alogliptin | Within acceptable limits | Within acceptable limits |
| RP-HPLC | None | < 1% | < 1% |
| RP-HPLC | None | < 2% | < 2% |
| RP-HPLC | None | < 1.13% | Not Specified |
Experimental Protocols
This section provides a detailed methodology for a representative LC-MS/MS assay using a deuterated internal standard and a common alternative, an RP-HPLC method with UV detection.
LC-MS/MS Method with Vildagliptin-d7 Internal Standard
This method is designed for the quantification of vildagliptin in biological matrices such as rat plasma.
1. Sample Preparation:
-
To a 20 µL aliquot of plasma sample, add 50 µL of an internal standard solution containing ~250.00 ng/mL of Vildagliptin-d7.
-
Add 1.0 mL of acetonitrile for protein precipitation.
-
Vortex the mixture to ensure complete mixing.
-
Centrifuge the samples at 20,000 rpm for a minimum of 5 minutes.
-
Transfer the supernatant for LC-MS/MS analysis.
2. Liquid Chromatography Conditions:
-
Column: A suitable reversed-phase column.
-
Mobile Phase: A gradient or isocratic mixture of solvents such as methanol, acetonitrile, and an aqueous buffer (e.g., ammonium acetate or formic acid).
-
Flow Rate: Optimized for the specific column and separation.
-
Injection Volume: Typically 10 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Vildagliptin: Specific precursor to product ion transition (e.g., m/z 304 to m/z 180)[1].
-
Vildagliptin-d7: Specific precursor to product ion transition.
-
Alternative Method: RP-HPLC with UV Detection
This method is suitable for the quantification of vildagliptin in pharmaceutical dosage forms.
1. Sample Preparation:
-
Accurately weigh and powder a sufficient number of tablets.
-
Dissolve a portion of the powder equivalent to a known amount of vildagliptin in a suitable diluent (e.g., a mixture of buffer and acetonitrile).
-
Sonicate to ensure complete dissolution.
-
Filter the solution through a 0.45 µm filter.
2. Chromatographic Conditions:
-
Column: Altima C18 (150mm x 4.6mm, 5µm) or equivalent[2].
-
Mobile Phase: A mixture of a buffer (e.g., dilute phosphoric acid solution, pH 2.6) and acetonitrile in a specific ratio (e.g., 40:60 v/v)[2].
-
Flow Rate: 0.5 mL/min[2].
-
Injection Volume: 10 µL[2].
-
Detection: UV detector at 210 nm[2].
-
Column Temperature: Ambient[2].
Workflow and Pathway Diagrams
To visually represent the experimental processes, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for vildagliptin quantification using LC-MS/MS with an internal standard.
Caption: Logical relationship between analytical methods and key performance metrics for vildagliptin assays.
References
Navigating the Gold Standard: A Comparative Guide to Deuterated Internal Standards in Bioanalytical Method Validation
For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. The choice of an appropriate internal standard (IS) is a critical factor that directly influences the accuracy, precision, and reliability of quantitative bioanalytical methods.[1] Among the various types of internal standards, stable isotope-labeled (SIL) internal standards, particularly deuterated compounds, are widely regarded as the gold standard in mass spectrometry-based bioanalysis.[2][3] This preference is strongly echoed by major regulatory bodies, including the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH), in their harmonized M10 guideline on bioanalytical method validation.[2][4]
This guide provides an objective comparison of deuterated internal standards with their alternatives, supported by regulatory insights and experimental data. It aims to equip researchers with the knowledge to make informed decisions for developing robust and compliant bioanalytical methods.
Regulatory Framework: A Unified Preference for SIL-IS
Regulatory guidelines are clear in their recommendation to use a stable isotope-labeled internal standard whenever possible for mass spectrometry-based assays.[5] The ICH M10 guideline, which represents a consensus among the FDA, EMA, and other international bodies, underscores the importance of using an IS that mimics the analyte as closely as possible throughout the entire analytical process.[4][6] Deuterated standards, being chemically identical to the analyte with only a mass difference, are ideally suited for this purpose.[2] They co-elute with the analyte and experience similar effects during sample preparation, extraction, and ionization, thereby effectively compensating for variability.[1][3]
While the use of a SIL-IS is the strong preference, the guidelines do allow for the use of an analog internal standard if a SIL-IS is not available. However, this requires rigorous justification and a more thorough validation to demonstrate its suitability.
Performance Comparison: Deuterated vs. Alternative Internal Standards
The primary advantage of a deuterated internal standard is its ability to track the analyte through the analytical process, correcting for variations in extraction recovery, matrix effects, and instrument response.[2] This leads to superior accuracy and precision compared to other types of internal standards.
Table 1: Comparison of Assay Performance with Different Internal Standards
| Performance Parameter | Deuterated IS | Structural Analog IS | No IS |
| Accuracy (% Bias) | Typically < 5% | Can be > 15% | Highly variable |
| Precision (%CV) | Typically < 10% | Can be > 15% | Highly variable |
| Matrix Effect Compensation | High | Moderate to Low | None |
| Extraction Recovery Tracking | High | Moderate | None |
This table summarizes typical performance characteristics and is based on findings from multiple comparative studies.[2][7]
The data consistently shows that methods employing deuterated internal standards yield more reliable and reproducible results.[7]
Key Challenges with Deuterated Standards
Despite their advantages, the use of deuterated standards is not without potential pitfalls. Researchers must be aware of and address the following challenges during method development and validation:
-
Isotopic Crosstalk: This occurs when the isotopic signature of the analyte interferes with the signal of the deuterated internal standard, or vice versa.[8][9] This is more pronounced for compounds with naturally abundant heavy isotopes and when using internal standards with a small mass difference from the analyte.[8][10] Careful selection of precursor and product ions for monitoring is crucial to minimize this effect.
-
Isotopic Exchange (Back-Exchange): Deuterium atoms on certain positions of a molecule can be labile and exchange with hydrogen atoms from the solvent or matrix.[11][12] This can lead to a loss of the isotopic label and compromise the integrity of the internal standard.[12] The stability of the deuterium label should be thoroughly evaluated under the conditions of the entire analytical procedure.[12]
-
Purity: The deuterated internal standard must be of high isotopic purity (ideally ≥98%) to minimize the concentration of the unlabeled analyte, which could otherwise lead to an overestimation of the analyte's concentration, especially at the lower limit of quantification (LLOQ).[4]
Experimental Protocols
Robust bioanalytical method validation is essential to ensure the reliability of the data. The following are detailed methodologies for key experiments relevant to the use of deuterated internal standards.
Protocol 1: Evaluation of Matrix Effects
Objective: To assess the impact of the biological matrix on the ionization of the analyte and the internal standard.
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and internal standard in a clean solvent.
-
Set B (Post-Extraction Spike): Blank biological matrix is extracted first, and then the analyte and internal standard are added to the final extract.[1]
-
Set C (Pre-Extraction Spike): Analyte and internal standard are spiked into the biological matrix before the extraction process.[1]
-
-
Analyze the samples from all three sets.
-
Calculate the matrix factor (MF) for the analyte and the internal standard using the following formula:
-
MF = Peak Area in Set B / Peak Area in Set A
-
-
Calculate the internal standard-normalized matrix factor. The coefficient of variation (CV) of the IS-normalized matrix factor across at least six different lots of the matrix should be ≤15%.[5]
Protocol 2: Assessment of Isotopic Stability (Back-Exchange)
Objective: To evaluate the stability of the deuterium label on the internal standard throughout the sample processing and analysis workflow.
Procedure:
-
Prepare quality control (QC) samples at low and high concentrations.
-
Subject these QC samples to the various conditions they will encounter during the study, including:
-
Bench-top stability: Leave samples at room temperature for a period of time that mimics the sample handling process.
-
Freeze-thaw stability: Subject samples to multiple freeze-thaw cycles.
-
Long-term stability: Store samples at the intended storage temperature for an extended period.
-
-
Analyze the stability samples against a freshly prepared calibration curve.
-
The mean concentration of the stability samples should be within ±15% of the nominal concentration. A significant deviation may indicate isotopic exchange.
Visualizing Key Concepts and Workflows
Diagrams are provided to illustrate critical decision-making processes and experimental workflows in bioanalytical method validation using deuterated standards.
Caption: Decision-making process for selecting an appropriate internal standard.
Caption: A generalized workflow for bioanalytical method validation.
Caption: Logical relationship illustrating isotopic crosstalk.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. scispace.com [scispace.com]
- 8. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
The Gold Standard for Vildagliptin Bioanalysis: A Comparative Guide to Isotopic Dilution
For researchers, scientists, and drug development professionals engaged in the bioanalysis of Vildagliptin, achieving the highest degree of accuracy and precision is paramount. This guide provides a comprehensive comparison of analytical methodologies, focusing on the significant advantages of employing a stable isotope-labeled internal standard, such as Vildagliptin-d3, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
The use of an appropriate internal standard is critical in quantitative bioanalysis to compensate for the variability inherent in sample preparation and analysis. While structurally similar, non-isotopically labeled compounds can be used, the gold standard for mitigating matrix effects and improving analytical accuracy is the use of a stable isotope-labeled internal standard. This guide presents experimental data from various validated methods to illustrate the superior performance of Vildagliptin measurement when this compound (or other isotopic variants) is utilized.
Comparative Analysis of Method Accuracy
The following table summarizes the validation parameters from representative studies, comparing the performance of LC-MS/MS methods for Vildagliptin quantification using either a stable isotope-labeled internal standard (Vildagliptin-d7 or ¹³C-¹⁵N-Vildagliptin) or a non-isotopic internal standard.
| Validation Parameter | Method with Isotopic Internal Standard (Vildagliptin-d7) | Method with Isotopic Internal Standard (¹³C-¹⁵N-Vildagliptin)[1] | Method without Isotopic Internal Standard (Tolbutamide) |
| Internal Standard | Vildagliptin-d7 | ¹³C-¹⁵N-Vildagliptin[1] | Tolbutamide |
| Linearity Range | 7.06 - 3023.81 ng/mL | 1.11 - 534.0 ng/mL[1] | 10 - 120 µg/mL |
| Correlation Coefficient (r²) | >0.99 | Linear[1] | Not Reported |
| Accuracy (%) | Within ± 15% of nominal values | 99.8% - 109.3%[1] | Not explicitly reported as % bias |
| Precision (% RSD) | < 9% (within- and between-batch) | 0.9% - 8.5% (intra- and inter-day)[1] | Not explicitly reported |
| Recovery (%) | Not explicitly reported | Not explicitly reported | Not explicitly reported |
Note: The data presented is compiled from different studies and direct comparison should be interpreted with caution due to variations in experimental conditions. However, the trend indicates that methods employing isotopically labeled internal standards consistently report high levels of accuracy and precision over a wide linear range.
The Advantage of Isotopic Dilution: A Deeper Look
The use of a stable isotope-labeled internal standard like this compound offers several key advantages that contribute to enhanced accuracy:
-
Co-elution with the Analyte: this compound is chromatographically indistinguishable from Vildagliptin, meaning they elute at the same time. This ensures that any variations in chromatographic conditions affect both the analyte and the internal standard equally.
-
Similar Ionization Efficiency: Both Vildagliptin and this compound exhibit nearly identical ionization behavior in the mass spectrometer source. This is crucial for correcting any fluctuations in the instrument's response.
-
Compensation for Matrix Effects: Biological matrices are complex and can cause ion suppression or enhancement, leading to inaccurate quantification. Because the isotopic internal standard is affected by the matrix in the same way as the analyte, it provides a reliable means of correction.
-
Correction for Sample Preparation Variability: Losses during extraction, evaporation, and reconstitution steps are a common source of error. An isotopic internal standard, added at the beginning of the sample preparation process, experiences the same losses as the analyte, thus providing accurate correction.
Experimental Protocols
Method Using Vildagliptin-d7 as Internal Standard
This section details a representative experimental protocol for the quantification of Vildagliptin in rat plasma using Vildagliptin-d7 as an internal standard.
1. Sample Preparation:
-
To 20 µL of rat plasma, 50 µL of the internal standard solution (Vildagliptin-d7 in diluent) is added.
-
Protein precipitation is performed by adding 1.0 mL of acetonitrile.
-
The mixture is vortexed and then centrifuged at 20,000 rpm for a minimum of 5 minutes.
-
The supernatant is collected for LC-MS/MS analysis.
2. Liquid Chromatography:
-
Column: ACE 3 C18 PFP
-
Mobile Phase: A mixture of ammonium acetate buffer and acetonitrile (20:80, v/v) in isocratic mode.
-
Flow Rate: 0.7 mL/min
-
Injection Volume: Not specified
-
Run Time: Less than 5 minutes
3. Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI)
-
Detection: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Vildagliptin: m/z 304.4 → 154.1
-
Vildagliptin-d7: m/z 311.1 → 161.1
-
Method Using a Non-Isotopic Internal Standard (Tolbutamide)
This section outlines a typical protocol for Vildagliptin analysis in plasma using a non-isotopic internal standard.
1. Sample Preparation:
-
Details on the specific extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) with the addition of Tolbutamide as the internal standard would be performed.
2. Liquid Chromatography:
-
Column: XBridge Shield C18 (3.5 µm, 4.6×150mm)
-
Mobile Phase: A gradient of 50mM ammonium bicarbonate (pH 7.8) and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection: UV Spectrophotometry at 210 nm
3. Quantification:
-
The quantification is based on the ratio of the peak area of Vildagliptin to the peak area of the internal standard (Tolbutamide).
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for a bioanalytical method using an isotopically labeled internal standard for Vildagliptin quantification.
Caption: Workflow for Vildagliptin quantification using this compound.
Conclusion
References
Comparative Analysis of Vildagliptin Quantification in Diverse Biological Matrices Using Isotope-Labeled Internal Standards
A comprehensive guide for researchers and drug development professionals on the bioanalytical methods for Vildagliptin, utilizing Vildagliptin-d3 as a benchmark for internal standardization across plasma, urine, and tissue homogenates.
This guide provides a detailed comparative analysis of the methodologies used for the quantification of Vildagliptin in various biological matrices. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for accurate and precise bioanalysis, compensating for variability in sample preparation and instrument response. This document outlines experimental protocols, presents comparative data in structured tables, and offers visual workflows to aid in the selection and implementation of the most suitable method for specific research needs.
Introduction to Vildagliptin Bioanalysis
Vildagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. To understand its pharmacokinetic and pharmacodynamic properties, robust and reliable analytical methods are required to measure its concentration in biological fluids and tissues. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering high sensitivity and selectivity. The use of a deuterated internal standard, such as this compound or Vildagliptin-d7, is a common practice to ensure the accuracy and precision of the results by correcting for matrix effects and variations during the analytical process.
Experimental Protocols
The following sections detail the typical experimental procedures for the analysis of Vildagliptin in human plasma, urine, and tissue homogenates. While specific parameters may vary between laboratories, these protocols provide a general framework for method development and validation.
Sample Preparation
The choice of sample preparation technique is critical and depends on the complexity of the matrix.
-
Human Plasma: Protein precipitation is a common and straightforward method for plasma samples. A simple protocol involves the addition of a precipitating agent, such as acetonitrile, to the plasma sample, followed by centrifugation to remove the precipitated proteins. Solid-phase extraction (SPE) is another effective technique that can provide cleaner extracts.[1]
-
Human Urine: Urine samples are generally cleaner than plasma and may require minimal sample preparation. A "dilute-and-shoot" approach, where the urine sample is simply diluted with the mobile phase or a suitable buffer before injection, is often sufficient.
-
Tissue Homogenates: Tissues, such as liver, are first homogenized in a suitable buffer to create a uniform suspension. Subsequently, protein precipitation or liquid-liquid extraction (LLE) is typically employed to extract the analyte and remove interfering substances.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The following are representative LC-MS/MS conditions for the analysis of Vildagliptin.
-
Chromatographic Column: A reverse-phase C18 column is commonly used for the separation of Vildagliptin.
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous component (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol), often run in a gradient or isocratic mode.[1][2]
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode. Multiple reaction monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for Vildagliptin and its deuterated internal standard.
| Parameter | Vildagliptin | This compound (or other deuterated analogs) |
| Precursor Ion (m/z) | 304.2 | 307.2 (for d3), 311.1 (for d7) |
| Product Ion (m/z) | 154.2 | 157.2 (for d3), 161.1 (for d7) |
Comparative Data
The following tables summarize the performance characteristics of LC-MS/MS methods for the quantification of Vildagliptin in different biological matrices. The data is compiled from various studies and represents typical values that can be achieved.
Table 1: Method Validation Parameters for Vildagliptin in Human Plasma
| Parameter | Reported Range/Value |
| Linearity Range | 0.2 - 160 ng/mL[1] |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL[1] |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% bias) | Within ±15% |
| Recovery | 89.58% - 92.26%[1] |
| Matrix Effect | Generally low and compensated by the internal standard |
Table 2: Method Validation Parameters for Vildagliptin in Rat Liver Tissue (Aqueous Matrix as proxy)
| Parameter | Reported Range/Value |
| Linearity Range | 10 - 1875 ng/mL |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Precision (%CV) | Not explicitly stated, but method deemed precise |
| Accuracy (% bias) | Not explicitly stated, but method deemed accurate |
| Recovery | Not explicitly stated |
| Matrix Effect | Not explicitly stated, but inherent in tissue analysis |
Table 3: Anticipated Method Validation Parameters for Vildagliptin in Human Urine
Note: Specific validated methods for Vildagliptin in human urine using a deuterated internal standard were not prominently available in the conducted search. The following are anticipated performance characteristics based on the analysis in other matrices and general knowledge of urine bioanalysis.
| Parameter | Anticipated Range/Value |
| Linearity Range | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% bias) | Within ±15% |
| Recovery | > 90% |
| Matrix Effect | Expected to be lower than plasma, manageable with IS |
Visualized Workflows
The following diagrams, generated using Graphviz, illustrate the general experimental workflow and the logical relationship of the analytical components.
Discussion and Conclusion
The quantification of Vildagliptin in various biological matrices is well-established using LC-MS/MS. For human plasma, robust methods with high sensitivity and precision have been developed and validated using deuterated internal standards. These methods typically involve protein precipitation or solid-phase extraction.
The analysis of Vildagliptin in tissue, as demonstrated in rat liver, is feasible and allows for the investigation of drug distribution. While the cited method did not employ a deuterated internal standard, its use is highly recommended to control for the inherent variability and potential matrix effects associated with complex tissue samples.
While specific, detailed, and validated methods for Vildagliptin in human urine using a deuterated internal standard were not readily found in the literature search, the principles of bioanalysis in this matrix are well understood. Due to the lower protein content, sample preparation is expected to be simpler, often requiring only a dilution step. The use of an isotope-labeled internal standard like this compound would be essential to ensure reliable quantification by accounting for variations in urine composition.
References
- 1. Development and validation of an analytical method for quantitative determination of three potentially genotoxic impurities in vildagliptin drug material using HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF VILDAGLIPTIN A NOVEL DIPEPTIDYL PEPTIDASE IV INHIBITOR BY RP-HPLC METHOD Research Article | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Quantification of Vildagliptin Using Vildagliptin-d3 as an Internal Standard
This guide provides a comparative overview of analytical methods for the quantification of Vildagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes, with its deuterated internal standard, Vildagliptin-d3. While a formal inter-laboratory comparison study is not publicly available, this document synthesizes data from various validated analytical methods to offer researchers, scientists, and drug development professionals a comprehensive reference for methodology and performance.
Quantitative Data Summary
The following tables summarize the performance of different Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods developed for the quantification of Vildagliptin in human plasma. These methods utilize this compound as an internal standard to ensure accuracy and precision.
Table 1: Comparison of LC-MS/MS Method Performance for Vildagliptin Quantification
| Parameter | Method A | Method B | Method C |
| Linearity Range (ng/mL) | 1.11 - 534.0[1] | 10 - 1875[2] | 3.5 - 300 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1.11[1] | 10[2] | 3.5[3] |
| Intra-day Precision (%RSD) | 0.9 - 8.5[1] | < 15 | ≤ 3.62[3] |
| Inter-day Precision (%RSD) | 0.9 - 8.5[1] | < 15 | ≤ 3.62[3] |
| Accuracy (%) | 99.8 - 109.3[1] | 85 - 115 | -0.26 - 2.06 |
| Internal Standard | ¹³C-¹⁵N-Vildagliptin[1] | Not Specified | Nandrolone |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing results. Below are generalized experimental protocols based on published literature for the quantification of Vildagliptin using an internal standard.
1. Sample Preparation: Protein Precipitation
This is a common method for extracting Vildagliptin from plasma samples.
-
Procedure:
-
To 100 µL of human plasma, add 20 µL of this compound internal standard solution.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Collect the supernatant and inject a portion into the LC-MS/MS system.
-
2. Liquid Chromatography Conditions
| Parameter | Condition |
| Column | Hypurity C18 (150 mm × 2.1 mm, 5 µm)[1] |
| Mobile Phase | Gradient elution with methanol and 5 mmol·L⁻¹ ammonium formate[1] |
| Flow Rate | 0.5 mL·min⁻¹[1] |
| Column Temperature | 40 °C[1] |
| Injection Volume | 2 µL[1] |
3. Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[1] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[1] |
| MRM Transition (Vildagliptin) | m/z 304.3 → 154.2[1] |
| MRM Transition (Internal Standard) | m/z 310.3 → 160.3 (for ¹³C-¹⁵N-Vildagliptin)[1] |
Visualizations
Experimental Workflow for Vildagliptin Quantification
The following diagram illustrates a typical workflow for the quantification of Vildagliptin in a biological matrix.
Logical Relationship of an Inter-Laboratory Comparison
This diagram outlines the logical structure of a hypothetical inter-laboratory comparison study.
References
- 1. ywfx.nifdc.org.cn [ywfx.nifdc.org.cn]
- 2. Validation of LC-MS/MS method applied to evaluation of free tissue concentrations of vildagliptin in diabetic rats by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of Sensitive and Specific Analysis of Vildagliptin in Pharmaceutical Formulation by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Justification for Using Vildagliptin-d3 in Regulatory Submissions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate internal standard is a critical decision in the development and validation of bioanalytical methods for regulatory submissions. For the quantification of Vildagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, the use of a stable isotope-labeled (SIL) internal standard, specifically Vildagliptin-d3, is strongly justified. This guide provides a comprehensive comparison of this compound with other alternatives, supported by experimental data and detailed protocols, to underscore its suitability for generating robust and reliable data for regulatory review.
The Superiority of Stable Isotope-Labeled Internal Standards
In liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis, an internal standard (IS) is added at a known concentration to all samples, including calibration standards and quality control samples. The ratio of the analyte's response to the IS's response is used for quantification. This corrects for variability during sample preparation and analysis.[1]
Stable isotope-labeled internal standards are considered the "gold standard" because their physicochemical properties are nearly identical to the analyte.[2][3] This ensures they co-elute chromatographically and experience similar extraction recovery and matrix effects.[1] this compound, where three hydrogen atoms are replaced with deuterium, is an ideal SIL IS for Vildagliptin.
Advantages of this compound over Structural Analogs:
-
Compensation for Matrix Effects: Biological matrices can suppress or enhance the ionization of an analyte in the mass spectrometer source, leading to inaccurate results. Since this compound has the same ionization efficiency as Vildagliptin, it effectively compensates for these matrix effects.[1][2]
-
Correction for Extraction Variability: Losses during sample preparation steps like protein precipitation or liquid-liquid extraction are a common source of error. The near-identical chemical properties of this compound ensure that its recovery closely tracks that of Vildagliptin, correcting for any inconsistencies.[1]
-
Improved Accuracy and Precision: By minimizing the impact of the aforementioned variables, the use of a SIL IS leads to significantly improved accuracy and precision of the bioanalytical method.[2]
Comparative Performance Data
The following table summarizes the performance of bioanalytical methods for Vildagliptin using a deuterated internal standard versus a non-isotopically labeled internal standard.
| Parameter | Method with Vildagliptin-d7[1][4] | Method with Repaglinide (Structural Analog)[2][5] |
| Lower Limit of Quantification (LLOQ) | 7.06 ng/mL | 1.57 ng/mL |
| Linearity (r²) | >0.99 | Not explicitly stated, but linearity was established |
| Intra-day Precision (%CV) | < 9% | < 11.70% |
| Inter-day Precision (%CV) | < 9% | Not explicitly stated |
| Intra-day Accuracy (% Bias) | Within ±15% | Not explicitly stated |
| Inter-day Accuracy (% Bias) | Within ±15% | Not explicitly stated |
| Recovery | Not explicitly stated | Not explicitly stated |
| Matrix Effect | Not explicitly stated to be significant | Not explicitly stated to be significant |
While both methods demonstrate acceptable performance according to regulatory guidelines, methods employing a stable isotope-labeled internal standard like Vildagliptin-d7 (a close analog to this compound) generally exhibit tighter precision and accuracy.
Experimental Protocol: Quantification of Vildagliptin in Human Plasma using this compound
This protocol is a representative example based on published methods.[1][4][6]
1. Materials and Reagents:
-
Vildagliptin reference standard
-
This compound internal standard
-
LC-MS grade acetonitrile and methanol
-
Ammonium formate
-
Formic acid
-
Human plasma (K2EDTA)
2. Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of Vildagliptin and this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Vildagliptin stock solution in 50:50 acetonitrile:water to create calibration standards.
-
Internal Standard Spiking Solution: Dilute the this compound stock solution to a final concentration of 100 ng/mL in 50:50 acetonitrile:water.
3. Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.
-
Add 50 µL of the internal standard spiking solution (this compound).
-
Add 200 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Inject into the LC-MS/MS system.
4. LC-MS/MS Conditions:
-
LC System: Agilent 1200 series or equivalent
-
Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 5 mM Ammonium formate with 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: API 4000 or equivalent triple quadrupole
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Vildagliptin: m/z 304.2 → 154.1
-
This compound: m/z 307.2 → 157.1 (Note: The exact mass of this compound and its fragment may vary slightly based on the position of the deuterium atoms. The provided transitions for Vildagliptin-d7 are m/z 311.1 → 161.1[1][4] and for 13C-15N-vildagliptin are m/z 310.3 → 160.3[6])
-
Regulatory Compliance
The use of a stable isotope-labeled internal standard like this compound aligns with the recommendations of major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[7] These agencies emphasize the need for well-characterized and validated bioanalytical methods to ensure the reliability of pharmacokinetic and toxicokinetic data. The ability of a SIL IS to mitigate variability and produce highly accurate and precise results directly addresses these regulatory expectations.
Conclusion
The selection of this compound as an internal standard for the bioanalysis of Vildagliptin is unequivocally justified for regulatory submissions. Its use as a stable isotope-labeled internal standard provides superior performance in compensating for matrix effects and extraction variability, leading to enhanced accuracy and precision. This adherence to best practices in bioanalysis ensures the generation of high-quality, reliable data that meets the stringent requirements of regulatory agencies. The adoption of this compound is a critical step in de-risking the bioanalytical component of a drug development program and facilitating a smoother path toward regulatory approval.
References
- 1. sciensage.info [sciensage.info]
- 2. akjournals.com [akjournals.com]
- 3. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioanalytical Method Development and Validation for the Estimation of Metformin and Vildagliptin in K3EDTA Human Plasma Using HPLCESI- MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ywfx.nifdc.org.cn [ywfx.nifdc.org.cn]
- 7. fda.gov [fda.gov]
Safety Operating Guide
Proper Disposal of Vildagliptin-d3: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of Vildagliptin-d3 is a critical aspect of laboratory operations. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste in compliance with safety and environmental regulations.
This compound, a deuterated form of the dipeptidyl peptidase-4 (DPP-4) inhibitor Vildagliptin, requires careful handling and disposal due to its potential environmental impact. Safety Data Sheets (SDS) for Vildagliptin indicate that the compound may be harmful to aquatic life with long-lasting effects.[1][2][3] Therefore, it is imperative to prevent its release into the environment.
Personal Protective Equipment (PPE) and Handling
Before handling this compound for disposal, it is essential to wear appropriate Personal Protective Equipment (PPE). This includes:
-
Safety glasses: To protect the eyes from potential splashes.[4]
-
Chemical-resistant gloves: Inspected before use to ensure integrity.[4][5]
-
Lab coat: To protect skin and clothing.[2]
Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or aerosols.[4][5]
Step-by-Step Disposal Procedure
The primary principle for the disposal of this compound is to treat it as hazardous pharmaceutical waste.[6] It should not be disposed of down the drain or in regular trash without proper deactivation.[7][8]
-
Collection and Storage of Waste:
-
Collect all this compound waste, including pure compound, contaminated materials (e.g., gloves, wipes, weighing paper), and empty containers, in a designated and clearly labeled hazardous waste container.[6]
-
The container should be black and labeled as "hazardous waste pharmaceuticals" in accordance with EPA guidelines.[6]
-
Store the waste container in a secure, designated area away from incompatible materials.
-
-
Disposal of Non-Hazardous Contaminated Materials:
-
Items that are not heavily contaminated but have come into contact with this compound, such as gloves and wipes, can be placed in a blue-lidded bin for non-hazardous medicines if institutional policy allows.[9] However, given the environmental warnings for Vildagliptin, treating all contaminated materials as hazardous is the most cautious approach.
-
-
Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Pharmaceutical waste is typically incinerated at a licensed facility to ensure its complete destruction.[6]
-
-
Empty Container Disposal:
-
Once the this compound container is empty, scratch out or remove all personal or proprietary information from the label.[10][11]
-
The empty container should be disposed of in accordance with institutional and local regulations, which may involve triple-rinsing (with the rinsate collected as hazardous waste) before recycling or disposal as regular waste.
-
Regulatory Overview
The disposal of pharmaceutical waste in the United States is regulated by several agencies, primarily the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Drug Enforcement Administration (DEA) for controlled substances.[6][7][12] In 2019, the EPA enacted Subpart P of the RCRA, which provides specific regulations for the management of hazardous waste pharmaceuticals by healthcare facilities and is a valuable reference for research laboratories.[6]
Quantitative Data Summary
| Parameter | Value/Classification | Source |
| GHS Hazard Statement | H413: May cause long lasting harmful effects to aquatic life. | [1][2][3] |
| GHS Precautionary Statement | P273: Avoid release to the environment. | [1][3] |
| GHS Precautionary Statement | P501: Dispose of contents/container in accordance with local/regional/national/international regulations. | [1][3] |
| Acute Toxicity | Oral, Category 4 (Harmful if swallowed) | [4] |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | [4] |
| Serious Eye Damage/Irritation | Category 2 (Causes serious eye irritation) | [4] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. szabo-scandic.com [szabo-scandic.com]
- 3. biosynth.com [biosynth.com]
- 4. medkoo.com [medkoo.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. phs.co.uk [phs.co.uk]
- 10. fda.gov [fda.gov]
- 11. dea.gov [dea.gov]
- 12. sdmedwaste.com [sdmedwaste.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
